Product packaging for 2'-Hydroxyacetophenone(Cat. No.:CAS No. 104809-67-8)

2'-Hydroxyacetophenone

Cat. No.: B008834
CAS No.: 104809-67-8
M. Wt: 136.15 g/mol
InChI Key: JECYUBVRTQDVAT-UHFFFAOYSA-N
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Description

2'-Hydroxyacetophenone (CAS 118-93-4) is an economically important organic compound characterized by a phenolic ring with hydroxyl and acetyl functional groups. This structure makes it a highly reactive and stable building block (synthon) for a wide range of organic and pharmaceutical synthesis reactions, serving as a crucial intermediate in developing more complex molecules . Key Characteristics: CAS Number: 118-93-4 Molecular Formula: C 8 H 8 O 2 Molecular Weight: 136.15 g/mol Physical Form: Liquid with a phenolic, sweet odor characterized by hawthorn, honey, herbal, and tobacco notes . Boiling Point: 213 °C (at 717 mmHg) Research Applications: Flavor and Fragrance Research: Used as a reference standard and intermediate in the study and development of synthetic aroma chemicals. Its organoleptic profile is well-documented, with flavor notes described as naphthyl, cinnamon, cherry, and coumarinic . Pharmaceutical Intermediates: Serves as a key starting material in the research and development of active pharmaceutical ingredients (APIs) and other bioactive molecules . Organic Synthesis: Its reactive sites allow for various chemical modifications, making it valuable for creating novel compounds in materials science and green chemistry . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B008834 2'-Hydroxyacetophenone CAS No. 104809-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
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InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID7040285
Record name 2-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

213.00 °C. @ 717.00 mm Hg
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Vapor Pressure

0.00748 [mmHg]
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CAS No.

118-93-4
Record name 2′-Hydroxyacetophenone
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Melting Point

4 - 6 °C
Record name 2'-Hydroxyacetophenone
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Foundational & Exploratory

2'-Hydroxyacetophenone CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2'-Hydroxyacetophenone

Core Summary: This document provides a comprehensive technical overview of this compound (CAS No. 118-93-4), a significant organic intermediate in the pharmaceutical and chemical industries. This guide details its chemical and physical properties, toxicological profile, and established experimental protocols for its synthesis and analysis. Furthermore, it explores its biological significance, particularly the role of its derivatives in drug development as modulators of key signaling pathways.

Chemical and Physical Properties

This compound, also known as 2-acetylphenol, is a clear yellow to brown liquid characterized by a sweet, floral, and herbaceous odor. It belongs to the alkyl-phenylketone class of organic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 118-93-4
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
IUPAC Name 1-(2-hydroxyphenyl)ethanone
Synonyms 2-Acetylphenol, o-Hydroxyacetophenone
Appearance Clear yellow to brown liquid
Melting Point 3-6 °C
Boiling Point 213 °C at 717 mmHg
Density 1.131 g/mL at 25 °C
Vapor Pressure ~0.2 mmHg at 20 °C
Vapor Density 4.7 (vs air)
Refractive Index n20/D 1.558
Flash Point 106 °C (222.8 °F) - closed cup
Solubility Slightly soluble in water; soluble in alcohol and ether.
logP (o/w) 1.92

Toxicological Information

This compound is considered a hazardous substance and requires careful handling. It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.

Table 2: Toxicological Data for this compound

ParameterValueSpeciesRouteSource(s)
LD50 100 mg/kgMouseIntraperitoneal
LD50 2700 mg/kgRatOral
LD50 > 2000 mg/kgRabbitDermal
Irritation Not irritating to the skin or eyes in animal studies.RabbitSkin/Eye
Sensitization Not observed to have skin sensitizing effects in animal studies.-Skin
Mutagenicity Not mutagenic in bacteria.--

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The traditional and most common method for synthesizing this compound is the Fries rearrangement of phenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Methodology:

  • Preparation of Phenyl Acetate: Phenol and acetyl chloride (or acetic anhydride) are reacted, often with a catalytic amount of concentrated sulfuric acid. The molar ratio of phenol to acetyl chloride is typically around 1:1.0-1.5. The reaction is exothermic. The resulting phenyl acetate is then purified by distillation.

  • Fries Rearrangement:

    • Anhydrous aluminum chloride (Lewis acid) is added to the purified phenyl acetate. The reaction mixture is heated to a temperature between 120-160 °C for approximately 1.5 hours.

    • The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling, the reaction mixture is hydrolyzed with a dilute hydrochloric acid solution (e.g., 5-10% HCl).

    • The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with water and a sodium bicarbonate solution, then dried over an anhydrous salt like magnesium sulfate.

    • The solvent is removed via distillation, and the crude product can be further purified by steam distillation or column chromatography to yield this compound.

Improved Microwave-Assisted Protocol: An improved method utilizes microwave radiation to enhance the reaction rate and yield. In this protocol, phenyl acetate and aluminum chloride are placed in a microwave synthesis instrument and heated for a short duration (e.g., 7 minutes at 800 W), which can achieve yields up to 43.2%.

G Synthesis Workflow of this compound cluster_0 Step 1: Phenyl Acetate Formation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Work-up & Purification A Phenol + Acetyl Chloride B Exothermic Reaction (cat. H₂SO₄) A->B C Purified Phenyl Acetate (via Distillation) B->C D Phenyl Acetate + AlCl₃ C->D Reactant for Rearrangement E Heating (120-160°C) or Microwave Irradiation D->E F Crude Product Mixture E->F G Hydrolysis (dil. HCl) F->G Proceed to Purification H Solvent Extraction (e.g., Ethyl Acetate) G->H I Washing & Drying H->I J Purification (Distillation / Chromatography) I->J K Pure this compound J->K

Caption: Synthesis of this compound via Fries Rearrangement.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC (RP-HPLC).

Methodology:

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, centrifuged to remove particulates, and filtered through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used (e.g., Ascentis C-18, 25 x 0.46 cm, 5 µm).

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 3.0, or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection is suitable, with the wavelength set to approximately 244 nm for optimal absorbance of the ketone.

G General HPLC Analysis Workflow A Sample Preparation (Dissolve, Centrifuge, Filter) B Injection onto HPLC System A->B C Separation on C18 Reverse-Phase Column B->C E UV Detection (e.g., at 244 nm) C->E D Mobile Phase Gradient (Buffer/Organic Solvent) D->C F Data Acquisition & Analysis (Chromatogram) E->F

Caption: Workflow for the analysis of this compound by HPLC.

Biological Activity and Applications in Drug Development

While this compound itself is primarily used as a chemical intermediate, its structural motif is of significant interest in medicinal chemistry. Derivatives of this compound have been identified as potent and selective agonists for the Liver X Receptor (LXR), a key regulator of cholesterol, fatty acid, and glucose homeostasis.

Liver X Receptor (LXR) Signaling Pathway

LXRs are nuclear receptors that, upon activation by ligands (oxysterols), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.

A study has shown that a 2-hydroxyacetophenone derivative serves as an effective linker in the design of novel LXRβ-selective agonists. These agonists have demonstrated the ability to increase high-density lipoprotein (HDL) cholesterol levels without the common side effect of elevating plasma triglycerides, positioning them as promising candidates for the treatment of atherosclerosis.

G Liver X Receptor (LXR) Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LXR LXR Complex LXR-RXR Heterodimer LXR->Complex RXR RXR RXR->Complex Ligand 2-Hydroxyacetophenone Derivative (Agonist) Ligand->LXR Binds & Activates DNA DNA LXRE LXR Response Element (LXRE) TargetGenes Target Genes (e.g., ABCA1) LXRE->TargetGenes Promoter Region Transcription Increased Gene Transcription TargetGenes->Transcription Proteins Protein Synthesis Transcription->Proteins Response Cellular Response (e.g., Cholesterol Efflux) Proteins->Response Complex->LXRE Binds to

Caption: Activation of the LXR pathway by a this compound derivative.

2'-Hydroxyacetophenone molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2'-Hydroxyacetophenone: Molecular Structure and Weight

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of significant interest in various chemical and pharmaceutical research areas.

Molecular and Physicochemical Data

This compound, a substituted aromatic ketone, possesses a unique set of properties that are crucial for its application and study. The quantitative data for this compound are summarized below for straightforward reference and comparison.

Identifier Value
Molecular Formula C8H8O2[1][2][3]
Molecular Weight 136.15 g/mol [1][2][3][4]
IUPAC Name 1-(2-hydroxyphenyl)ethanone[1][2][5]
Synonyms 2-Acetylphenol, o-Hydroxyacetophenone[1][2][5]
CAS Number 118-93-4[2][3][5]
SMILES CC(=O)C1=CC=CC=C1O[1][2][5]
InChI Key JECYUBVRTQDVAT-UHFFFAOYSA-N[1][2]

Molecular Structure

The structural formula of this compound reveals a benzene ring substituted with a hydroxyl group (-OH) and an acetyl group (-COCH3) at adjacent carbon atoms (ortho position). This arrangement is key to its chemical reactivity and physical properties.

Caption: 2D chemical structure of this compound.

Experimental Protocols: A Workflow Overview

The synthesis and characterization of this compound involve a series of well-defined experimental procedures. A typical workflow is illustrated below, providing a logical sequence from synthesis to final analysis.

Experimental Workflow for this compound cluster_characterization Characterization Techniques start Starting Materials synthesis Chemical Synthesis (e.g., Fries rearrangement of phenyl acetate) start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Distillation or Column Chromatography) workup->purification characterization Structural Characterization purification->characterization NMR NMR Spectroscopy (¹H, ¹³C) characterization->NMR MS Mass Spectrometry characterization->MS IR FTIR Spectroscopy characterization->IR analysis Purity and Data Analysis NMR->analysis MS->analysis IR->analysis

Caption: Logical workflow for the synthesis and analysis of this compound.

This guide serves as a foundational reference for professionals engaged in the study and application of this compound. The provided data and diagrams are intended to facilitate a deeper understanding of its core molecular properties.

References

A Technical Guide to the Natural Occurrence and Bioactivity of 2'-Hydroxyacetophenone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxyacetophenone (2-HAP), a phenolic ketone, is a naturally occurring phytochemical identified in a diverse range of plant species. This technical guide provides an in-depth overview of its presence in the plant kingdom, its proposed biosynthetic pathway, and its significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are presented, alongside quantitative data on its occurrence. Furthermore, key signaling pathways modulated by this compound are visualized to elucidate its mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (chemical formula C₈H₈O₂), also known as 2-acetylphenol, is an aromatic compound characterized by an acetophenone structure with a hydroxyl group at the ortho position.[1] While also synthesized for use as a flavoring agent and in the cosmetics industry, its natural occurrence in plants has garnered significant scientific interest.[1][2][3] Plants produce a vast arsenal of secondary metabolites for defense and signaling, and this compound is emerging as a noteworthy bioactive constituent. Its presence has been documented in various plant families, where it contributes to the plant's defense mechanisms and medicinal properties.[4][5] This guide aims to consolidate the current knowledge on the natural occurrence, biosynthesis, and pharmacological potential of this compound, providing a technical foundation for further research and development.

Natural Occurrence and Distribution

This compound has been identified in a variety of plant species, often as a volatile compound. Its distribution spans across different plant families, including Apocynaceae, Asteraceae, Pinaceae, and Salicaceae, indicating a widespread, albeit not ubiquitous, presence in the plant kingdom.

While qualitative reports are more common, some studies provide quantitative data on the concentration of this compound and its derivatives in plant tissues. The table below summarizes the known occurrences.

Table 1: Quantitative Occurrence of Hydroxyacetophenones in Various Plant Species

Plant SpeciesFamilyPlant PartCompoundConcentrationReference(s)
Picea abies (Norway Spruce)PinaceaeNeedlesp-Hydroxyacetophenone0.4-1.1% (dry weight)[2]
Carissa edulisApocynaceaeRootThis compoundPrincipal volatile[5][6]
Artemisia afraAsteraceaeAerial Partsp-HydroxyacetophenoneDetected[7]
Salix hulteniSalicaceaeNot specified4-HydroxyacetophenoneDetected[8]
Artemisia scopariaAsteraceaeStems and Leavesp-HydroxyacetophenoneDetected[9]
Paeonia lactifloraPaeoniaceaeNot specifiedThis compoundReported[1]
Aronia melanocarpaRosaceaeNot specifiedThis compoundReported[1]

Note: The table includes data for closely related isomers (p-hydroxyacetophenone) where data for this compound is limited, as they often co-occur or share similar biosynthetic origins and activities.

Biosynthesis

The complete biosynthetic pathway for this compound in plants has not been fully elucidated, but a working model has been proposed, particularly from studies in white spruce (Picea glauca).[4] This model suggests a three-phase process for the formation and release of hydroxyacetophenones for plant defense.

  • Phase I: Aglycone Biosynthesis : The initial synthesis of the this compound aglycone (the non-sugar part) is catalyzed by a currently unknown set of enzymes.[4]

  • Phase II: Glycoside Formation : The aglycone is then converted into a more stable glucoside form by a glucosyltransferase. This glycosylation allows the plant to accumulate the compound in a non-toxic, storage form.[4]

  • Phase III: Aglycone Release : Upon tissue damage, such as from herbivory or pathogen attack, a specific β-glucosidase (like PgβGLU-1 in spruce) is activated. This enzyme hydrolyzes the glucoside, releasing the bioactive this compound aglycone as a defense compound.[4]

This biosynthetic model appears to be conserved across the Pinaceae family, while convergent evolution has led to the production of acetophenone glucosides across a wider range of land plants.[4][10]

Biosynthesis_Pathway cluster_trigger Trigger: Tissue Damage Unknown_Precursors Unknown Precursors HAP_Aglycone This compound (Aglycone) Unknown_Precursors->HAP_Aglycone Unknown Enzymes HAP_Glucoside This compound Glucoside (Storage) HAP_Aglycone->HAP_Glucoside Glucosyltransferase Released_HAP Released 2'-HAP (Active Defense) HAP_Glucoside->Released_HAP β-glucosidase (e.g., PgβGLU-1) HAP_Glucoside->Released_HAP phase1 Phase I: Aglycone Biosynthesis phase2 Phase II: Glycosylation phase3 Phase III: Hydrolysis Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) IKK IKK Activation LPS->IKK HAP 2'-Hydroxy- acetophenone (and derivatives) HAP->IKK Inhibition NFkB NF-κB (p65/p50) Translocation to Nucleus HAP->NFkB Inhibition of p65 acetylation IkB IκBα Degradation IKK->IkB IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines iNOS, COX-2, TNF-α, IL-6 Gene->Cytokines Extraction_Workflow Start Plant Material (e.g., roots, leaves) Grind Drying and Grinding (Increase surface area) Start->Grind Extract Solvent Extraction (e.g., Maceration, Soxhlet) Solvents: Methanol, Ethanol, Ethyl Acetate Grind->Extract Filter Filtration / Centrifugation (Remove solid debris) Extract->Filter Concentrate Solvent Evaporation (Rotary Evaporator) Filter->Concentrate Crude Crude Extract Concentrate->Crude Purify Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude->Purify Pure Pure this compound Purify->Pure

References

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxyacetophenone, a pivotal intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, possesses a rich history of chemical discovery and synthetic evolution. This technical guide provides a comprehensive overview of the historical milestones in its synthesis, from early explorations of phenol acylation to modern, highly selective methodologies. We present a detailed examination of the seminal Fries rearrangement and Friedel-Crafts acylation reactions, including comparative quantitative data, step-by-step experimental protocols, and mechanistic diagrams to illuminate the logical and chemical pathways involved in its preparation. This document serves as an in-depth resource for researchers and professionals engaged in organic synthesis and drug development, offering a thorough understanding of the synthesis and history of this versatile molecule.

A Historical Perspective: The Dawn of Hydroxyacetophenone Synthesis

The journey to understanding and efficiently synthesizing this compound is intertwined with the foundational developments in aromatic chemistry. While a definitive first synthesis is not definitively documented, early investigations into the acylation of phenols laid the groundwork for its eventual isolation and characterization.

A significant early milestone was the Nencki reaction , first reported in 1881 by Marceli Nencki and N. Sieber. This reaction demonstrated the ring acylation of phenols with acids in the presence of zinc chloride, representing a modification of the more recently discovered Friedel-Crafts reaction.[1][2] This early work opened the door to the direct introduction of acyl groups onto the phenol ring, making the synthesis of hydroxyacetophenones conceptually accessible.

However, it was the seminal work of German chemist Karl Theophil Fries in the early 1900s that truly revolutionized the synthesis of hydroxyaryl ketones. His investigation into the rearrangement of phenolic esters in the presence of Lewis acids led to the eponymous Fries rearrangement , a powerful and versatile method for the preparation of ortho- and para-hydroxyacetophenones.[3] This reaction, which involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, became the classical and most widely studied method for synthesizing this compound for many decades.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is dominated by two primary strategies: the Fries rearrangement of a precursor ester and the direct Friedel-Crafts acylation of phenol. The choice of method is often dictated by the desired selectivity (ortho vs. para isomer) and the scalability of the process.

The Fries Rearrangement

The Fries rearrangement is a cornerstone of this compound synthesis. The reaction typically proceeds from phenyl acetate, which is itself readily prepared from phenol and an acetylating agent. A key characteristic of the Fries rearrangement is the temperature-dependent selectivity for the ortho and para isomers. Generally, lower reaction temperatures favor the formation of the para-isomer (4'-hydroxyacetophenone), while higher temperatures promote the formation of the desired ortho-isomer, this compound.[4]

Below is a comparative summary of various conditions reported for the Fries rearrangement of phenyl acetate:

CatalystSolventTemperature (°C)Time (h)Yield of this compound (%)Ortho:Para RatioReference
AlCl₃None160-170-91 (total isomers)-[5]
AlCl₃None1601.565.43-[6]
AlCl₃Chlorobenzene60-652231:3[5]
AlCl₃Ionic Liquid1201.578.223.55:1
AlCl₃Ionic Liquid1301.577.10-
AlCl₃Ionic Liquid1601.565.43-
p-Toluenesulfonic acidNone--up to 909:1[7]
Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of phenol to produce this compound presents a more direct route, but is often complicated by competing O-acylation to form phenyl acetate, which then may or may not rearrange to the desired product depending on the reaction conditions. The strong coordination of the phenolic hydroxyl group with the Lewis acid catalyst can also deactivate the ring towards electrophilic substitution.[8] For this reason, the synthesis is often practically carried out as a two-step, one-pot process where phenyl acetate is formed in situ and then undergoes a Fries rearrangement.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound.

Preparation of Phenyl Acetate (Precursor for Fries Rearrangement)

Materials:

  • Phenol

  • Acetyl chloride

  • Cyclohexane

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-neck flask, combine 14.1 g (0.15 mol) of phenol, 14.13 g (0.18 mol) of acetyl chloride, and 40 ml of cyclohexane.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Monitor the reaction completion by thin-layer chromatography.

  • Upon completion, adjust the pH of the reaction mixture to approximately 8 with sodium bicarbonate solution.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain phenyl acetate as a light yellow oily liquid. A typical yield for this step is approximately 99%.

Fries Rearrangement of Phenyl Acetate using Aluminum Chloride

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride

  • 5% Hydrochloric acid solution

  • Ethyl acetate

Procedure:

  • In a three-necked flask, place 13.6 g (0.1 mol) of phenyl acetate.

  • Add 16 g (0.12 mol) of anhydrous aluminum trichloride.

  • Heat the mixture to reflux at 120°C for 1.5 hours.

  • Monitor the reaction completion by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and add 50 ml of a 5% hydrochloric acid solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Collect the combined organic phases.

  • The organic layer can be further processed by concentration, freezing, filtration, and steam distillation to isolate the pure o-hydroxyacetophenone. A yield of 58.22% can be expected under these conditions.

Fries Rearrangement using an Ionic Liquid Co-catalyst

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium chloroaluminate)

  • 5% Hydrochloric acid solution

  • Ethyl acetate

Procedure:

  • In a three-necked flask, combine 13.61 g (0.1 mol) of phenyl acetate and 16 g (0.12 mol) of aluminum trichloride.

  • Add the ionic liquid in a mass that is 3-10 times the mass of the phenyl acetate.

  • Heat the mixture to reflux at 130°C for 1.5 hours.

  • Monitor the reaction completion by thin-layer chromatography.

  • Upon completion, cool the reaction and add 50 ml of a 5% hydrochloric acid solution.

  • Extract the mixture three times with ethyl acetate.

  • The combined organic layers are then concentrated, and the product is isolated through freezing, filtration, and steam distillation. This method has been reported to yield up to 77.10% of this compound.

Mechanistic Pathways and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Reaction Mechanism of the Fries Rearrangement

Fries_Rearrangement cluster_start Step 1: Lewis Acid Coordination cluster_acylium Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_rearomatize Step 4: Rearomatization and Hydrolysis start Phenyl Acetate + AlCl₃ complex1 O-AlCl₃ Coordinated Complex start->complex1 Coordination acylium Acylium Ion + Phenoxide-AlCl₃ complex1->acylium Rearrangement intermediate_ortho Ortho Wheland Intermediate acylium->intermediate_ortho ortho-attack product_complex Product-AlCl₃ Complex intermediate_ortho->product_complex Proton loss final_product This compound product_complex->final_product Hydrolysis Experimental_Workflow start Combine Phenyl Acetate and AlCl₃ reflux Reflux at specified temperature and time start->reflux cool Cool the reaction mixture reflux->cool hydrolyze Hydrolyze with dilute HCl cool->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract wash Wash organic layer extract->wash dry Dry with anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation/crystallization concentrate->purify product This compound purify->product

References

A Comprehensive Technical Guide to the Physical Properties of 2'-Hydroxyacetophenone, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2'-Hydroxyacetophenone, with a specific emphasis on its melting point. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work.

Introduction to this compound

This compound, also known as o-hydroxyacetophenone or 2-acetylphenol, is an aromatic organic compound. It is a member of the monohydroxyacetophenone family, characterized by an acetophenone structure with a hydroxyl group at the ortho position.[1] Its chemical formula is C₈H₈O₂ and it has a molecular weight of 136.15 g/mol .[2][3] The compound is identified by the CAS Number 118-93-4.[2][3][4] In its pure form, this compound typically appears as a clear yellow to brown liquid.[1][2] It is recognized for its sweet, floral, and herbaceous odor.[1] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and is also used as a flavoring agent.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values have been compiled from various reputable sources and provide a comprehensive overview of the compound's characteristics.

PropertyValueReferences
Melting Point 3-6 °C[1][2]
4-6 °C[4][5][6][7][8][9]
Boiling Point 213 °C at 717 mmHg[2]
212-214 °C at 1013 hPa[6][7][9]
92.0°C to 93.0°C at 12.0 mmHg[10]
Density 1.131 g/mL at 25 °C[1][2]
1.13 g/cm³ at 20 °C[6][7]
Refractive Index n20/D 1.558[2]
Flash Point >230 °F (>110 °C)[2]
112 °C[10]
106 °C[6][7][9][11]
Water Solubility Slightly soluble[2][5][12]
0.2 g/L[7]
Vapor Pressure ~0.2 mmHg at 20 °C[2]
0.27 hPa at 20 °C[7]
pKa 10.06 at 25 °C[2]
10.22 at 25°[4]
LogP 1.92[2][4][5]

Experimental Protocol: Melting Point Determination

The melting point of a substance is a critical physical property for its identification, purity assessment, and characterization. The following is a detailed methodology for the determination of the melting point of this compound using a standard capillary melting point apparatus.

Objective: To determine the melting point range of a sample of this compound.

Materials and Equipment:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Mortar and pestle (if the sample is solid at room temperature)

  • Spatula

  • Safety glasses and lab coat

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry. Given its low melting point, the sample will likely be a liquid at room temperature. To load the capillary tube, the sample should be cooled to a solid form.

    • Place a small amount of the liquid sample in a watch glass and cool it in an ice bath or refrigerator until it solidifies.

    • Once solidified, quickly crush the sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate of the apparatus. For a preliminary run, a faster heating rate (e.g., 5-10 °C per minute) can be used to get an approximate melting range.

    • For an accurate measurement, a slower heating rate (1-2 °C per minute) is crucial as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

    • Perform at least two measurements to ensure reproducibility. The results should be consistent within 1-2 °C.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

  • Handle this compound in a well-ventilated area.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.[13][14][15][16][17]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical substance like this compound, from initial sample handling to final data dissemination.

G Workflow for Physical Property Determination of a Chemical Substance cluster_0 Sample Management cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Sample Reception & Logging B Purity Analysis (e.g., GC, HPLC) A->B C Sample Preparation & Storage B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Density Measurement C->F G Spectroscopic Analysis (e.g., IR, NMR) C->G H Data Compilation & Verification D->H E->H F->H G->H I Statistical Analysis H->I J Report Generation I->J K Data Archiving & Dissemination J->K

Caption: A logical workflow for the characterization of a chemical's physical properties.

References

A Deep Dive into the Solubility of 2'-Hydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the solubility characteristics of 2'-Hydroxyacetophenone in aqueous and organic media, providing critical data and methodologies for professionals in research, and drug development.

This compound, a versatile phenolic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents, including anti-inflammatory drugs and modulators of lipid metabolism.[1][2] Its utility in drug design and development is significantly influenced by its solubility profile, which dictates its behavior in various formulation and biological environments. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, supported by detailed experimental protocols and logical workflows to aid in its practical application.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with the data summarized in the tables below for easy comparison. These values are essential for designing experiments, developing formulations, and predicting the compound's behavior in different chemical processes.

Table 1: Solubility of this compound in Single Solvents

SolventSolubility (mg/mL)Temperature (°C)Citation
Water0.220
Ethanol11 (approx.)Not Specified[3]
Dimethyl Sulfoxide (DMSO)20 (approx.)Not Specified[3]
N,N-Dimethylformamide (DMF)16 (approx.)Not Specified[3]

Table 2: Solubility of this compound in Solvent Mixtures for In Vivo Studies

Solvent SystemSolubilityRemarksCitation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (18.36 mM)Clear solution, saturation unknown.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.36 mM)Clear solution, saturation unknown.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (18.36 mM)Clear solution.[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound, based on established principles of organic compound analysis.[5][6][7][8]

General Qualitative Solubility Tests

A preliminary assessment of solubility can be performed using a series of simple tests to classify the compound's behavior in different solvent types.

Procedure:

  • Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of distilled water in small portions, shaking vigorously after each addition. Observe if the solid dissolves completely.

  • Ether Solubility: Repeat the process with 0.75 mL of diethyl ether.

  • Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) to determine the presence of basic or acidic functional groups.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9]

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure complete separation of the solid from the liquid phase.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.

Applications in Drug Development: A Workflow Perspective

This compound is a key starting material in the synthesis of various pharmacologically active molecules. The following diagrams illustrate the logical workflow from this compound to the development of potential drug candidates.

G cluster_0 Synthesis of Bioactive Molecules 2_Hydroxyacetophenone This compound Intermediate_Scaffolds Intermediate Scaffolds 2_Hydroxyacetophenone->Intermediate_Scaffolds Chemical Synthesis COX2_Inhibitors COX-2 Inhibitors Intermediate_Scaffolds->COX2_Inhibitors Further Reactions LXR_Agonists LXR Agonists Intermediate_Scaffolds->LXR_Agonists Further Reactions

Synthesis of Bioactive Molecules from this compound.

The above diagram illustrates that this compound serves as a foundational molecule for the synthesis of intermediate chemical scaffolds.[3] These intermediates can then be further modified through various chemical reactions to produce compounds with specific biological activities, such as COX-2 inhibitors for anti-inflammatory applications and Liver X Receptor (LXR) agonists for managing cholesterol metabolism.[10][11]

G Start Start: Identification of This compound as a versatile building block Synthesis Synthesis of Derivatives (e.g., COX-2 inhibitors, LXR agonists) Start->Synthesis Screening In Vitro Screening (Biological Activity & Selectivity) Synthesis->Screening Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization InVivo In Vivo Studies (Animal Models) Optimization->InVivo Clinical Clinical Trials InVivo->Clinical Drug Approved Drug Clinical->Drug

Drug Development Workflow Utilizing this compound.

This workflow demonstrates the progression of a drug development program starting from the identification of this compound as a key synthetic precursor. Following the synthesis of a library of derivatives, a rigorous screening and optimization process is undertaken to identify lead compounds with desired biological activity and selectivity. Promising candidates then advance to preclinical in vivo studies and subsequently to clinical trials for evaluation of their safety and efficacy in humans.

References

The Dual Reactivity of 2'-Hydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of the functional groups in 2'-Hydroxyacetophenone, a versatile building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic acetyl group on the same aromatic ring gives rise to a rich and diverse chemistry, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceutical intermediates, and other valuable organic molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in synthesis and analysis.

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₈H₈O₂[1]
Molecular Weight136.15 g/mol [1]
Melting Point4-6 °C[1]
Boiling Point213 °C at 717 mmHg[1]
Density1.131 g/mL at 25 °C[2]
pKa~10.06 - 10.22 (at 25 °C)[2][3]
logP1.92[1]
AppearanceClear yellow to brown liquid[2]
Solubility
SolventSolubility
WaterSlightly soluble (0.2 g/L)
EthanolSoluble
Diethyl etherSoluble
ChloroformSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Spectroscopic Data
TechniqueKey FeaturesReference(s)
¹H NMR (CDCl₃)δ (ppm): 12.25 (s, 1H, -OH), 7.78-6.80 (m, 4H, Ar-H), 2.61 (s, 3H, -COCH₃)[1]
¹³C NMR (CDCl₃)δ (ppm): 204.5, 162.4, 136.4, 130.8, 119.7, 118.9, 118.3, 26.5[1]
IR (neat)ν (cm⁻¹): ~3400 (br, O-H), ~1645 (C=O, conjugated), ~1615, 1490 (C=C, aromatic)[4]
Mass Spec (EI)m/z (%): 136 (M⁺), 121 (M-CH₃)⁺, 93, 65

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for nucleophilic reactions, primarily involving O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method to form ethers from the reaction of an alkoxide with an alkyl halide. In the case of this compound, the phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkylating agent.

General Reaction Scheme:

G 2HAP This compound Phenoxide Phenoxide Intermediate 2HAP->Phenoxide + Base Base Base Product O-Alkyl-2'-hydroxyacetophenone Phenoxide->Product + R-X AlkylHalide R-X Salt Salt Product->Salt (+ X⁻)

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of 2'-Pentyloxyacetophenone

This protocol is adapted from a phase-transfer catalyzed alkylation method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (0.02 mol), sodium hydroxide (0.025 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Solvent Addition: Add a suitable biphasic solvent system, for example, toluene and water.

  • Addition of Alkylating Agent: Add 1-bromopentane (0.02 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2'-pentyloxyacetophenone.

Protection of the Hydroxyl Group

To perform reactions selectively at the acetyl group, the more reactive hydroxyl group often needs to be protected. Silyl ethers are common protecting groups for phenols due to their ease of formation and removal under specific conditions.

Experimental Protocol: Protection with tert-Butyldimethylsilyl (TBS) Chloride

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add imidazole (2.5 eq) to the solution, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove DMF and excess imidazole. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure TBS-protected this compound.[5]

Reactivity of the Acetyl Group

The acetyl group provides a site for a variety of reactions, including condensations, oxidations, and reductions.

Claisen-Schmidt Condensation

This is a base-catalyzed condensation reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This compound can react with various benzaldehydes to form 2'-hydroxychalcones, which are important precursors for flavonoids.

G cluster_start Starting Materials 2HAP This compound Enolate Enolate Formation (Base) 2HAP->Enolate Aldehyde Ar-CHO Aldol_Add Aldol Addition Aldehyde->Aldol_Add Enolate->Aldol_Add Dehydration Dehydration Aldol_Add->Dehydration Chalcone 2'-Hydroxychalcone Dehydration->Chalcone

Figure 2: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a 2'-Hydroxychalcone

  • Reaction Setup: In a flask, dissolve this compound (1 eq) and a substituted benzaldehyde (1 eq) in ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as 40% sodium hydroxide, to the mixture at room temperature.

  • Reaction: Stir the reaction mixture vigorously for several hours. The formation of a precipitate often indicates product formation. The reaction can be monitored by TLC.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and recrystallize it from a suitable solvent like ethanol to obtain the pure 2'-hydroxychalcone.[6]

Intramolecular Cyclization to Flavanones

2'-Hydroxychalcones, synthesized via the Claisen-Schmidt condensation, can undergo an intramolecular Michael addition to form flavanones. This cyclization is typically catalyzed by acid or base.

G Chalcone 2'-Hydroxychalcone Phenoxide Phenoxide Formation (Base) Chalcone->Phenoxide Cyclization Intramolecular Michael Addition Phenoxide->Cyclization Protonation Protonation Cyclization->Protonation Flavanone Flavanone Protonation->Flavanone

Figure 3: Base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone.

Alpha-Halogenation

The α-carbon of the acetyl group can be halogenated, typically under acidic conditions. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations.

Experimental Protocol: α-Bromination of this compound

  • Reaction Setup: Dissolve this compound (1 eq) in a suitable solvent such as acetic acid in a round-bottom flask.

  • Reagent Addition: Slowly add a solution of bromine (1 eq) in acetic acid to the flask with stirring. The reaction is often performed at room temperature.

  • Reaction: Continue stirring for a few hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent to yield 2-bromo-2'-hydroxyacetophenone.[7][8]

Reactions Involving Both Functional Groups

The proximity of the hydroxyl and acetyl groups allows for unique cyclization reactions to form various heterocyclic systems.

Baker-Venkataraman Rearrangement

This rearrangement is a key step in the synthesis of flavones and chromones. It involves the conversion of an O-acylated this compound into a 1,3-diketone intermediate, which then cyclizes under acidic conditions.

G Start O-Acyl-2'-hydroxyacetophenone Enolate Enolate Formation (Base) Start->Enolate Rearrangement Intramolecular Acyl Transfer (Rearrangement) Enolate->Rearrangement Diketone 1,3-Diketone Intermediate Rearrangement->Diketone Cyclization Acid-catalyzed Cyclization & Dehydration Diketone->Cyclization Product Flavone/Chromone Cyclization->Product

Figure 4: The Baker-Venkataraman rearrangement pathway.

Experimental Protocol: Synthesis of a Flavone

This is a two-step process starting from this compound.

Step 1: O-Benzoylation

  • Dissolve this compound (1 eq) in pyridine.

  • Add benzoyl chloride (1.5 eq) and stir. An exothermic reaction will occur.

  • After the reaction subsides, pour the mixture into a mixture of ice and dilute hydrochloric acid.

  • Collect the precipitated solid, wash with cold methanol and water, and dry to obtain 2-benzoyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

  • Dissolve the 2-benzoyloxyacetophenone from Step 1 in a suitable solvent like pyridine.

  • Add powdered potassium hydroxide and heat the mixture.

  • Cool the reaction mixture and pour it into a mixture of ice and acetic acid.

  • Collect the precipitated 1,3-diketone intermediate.

  • To cyclize, dissolve the diketone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid and reflux the mixture.

  • Pour the cooled reaction mixture into ice-water, collect the precipitated flavone, and recrystallize from a suitable solvent.

Conclusion

This compound is a molecule of significant synthetic utility, owing to the distinct and cooperative reactivity of its hydroxyl and acetyl functional groups. The ability to selectively manipulate these groups through protection strategies, or to utilize their combined reactivity in cyclization reactions, provides access to a vast array of complex and biologically relevant molecules. This guide has provided an overview of its core reactivity, supported by experimental protocols and mechanistic diagrams, to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The strategic application of the reactions described herein will continue to facilitate the development of novel compounds with important applications.

References

health and safety information for 2'-Hydroxyacetophenone MSDS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of 2'-Hydroxyacetophenone

Introduction

This compound (CAS No. 118-93-4), also known as 2-acetylphenol or o-hydroxyacetophenone, is an aromatic compound with the chemical formula C₈H₈O₂.[1][2] It presents as a colorless to light yellow liquid with a characteristic minty odor.[1][3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and is utilized as a flavoring and fragrance agent.[4][5][6] For researchers, scientists, and drug development professionals, a comprehensive understanding of its health and safety profile is paramount for ensuring safe handling, minimizing exposure risks, and implementing appropriate emergency procedures. This guide provides a detailed overview of its toxicological properties, handling procedures, and emergency measures, based on available Material Safety Data Sheets (MSDS).

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for predicting its behavior under various laboratory conditions. These properties dictate appropriate storage, handling, and fire-fighting strategies.

PropertyValue
CAS Number 118-93-4[1][4][7][8]
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [2][3]
Appearance Colorless to light yellow liquid with a minty odor[1][3]
Melting Point 3 - 6 °C[3][9]
Boiling Point 213 °C[3][9]
Flash Point > 106 °C[3][7]
Autoignition Temp. 450 °C[7]
Specific Gravity 1.131 (water=1)[1][3]
Vapor Pressure 0.225 mmHg @ 20 °C[1]
Vapor Density 4.7 (air=1)[1][3][9]
Solubility Does not mix well with water[1][3]

Toxicological Profile

The toxicological data provides insight into the potential health effects resulting from exposure. It is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] Accidental ingestion may be harmful, and it is irritating to the eyes, skin, and respiratory system.[1]

MetricSpeciesRouteValue
LD50 RatOral2240 mg/kg[10]
LD50 RabbitDermal> 2000 mg/kg[4][10]
LD50 MouseIntraperitoneal100 mg/kg[1][9]
NOAEL (28-day) RatOral600 mg/kg/day[10]
NOAEC (4-week) RatInhalation42 mg/m³[10]

Acute Health Effects:

  • Ingestion: May be harmful if swallowed.[1] Animal experiments suggest ingestion of less than 150 grams could cause serious health damage.[1]

  • Inhalation: Can cause respiratory irritation.[1][8] Inhalation of vapors may lead to drowsiness, dizziness, and central nervous system depression.[1]

  • Skin Contact: Causes skin irritation and can lead to inflammation.[1][7][8] Systemic effects may occur following absorption through the skin, particularly if the skin is cut or abraded.[1]

  • Eye Contact: Causes serious eye irritation and potential damage.[1][7][8]

Chronic Health Effects:

  • Long-term exposure to this respiratory irritant may result in airway diseases.[1] Limited evidence suggests that repeated or long-term occupational exposure could lead to cumulative health effects.[1]

  • Genotoxicity: The substance was not found to be mutagenic in bacterial assays.[4] Data from a read-across analog, 4-hydroxyacetophenone, indicates that this compound is not expected to be genotoxic.[6]

  • Sensitization: Animal studies did not observe skin sensitizing effects.[4]

Hazard Management and Risk Mitigation

A systematic approach to managing the hazards associated with this compound involves identifying risks, implementing controls, and preparing for emergencies.

cluster_ID Hazard Identification cluster_Controls Control Measures cluster_Response Emergency Response H1 Skin & Eye Irritant C1 Engineering Controls (Ventilation, Fume Hood) H1->C1 C2 Personal Protective Equipment (Gloves, Goggles) H1->C2 C3 Safe Handling Procedures (Avoid Inhalation/Contact) H1->C3 H2 Respiratory Irritant H2->C1 H2->C2 H2->C3 H3 Harmful if Swallowed H3->C1 H3->C2 H3->C3 H4 Combustible Liquid H4->C3 C4 Proper Storage (Cool, Dry, Away from Incompatibles) H4->C4 R1 First Aid Measures (Flush Skin/Eyes, Fresh Air) C1->R1 C2->R1 R3 Spill Cleanup (Absorb with Inert Material) C3->R3 R2 Fire-Fighting (Dry Chemical, Foam) C4->R2

Caption: Logical workflow for managing chemical hazards.

Experimental Protocols

The toxicological data reported in safety data sheets are derived from standardized experimental studies. Understanding these methodologies is key for interpreting the data's relevance and limitations.

Acute Oral Toxicity Study (Modified OECD 420)

This protocol is designed to determine the median lethal dose (LD50) of a substance when administered orally.

  • Animal Model: Sprague-Dawley rats (typically 5 males and 5 females per group) are used.[10]

  • Acclimatization: Animals are acclimatized to laboratory conditions before the study begins.

  • Dosing: The test substance, this compound, is administered as a single dose via oral gavage.[10] For this chemical, dose groups of 0 (control), 1000, 2000, and 5000 mg/kg in a vehicle like corn oil were used.[10]

  • Observation: Animals are observed for 14 days for signs of toxicity, such as abnormal respiration, tremors, lethargy, and changes in stool.[10] Mortality is recorded.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any abnormalities.

  • Data Analysis: The LD50 value is calculated from the mortality data. For this compound, the oral LD50 in rats was determined to be 2240 mg/kg.[10]

cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase P1 Select Animal Model (e.g., Sprague-Dawley Rat) P2 Acclimatize Animals P1->P2 P3 Assign Dose Groups (Control, Low, Mid, High) P2->P3 E1 Administer Single Dose (Oral Gavage) P3->E1 E2 14-Day Observation E1->E2 E3 Record Clinical Signs & Mortality E2->E3 A1 Gross Necropsy E3->A1 A2 Statistical Analysis A1->A2 A3 Determine LD50 Value A2->A3

Caption: Workflow for an acute oral toxicity experiment.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection
  • Engineering Controls: Work should be conducted in a well-ventilated area.[7][11] Local exhaust ventilation may be necessary for certain operations.[1] Eyewash stations and safety showers must be readily accessible.[8][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields.[1][7][8]

    • Skin Protection: Chemical-resistant gloves (e.g., PVC) and protective overalls should be worn to prevent skin contact.[1][7][8]

    • Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator should be used.[7]

First Aid Measures
  • Inhalation: Remove the individual from the contaminated area to fresh air. Keep the person warm and rested. Seek medical attention if symptoms persist.[1][4][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][7]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[1][4][7][8]

  • Ingestion: Rinse the mouth thoroughly with water. Give 200-300 ml of water to drink. Do not induce vomiting. Seek immediate medical attention.[4][7]

Fire-Fighting Measures
  • Hazards: The substance is combustible and poses a slight fire hazard when exposed to heat or flame.[1] Combustion produces toxic and corrosive fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[1][8]

  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1]

  • Firefighter Protection: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1][7][8]

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation.[1] Do not allow wet clothing to remain in contact with the skin.[1] Practice good industrial hygiene, including washing hands after handling and before breaks.[4][13]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][11] Keep away from ignition sources, incompatible materials, and foodstuffs.[1] Protect containers from physical damage.[1]

Stability and Reactivity

  • Stability: The product is considered stable under normal storage and handling conditions.[1][4][13]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[1][9]

  • Conditions to Avoid: Keep away from heat, sparks, and open flames.[4][13]

  • Hazardous Decomposition Products: When heated to decomposition, it emits hazardous products such as carbon monoxide and carbon dioxide.[1][8]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fries rearrangement is a pivotal organic reaction that facilitates the conversion of phenolic esters to hydroxyaryl ketones, compounds that are valuable intermediates in the pharmaceutical and fine chemical industries.[1] This document provides a detailed protocol for the synthesis of 2'-hydroxyacetophenone from phenyl acetate using the Fries rearrangement. It includes a comprehensive overview of the reaction mechanism, detailed experimental procedures, a summary of the effects of various catalysts and reaction conditions, and essential safety precautions.

Introduction

The Fries rearrangement is an organic rearrangement reaction where an aryl ester is transformed into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1][3] The regioselectivity of the reaction towards the ortho or para isomer can be controlled by adjusting reaction conditions such as temperature and solvent.[2][4] this compound, the ortho isomer, is a key starting material for the synthesis of various pharmaceuticals and other specialty chemicals.

Reaction Mechanism

The precise mechanism of the Fries rearrangement has been a subject of extensive study, with evidence supporting both intramolecular and intermolecular pathways.[2][5] A widely accepted mechanism involves the formation of an acylium carbocation intermediate.[1][2]

The process begins with the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen.[1][2] This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This step generates an acylium carbocation.[1] The electrophilic acylium ion then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation.[1][2] Finally, hydrolysis liberates the hydroxyaryl ketone.[6]

dot

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, AlCl₃) start->setup addition 2. Reagent Addition (Phenyl Acetate) setup->addition reaction 3. Heating/Reflux (High Temperature for ortho-product) addition->reaction workup 4. Workup (Ice, HCl) reaction->workup extraction 5. Extraction (Diethyl Ether) workup->extraction washing 6. Washing (H₂O, NaOH, H₂O) extraction->washing drying 7. Drying & Evaporation (Na₂SO₄, Rotary Evaporator) washing->drying purification 8. Purification (Distillation/Chromatography) drying->purification end End (Pure this compound) purification->end

References

Application Notes and Protocols: Synthesis of Chalcone Derivatives Using 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chalcone derivatives starting from 2'-hydroxyacetophenone. Chalcones, belonging to the flavonoid family, are valuable scaffolds in medicinal chemistry due to their broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The presence of a 2'-hydroxy group in the acetophenone precursor is a key structural feature that contributes to the biological profile of the resulting chalcones and their subsequent cyclization into flavones.[4]

Synthetic Approach: The Claisen-Schmidt Condensation

The most common and effective method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation.[2][4][5][6] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[6] The reaction proceeds via an aldol addition followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of chalcones.

Various bases and reaction conditions have been employed to optimize the synthesis, including aqueous solutions of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol.[1][2][7] Alternative, greener methods such as microwave-assisted synthesis and mechanochemical synthesis using a ball mill have also been reported to provide excellent yields in shorter reaction times.[8][9]

Summary of Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for the synthesis of chalcone derivatives from this compound and different substituted benzaldehydes.

This compound DerivativeBenzaldehyde DerivativeCatalyst/BaseSolventReaction TimeYield (%)Reference
This compoundSubstituted Benzaldehydes40% NaOHEthanol3-4 hoursNot specified[10]
5-Chloro-2-hydroxy-acetophenone2,3-Dimethoxy-benzaldehyde20% w/v aq. KOHEthanol24 hours (RT)Not specified[1]
2'-Hydroxy-acetophenonesSubstituted Benzaldehydes20% w/v aq. KOHEthanol4 hours (reflux) or 24 hours (RT)22-85[1]
This compoundSubstituted Benzaldehydes40% NaOHEthanolNot specifiedNot specified[2]
2'-Hydroxy acetophenoneAromatic AldehydesKOHEthanolNot specifiedNot specified[4]
5'-Fluoro-2'-hydroxyacetophenone3,4-Dimethoxybenzaldehyde2 eq. KOHBall Mill2 x 30 min cycles96[8]
This compoundSalicylaldehyde40% NaOHEthanolNot specifiedNot specified[7]
2,4-Dihydroxy acetophenone2-Chloro benzaldehydeSOCl2Ethanol12 hoursNot specified[11]

Experimental Protocols

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

This protocol is a general method adapted from several literature sources for the synthesis of 2'-hydroxychalcones.[1][10]

Materials:

  • This compound (1 equivalent)

  • Substituted benzaldehyde (1 equivalent)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 20-40% w/v in water)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., Ethyl acetate:n-Hexane)

Procedure:

  • Dissolve the this compound (1 eq) and the appropriately substituted benzaldehyde (1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add the aqueous solution of KOH or NaOH. The amount of base can be catalytic or in excess, depending on the specific substrate.

  • The reaction mixture can be either stirred at room temperature for 24 hours or refluxed for 4 hours.[1] The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl with constant stirring.

  • The precipitated solid (chalcone) is then collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure chalcone derivative.[1]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.[9]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Basic catalyst (e.g., solid NaOH or KOH)

Procedure:

  • In a microwave-safe vessel, mix the this compound, the substituted aromatic aldehyde, and the basic catalyst.

  • Irradiate the mixture in a microwave synthesizer for a short period (e.g., 1-3 minutes) at a suitable power level.[9]

  • After irradiation, allow the mixture to cool to room temperature.

  • The work-up procedure is similar to the conventional method: dissolve the residue in a suitable solvent, neutralize with dilute acid, and collect the precipitated product.

  • Purify the product by recrystallization.

Protocol 3: Mechanochemical Synthesis via Ball Milling

This solvent-free method is an environmentally friendly alternative.[8]

Materials:

  • This compound derivative

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH)

Procedure:

  • Place the this compound derivative, substituted benzaldehyde, and solid KOH into a grinding jar of a ball mill.

  • Perform the grinding in cycles (e.g., two 30-minute cycles) at a specified frequency.[8]

  • After milling, the resulting solid mixture is subjected to a work-up procedure involving acidification and filtration as described in the conventional method.

  • Purify the crude product by recrystallization.

Visualizations

Synthesis_Workflow Reactants This compound + Substituted Benzaldehyde Reaction_Vessel Reaction Vessel (Ethanol, aq. Base) Reactants->Reaction_Vessel 1. Dissolve Condensation Claisen-Schmidt Condensation Reaction_Vessel->Condensation 2. React (Stir/Reflux) Workup Acidification & Precipitation Condensation->Workup 3. Quench & Acidify Purification Filtration & Recrystallization Workup->Purification 4. Isolate Product Chalcone Derivative Purification->Product 5. Purify

Caption: General workflow for the synthesis of chalcone derivatives.

Biological_Activities Chalcone 2'-Hydroxychalcone Derivatives Antioxidant Antioxidant Activity (DPPH Scavenging, Lipid Peroxidation Inhibition) Chalcone->Antioxidant Enzyme_Inhibition Enzyme Inhibition (Lipoxygenase, Acetylcholinesterase) Chalcone->Enzyme_Inhibition Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Chalcone->Antimicrobial Anticancer Anticancer Activity (e.g., against Melanoma cells) Chalcone->Anticancer Anti_Leishmanial Anti-parasitic Activity (e.g., Leishmania donovani) Chalcone->Anti_Leishmanial

Caption: Biological activities of 2'-hydroxychalcone derivatives.

Applications in Drug Development

The diverse biological activities of 2'-hydroxychalcone derivatives make them attractive candidates for drug discovery and development. For instance, certain derivatives have shown potent antioxidant and lipoxygenase (LOX) inhibitory activity, suggesting their potential in treating inflammatory conditions.[1] Others have demonstrated promising activity against various cancer cell lines, parasites like Leishmania donovani, and as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[3][12][13] The synthetic accessibility and the possibility of tuning the biological activity through substitution on both aromatic rings make this class of compounds a versatile platform for developing new therapeutic agents.

References

Application Notes and Protocols: 2'-Hydroxyacetophenone as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2'-hydroxyacetophenone as a key starting material in the synthesis of various pharmaceutical agents. The protocols outlined below are based on established literature and offer guidance for the synthesis of bioactive molecules, including Valosin-Containing Protein (VCP) inhibitors, Liver X Receptor (LXR) agonists, the anticoagulant warfarin, and biologically active chalcones.

Application 1: Synthesis of 2-Anilino-4-(hydroxyphenyl)thiazoles as Valosin-Containing Protein (VCP) Inhibitors

Valosin-Containing Protein (VCP), also known as p97, is an ATPase involved in numerous cellular processes, including protein degradation pathways.[1] Its inhibition has emerged as a potential therapeutic strategy in oncology.[1] this compound derivatives are crucial for synthesizing potent VCP inhibitors. The Hantzsch thiazole synthesis provides a direct route to this class of compounds.[1]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-anilino-4-(3-hydroxyphenyl)thiazoles using a this compound derivative.

Reaction Scheme:

G cluster_0 Hantzsch Thiazole Synthesis 2-Bromo-3'-hydroxyacetophenone 2-Bromo-3'-hydroxyacetophenone Product 2-Anilino-4-(3-hydroxyphenyl)thiazole 2-Bromo-3'-hydroxyacetophenone->Product + Phenylthiourea, Ethanol, Reflux Phenylthiourea Phenylthiourea

Caption: General scheme for Hantzsch thiazole synthesis.

Materials:

Reagent/SolventMolar Equivalent
2-Bromo-3'-hydroxyacetophenone1.0 eq
Phenylthiourea1.1 eq
Ethanol-
Sodium bicarbonate (optional)-

Procedure:

  • To a solution of 2-Bromo-3'-hydroxyacetophenone in ethanol, add phenylthiourea.[1]

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • If the product precipitates as a hydrobromide salt, it can be collected by filtration.[1]

  • For the free base, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[1]

  • Collect the resulting solid by filtration, wash with water, and dry.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Signaling Pathway: VCP Inhibition

VCP is a key regulator of protein quality control, including the ubiquitin-proteasome system and autophagy.[2][3] VCP inhibitors can block the degradation of critical cellular proteins, such as IκBα, which in turn prevents the nuclear translocation of NF-κB and subsequent transcription of pro-survival genes.[1]

VCP_Pathway cluster_nucleus Nuclear Translocation VCP VCP/p97 Proteasome Proteasome VCP->Proteasome Facilitates Degradation Inhibitor 2-Anilino-4-(hydroxyphenyl)thiazole Inhibitor->VCP Inhibits IkBa_Ub Ubiquitinated IκBα IkBa_Ub->VCP IkBa IκBα Proteasome->IkBa Degrades NFkB NF-κB IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: VCP inhibition blocks IκBα degradation, preventing NF-κB activity.

Application 2: Linker for Liver X Receptor (LXR) β-Selective Agonists

A derivative of this compound has been identified as an effective linker in the design of potent and β-selective Liver X Receptor (LXR) agonists.[4][5] LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis.[6] LXR agonists are being investigated for the treatment of atherosclerosis.[5]

The this compound moiety serves as a scaffold to connect a 1,1-bistrifluoromethylcarbinol group and an imidazolidine-2,4-dione group.[4] This specific linker was found to be 20-fold more potent in LXRβ agonistic activity compared to previous compounds.[4][5]

Signaling Pathway: LXR Agonism

LXRs act as cholesterol sensors.[7] When activated by agonists, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[8] This leads to the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which promote cholesterol efflux from cells.[8][9]

LXR_Pathway Agonist LXR Agonist (this compound derivative) LXR LXR Agonist->LXR Activates Heterodimer LXR/RXR Heterodimer LXR->Heterodimer RXR RXR RXR->Heterodimer LXRE LXRE (DNA) Heterodimer->LXRE Binds to TargetGenes Target Genes (e.g., ABCA1, ABCG1) LXRE->TargetGenes Promotes Transcription CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux

Caption: LXR activation by an agonist promotes cholesterol efflux.

Application 3: Synthesis of Warfarin

Warfarin is a widely used anticoagulant that functions by inhibiting the synthesis of vitamin K-dependent clotting factors.[10][11] this compound is a key precursor in the industrial synthesis of warfarin. The process involves two main steps: the synthesis of 4-hydroxycoumarin and its subsequent Michael addition with benzalacetone.[12][13]

Experimental Protocol: Two-Step Synthesis of Warfarin

Step 1: Synthesis of 4-Hydroxycoumarin

Reaction Scheme:

G cluster_0 4-Hydroxycoumarin Synthesis 2-HAP This compound Product 4-Hydroxycoumarin 2-HAP->Product + Diethylcarbonate, NaH, Toluene, 110°C DEC Diethylcarbonate

Caption: Synthesis of 4-hydroxycoumarin from this compound.

Materials:

Reagent/SolventMolar Ratio/Amount
This compound (2-HAP)1.0 eq
Diethylcarbonate3.0 eq
Sodium Hydride (NaH)-
Toluene-
Hydrochloric Acid-
50% Aqueous Ethanol-

Procedure:

  • A solution of 2-HAP and diethylcarbonate in dry toluene is added dropwise to a stirred suspension of sodium hydride in dry toluene maintained at 110°C.[12]

  • The ethanol formed during the reaction is removed by distillation.[12]

  • After cooling, the reaction mixture is extracted with water and filtered.[12]

  • The filtrate is acidified with hydrochloric acid to precipitate the 4-hydroxycoumarin.[12]

  • The product is filtered, washed with water, and vacuum dried.[12]

  • Recrystallization from 50% aqueous ethanol can yield needle-like crystals with a reported yield of 90-91%.[12]

Step 2: Synthesis of Warfarin

Reaction Scheme:

G cluster_0 Warfarin Synthesis 4-HC 4-Hydroxycoumarin Product Warfarin 4-HC->Product + Benzalacetone, Water, Catalyst Benzalacetone Benzalacetone

Caption: Michael addition of 4-hydroxycoumarin and benzalacetone.

Materials:

Reagent/SolventNotes
4-HydroxycoumarinFrom Step 1
Benzalacetone-
WaterSolvent
Phase Transfer Catalyst (e.g., benzyltriethylammonium halide)Optional but improves yield
Ethyl AcetateExtraction Solvent

Procedure:

  • The crude wet cake of 4-hydroxycoumarin is added to a reactor with water and benzalacetone.[12]

  • A phase transfer catalyst can be added, and the mixture is heated for approximately 2-4 hours.[12]

  • The warfarin formed is then extracted into ethyl acetate.[12]

  • The ethyl acetate layer is back-extracted with water and then concentrated by distillation.[12]

  • The solution is cooled to <25°C to allow for the crystallization of warfarin.[12]

  • The warfarin crystals are collected by filtration. Yields in repeated experiments are reported to be in the range of 47-67% based on the initial amount of 2-HAP.[12][14]

Mechanism of Action: Warfarin

Warfarin inhibits the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[10] This enzyme is essential for the regeneration of the reduced form of Vitamin K, which is a necessary cofactor for the gamma-carboxylation of glutamate residues on Vitamin K-dependent clotting factors (II, VII, IX, and X).[11][15] Without this modification, these clotting factors are biologically inactive, leading to an anticoagulant effect.[4]

Warfarin_MoA Warfarin Warfarin VKORC1 VKORC1 Warfarin->VKORC1 Inhibits VitK_reduced Reduced Vitamin K VKORC1->VitK_reduced Regenerates VitK_epoxide Vitamin K Epoxide VitK_epoxide->VKORC1 Gla_carboxylation γ-Glutamyl Carboxylase VitK_reduced->Gla_carboxylation Cofactor for ClottingFactors_act Active Clotting Factors Gla_carboxylation->ClottingFactors_act Activates ClottingFactors_pre Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_pre->Gla_carboxylation Coagulation Coagulation Cascade ClottingFactors_act->Coagulation

Caption: Warfarin inhibits VKORC1, preventing the activation of clotting factors.

Application 4: Synthesis of Chalcones with Antioxidant and Anti-inflammatory Activity

Chalcones are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[16] They are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[17][18] this compound is a common starting material for the synthesis of 2'-hydroxychalcones via the Claisen-Schmidt condensation.[19][20]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.

Reaction Scheme:

G cluster_0 Claisen-Schmidt Condensation 2-HAP This compound Product 2'-Hydroxychalcone 2-HAP->Product + Substituted Benzaldehyde, KOH, Ethanol Aldehyde Substituted Benzaldehyde

Caption: Synthesis of 2'-hydroxychalcones via Claisen-Schmidt condensation.

Materials:

Reagent/SolventMolar Equivalent/Concentration
This compound1.0 eq
Substituted Benzaldehyde1.0 eq
Potassium Hydroxide (KOH)20% w/v aqueous solution
Ethanol-
Hydrochloric Acid (HCl)10% v/v aqueous solution

Procedure:

  • To a stirred solution of this compound and a substituted benzaldehyde in ethanol, add an aqueous solution of KOH (20% w/v).[17]

  • The mixture can be refluxed for 4 hours or stirred at room temperature for 24 hours. The completion of the reaction should be monitored by TLC.[17]

  • At the end of the reaction, cool the mixture to 0°C in an ice-water bath.[17]

  • Acidify the mixture with an aqueous HCl solution (10% v/v).[17]

  • The precipitated chalcone is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Yields for this reaction can vary widely, from 22% to 85%, depending on the specific substrates used.[19]

Quantitative Data Summary
Chalcone DerivativeSubstituentsYield (%)Antioxidant Activity (% DPPH scavenging)LOX Inhibition (IC50, µM)Reference
4b 2',3,4-trihydroxy-82.470[19]
3c 2'-hydroxy-OMOM, 3,4,5-trimethoxy--45[19]
IIg 2'-hydroxy, 2-chloro46.56--[16]

Note: OMOM = Methoxymethyl ether. The antioxidant activity of compound 4b also included an 82.3% inhibition of lipid peroxidation.[19]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing any chemical synthesis. The specific reaction conditions may require optimization.

References

The Versatility of 2'-Hydroxyacetophenone in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2'-Hydroxyacetophenone, a naturally occurring phenolic ketone, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure, featuring a reactive hydroxyl group and a carbonyl moiety, serves as an excellent starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols and quantitative biological data to guide researchers in this promising field.

Application Notes

The core structure of this compound has been extensively modified to generate libraries of compounds, primarily through the synthesis of chalcones, Schiff bases, and other heterocyclic derivatives. These modifications have led to the discovery of potent agents with a wide spectrum of biological activities.

Anti-inflammatory Activity: Derivatives of this compound have demonstrated significant anti-inflammatory properties. For instance, 2'-Hydroxy-5'-Methoxyacetophenone has been shown to attenuate the inflammatory response in lipopolysaccharides (LPS)-induced cells by inhibiting the NF-κB signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[1]. Another derivative, 2′,5′-Dihydroxyacetophenone (DHAP), alleviates cytokine storms by targeting Hdac1, which in turn decreases the acetylation of p65 and inhibits the activation of the NF-κB signaling pathway.

Anticancer Activity: The chalcone derivatives of this compound have garnered considerable attention for their potent anticancer activities. Specifically, 2-hydroxy-4-methoxyacetophenone substituted chalcones have exhibited significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), colorectal (HT-29), and lung (A549) cancer cells[2][3]. The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS) levels within the cancer cells[4][5].

Antimicrobial Activity: The structural framework of this compound has been utilized to develop novel antimicrobial agents. Hybrid molecules incorporating a tetrazole moiety have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL[6]. Schiff base derivatives and their metal complexes also exhibit promising antibacterial and antifungal properties.

Other Biological Activities: Beyond these primary areas, derivatives of this compound have been investigated for their antioxidant, antiviral, and even nematicidal activities, highlighting the broad therapeutic potential of this chemical scaffold.

Quantitative Data

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of 2-Hydroxy-4-methoxyacetophenone Substituted Chalcones (IC50 in µM) [2][3]

CompoundMCF-7 (Breast Cancer)HT29 (Colorectal Cancer)A549 (Lung Cancer)
LY-24.61 - 94.61 - 94.61 - 9
LY-84.61 - 94.61 - 94.61 - 9
LY-104.61 - 94.61 - 94.61 - 9
Doxorubicin (Control)-0.62 ± 0.14-

Table 2: Antimicrobial Activity of this compound-Tetrazole Hybrids (MIC in µg/mL) [6]

CompoundS. aureusS. epidermidisE. coliP. aeruginosaA. fumigatusC. albicans
4a 4 - 164816--
5d 4 - 164816--
Imipenem (Control)2 - 162 - 162 - 162 - 16--
Vancomycin (Control)2 - 162 - 16----
Gentamicin (Control)2 - 1642 - 162 - 16--
Fluconazole (Control)----3232

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation[7][8][9][10][11]

This protocol describes a general method for the synthesis of chalcones from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (10% w/v) or Potassium hydroxide (KOH)

  • Ice

  • Hydrochloric acid (HCl), dilute

  • Stirring apparatus

  • Filtration apparatus (e.g., Hirsch funnel)

Procedure:

  • In a test tube or round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a minimal amount of 95% ethanol with stirring.

  • Slowly add the NaOH or KOH solution (e.g., 1 mL of 10% NaOH) to the mixture while continuing to stir.

  • Stir the reaction mixture at room temperature until a precipitate begins to form. Continue stirring for an additional 20-30 minutes.

  • Cool the mixture in an ice bath for 5-10 minutes to complete the precipitation.

  • Collect the crude product by vacuum filtration and wash the crystals with cold water.

  • If necessary, acidify the filtrate with dilute HCl to precipitate any remaining product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Dry the purified product and determine its melting point and yield. Characterize the compound using appropriate spectroscopic techniques (e.g., IR, NMR).

Protocol 2: Synthesis of Schiff Bases from this compound[12][13][14][15][16]

This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, (1R,2R)-(-)-1,2-diaminocyclohexane)

  • Absolute ethanol or other suitable solvent (e.g., toluene)

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 or 2 equivalents, depending on the amine) in absolute ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Reflux the reaction mixture for an appropriate time (typically 1-36 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, add water to the mixture to induce precipitation.

  • Wash the precipitate with cold ethanol or water.

  • Dry the purified Schiff base and characterize it by spectroscopic methods (IR, NMR) and determine its melting point and yield. For some less reactive amines, a dehydrating agent like activated alkaline aluminum oxide may be required.

Visualizations

// Edges LPS -> TLR4 [label=" binds"]; TLR4 -> IKK [label=" activates"]; IKK -> IkB [label=" phosphorylates"]; IkB -> IkB_P [label=" leads to"]; IkB_P -> NFkB [style=invis]; IkB -> NFkB [style=invis]; NFkB -> NFkB_nuc [label=" translocates"]; NFkB_nuc -> DNA [label=" binds"]; DNA -> Genes [label=" transcription"]; DHAP -> Hdac1 [label=" stabilizes"]; Hdac1 -> p65_Ac [label=" deacetylates"]; p65_Ac -> NFkB_nuc [label=" inhibits activation"];

{rank=same; IkB; NFkB;} {rank=same; IkB_P;} } dot Figure 1: Mechanism of NF-κB pathway inhibition by 2',5'-Dihydroxyacetophenone (DHAP).

// Edges start -> reaction; reaction -> product; product -> purification; purification -> final_product; final_product -> treatment; cell_culture -> treatment; treatment -> assay; assay -> data_analysis; } dot Figure 2: General workflow for the synthesis and anticancer evaluation of 2'-hydroxychalcones.

References

Application Notes and Protocols for the Synthesis and Characterization of Metal Complexes with 2'-Hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes derived from 2'-Hydroxyacetophenone and its Schiff base derivatives are a class of coordination compounds that have garnered significant interest in the scientific community. These complexes, particularly with transition metals such as copper, nickel, cobalt, and zinc, have demonstrated a wide array of biological activities, including antibacterial, antifungal, and cytotoxic properties. The chelation of the metal ion by the Schiff base ligand often enhances the therapeutic efficacy of the organic ligand. This increased activity is attributed to the principles of chelation theory, which suggest that the partial sharing of the metal's positive charge with the donor groups of the ligand increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms, thereby increasing its bioavailability and antimicrobial action. These properties make this compound-based metal complexes promising candidates for the development of novel therapeutic agents.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative Schiff base ligand derived from this compound and its subsequent complexation with a transition metal, using a Copper(II) complex as an example.

Protocol 1: Synthesis of the Schiff Base Ligand (N,N'-bis(2-hydroxyacetophenone)ethylenediamine)

This protocol describes the synthesis of a tetradentate Schiff base ligand from this compound and ethylenediamine.

Materials:

  • This compound (2.72 g, 20 mmol)

  • Ethylenediamine (0.60 g, 10 mmol)

  • Absolute Ethanol (100 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2.72 g, 20 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve ethylenediamine (0.60 g, 10 mmol) in 50 mL of absolute ethanol.

  • Add the ethanolic solution of ethylenediamine dropwise to the stirred solution of this compound at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the Schiff base ligand will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two portions of cold ethanol (10 mL each).

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl2.

  • Record the yield and determine the melting point.

Protocol 2: Synthesis of the Copper(II) Complex

This protocol details the formation of the Copper(II) complex using the synthesized Schiff base ligand.

Materials:

  • N,N'-bis(2-hydroxyacetophenone)ethylenediamine (Schiff base ligand from Protocol 1) (2.96 g, 10 mmol)

  • Copper(II) Acetate monohydrate (2.00 g, 10 mmol)

  • Methanol (100 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspend the Schiff base ligand (2.96 g, 10 mmol) in 50 mL of methanol in a 250 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve Copper(II) Acetate monohydrate (2.00 g, 10 mmol) in 50 mL of hot methanol.

  • Add the hot methanolic solution of Copper(II) Acetate dropwise to the stirred suspension of the Schiff base ligand.

  • Upon addition, the color of the mixture should change, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature. A crystalline precipitate of the Copper(II) complex will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with methanol and then with diethyl ether.

  • Dry the final complex in a vacuum oven at 60 °C.

  • Calculate the yield and determine the decomposition point.

Protocol 3: Characterization of the Metal Complex

This protocol outlines the standard characterization techniques for the synthesized metal complex.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectrum of the ligand and the copper(II) complex in the range of 4000-400 cm⁻¹ using KBr pellets.

  • Confirm the formation of the Schiff base by the appearance of the azomethine (C=N) stretching vibration band (typically around 1600-1620 cm⁻¹).

  • Confirm the coordination of the ligand to the metal ion by observing a shift in the C=N band and the appearance of new bands in the low-frequency region corresponding to M-N (around 500-550 cm⁻¹) and M-O (around 450-500 cm⁻¹) stretching vibrations.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF).

  • Record the electronic absorption spectrum in the range of 200-800 nm.

  • Analyze the spectrum for intraligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination geometry of the metal ion.

3. Elemental Analysis:

  • Determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) for the synthesized complex.

  • Compare the experimental values with the calculated values for the proposed molecular formula to confirm the stoichiometry of the complex.

4. Molar Conductance Measurement:

  • Dissolve the complex in a suitable solvent like DMF or DMSO at a concentration of 10⁻³ M.

  • Measure the molar conductivity at room temperature.

  • The obtained value will indicate whether the complex is an electrolyte or non-electrolyte, providing insight into its structure in solution.

Data Presentation

The following table summarizes typical quantitative data for a selection of metal complexes derived from this compound Schiff bases to facilitate comparison.

Metal IonSchiff Base Ligand derived fromYield (%)Melting/Decomposition Point (°C)FT-IR ν(C=N) (cm⁻¹)FT-IR ν(M-N) (cm⁻¹)FT-IR ν(M-O) (cm⁻¹)UV-Vis λmax (nm)
Cu(II)Ethylenediamine~85>250~1605~540~480~380, ~550
Ni(II)Ethylenediamine~80>250~1610~530~470~390, ~480
Co(II)Ethylenediamine~78>240~1608~535~475~400, ~600
Zn(II)Ethylenediamine~90>260~1612~525~465~370
Cu(II)o-Phenylenediamine~82>280~1600~545~485~385, ~560
Ni(II)o-Phenylenediamine~75>270~1605~538~478~395, ~490

Note: The spectral data are approximate and can vary depending on the specific ligand and experimental conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound Schiff base metal complexes and a conceptual representation of their proposed mechanism of antibacterial action.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation 2_Hydroxyacetophenone 2_Hydroxyacetophenone Schiff_Base_Ligand Schiff_Base_Ligand 2_Hydroxyacetophenone->Schiff_Base_Ligand Condensation Primary_Amine Primary_Amine Primary_Amine->Schiff_Base_Ligand Metal_Complex Metal_Complex Schiff_Base_Ligand->Metal_Complex Complexation Metal_Salt Metal_Salt Metal_Salt->Metal_Complex FT_IR FT_IR Metal_Complex->FT_IR UV_Vis UV_Vis Metal_Complex->UV_Vis Elemental_Analysis Elemental_Analysis Metal_Complex->Elemental_Analysis Molar_Conductance Molar_Conductance Metal_Complex->Molar_Conductance Antimicrobial_Assay Antimicrobial_Assay Molar_Conductance->Antimicrobial_Assay

Caption: Experimental workflow for synthesis and characterization.

antibacterial_mechanism Metal_Complex Metal_Complex Bacterial_Cell_Wall Bacterial_Cell_Wall Metal_Complex->Bacterial_Cell_Wall Adsorption Cell_Membrane Cell_Membrane Bacterial_Cell_Wall->Cell_Membrane Penetration (due to increased lipophilicity) Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Disruption of membrane potential Cell_Lysis Cell_Lysis Cytoplasm->Cell_Lysis Inhibition of enzymes, DNA replication, and protein synthesis

Caption: Proposed mechanism of antibacterial action.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 2'-Hydroxyacetophenone, a key intermediate in the pharmaceutical industry and a component in fragrances and flavorings.[1] A primary isocratic reversed-phase HPLC (RP-HPLC) method is presented for routine quality control, offering simplicity and efficiency. Additionally, a gradient RP-HPLC method is described for the separation of this compound from its positional isomers and other potential impurities, suitable for stability testing and in-process monitoring.[2][3] The protocols provided are intended for researchers, scientists, and drug development professionals.

Introduction

This compound (2-HAP) is an aromatic compound with a wide range of applications, including its use as a precursor in the synthesis of various pharmaceutical compounds.[2] Its purity is a critical parameter that can significantly impact the quality and efficacy of the final active pharmaceutical ingredient (API). HPLC is a precise and reliable analytical technique for ensuring the purity of such intermediates.[2] The methods outlined in this document utilize reversed-phase chromatography with UV detection, a common and effective approach for the analysis of aromatic ketones.

Experimental Protocols

Method 1: Isocratic RP-HPLC for Routine Quality Control

This method is optimized for the rapid and routine analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).[4] For Mass-Spec (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid.[1][5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and this compound reference standard (>98% purity).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

Method 2: Gradient RP-HPLC for Impurity Profiling

This method is designed to separate this compound from its positional isomers (3'- and 4'-hydroxyacetophenone) and other related impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a pump, autosampler, column oven, and a DAD.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Reagents: HPLC grade acetonitrile, HPLC grade water, potassium phosphate monobasic, phosphoric acid, and reference standards for 2'-, 3'-, and 4'-Hydroxyacetophenone.

  • Standard Preparation: Prepare individual and mixed stock solutions of the hydroxyacetophenone isomers in the mobile phase. Prepare working standards by diluting the stock solutions to appropriate concentrations.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (80:20 Mobile Phase A:B).

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.

Data Presentation

The following tables summarize the expected performance characteristics of the described HPLC methods.

Table 1: Chromatographic Parameters for Isocratic and Gradient Methods

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40)A: 20 mM KH2PO4 (pH 2.5), B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection 245 nm254 nm
Expected Retention Time of 2'-HAP ~ 5-7 min~ 12-15 min

Table 2: Expected Retention Times for Positional Isomers (Method 2)

CompoundExpected Retention Time (min)
4'-Hydroxyacetophenone~ 9-11 min
3'-Hydroxyacetophenone~ 11-13 min
This compound~ 12-15 min

Table 3: Illustrative Method Validation Data

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.05
Limit of Quantification (LOQ) (µg/mL) ~ 0.3~ 0.15
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%

Note: The data in Table 3 are illustrative and based on typical performance for similar analytical methods. Actual results may vary and should be established through in-house validation.

Mandatory Visualization

Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

Gradient_Profile cluster_0 Gradient Elution Profile a Time (min) b % Acetonitrile (B) p1 0 p2 5 p1->p2 p3 20 p2->p3 p4 25 p3->p4 p5 30 p4->p5 p6 35 p5->p6 y1 20% y2 80%

Caption: Gradient profile for the separation of hydroxyacetophenone isomers.

Conclusion

The HPLC methods presented in this application note provide reliable and robust means for the determination of this compound. The isocratic method is suitable for rapid quality control assessments, while the gradient method offers enhanced separation for impurity profiling and stability studies. Both methods, when properly validated, can be readily implemented in research and development as well as quality control laboratories to ensure the purity and quality of this important chemical compound.

References

Application Notes and Protocols: 2'-Hydroxyacetophenone as a Linker in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of linker moieties is a cornerstone of modern drug design, influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 2'-Hydroxyacetophenone has emerged as a versatile and effective linker, notably enhancing the potency and selectivity of drug candidates. This document provides detailed application notes and protocols on the use of this compound as a linker, with a specific focus on its successful application in the development of a potent and selective Liver X Receptor (LXR) agonist for the treatment of atherosclerosis.

Application of this compound as a Linker in a Liver X Receptor (LXR) Agonist

Research has demonstrated that a this compound derivative serves as an outstanding linker in the design of LXR agonists.[1] Specifically, it has been employed to connect a 1,1-bistrifluoromethylcarbinol moiety and an imidazolidine-2,4-dione moiety in a head-to-tail molecular design.[1] The inclusion of this linker resulted in a 20-fold increase in potency for LXRβ agonistic activity compared to a previous compound.[1] The optically separated compound, (-)-56, which incorporates this linker, has shown significant promise in preclinical studies.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the linker is crucial for its application in drug design.

PropertyValueReference
Molecular Formula C₈H₈O₂[2][3]
Molecular Weight 136.15 g/mol [2][3]
Appearance Yellow-green clear liquid[4]
Boiling Point 212 - 214 °C (at 1013 hPa)[2]
Melting Point 4 - 6 °C[2]
Density 1.13 g/cm³ (at 20 °C)[2]
Solubility in Water 0.2 g/L[3]
LogP 1.92[5]
Vapor Pressure 0.27 hPa (at 20 °C)[3]
Flash Point 106 °C[2]

Quantitative Data on LXR Agonist Potency and Efficacy

The use of the this compound linker in the LXR agonist (-)-56 led to significant improvements in its biological activity.

CompoundTargetAssayEC₅₀ (nM)Fold ImprovementReference
Compound with this compound linkerLXRβGAL-4 Luciferase Assay1.520-fold[1]
Previous Compound (2)LXRβGAL-4 Luciferase Assay30-[1]

In vivo studies in a high-fat and cholesterol-fed low-density lipoprotein receptor (LDLR) knockout mouse model further demonstrated the efficacy of the compound containing the this compound linker.

Treatment GroupChange in HDL CholesterolChange in Plasma TriglyceridesReduction in Aortic Lipid Accumulation AreaReference
(-)-56IncreasedNo elevationDecreased[1]

Signaling Pathway

Liver X Receptors (LXRs) are nuclear receptors that play a critical role in cholesterol metabolism and the inflammatory response. Upon activation by an agonist, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for preventing the buildup of cholesterol in macrophages and the development of atherosclerosis.

LXR_Signaling_Pathway LXR Signaling Pathway in Macrophages cluster_nucleus LXR_Agonist LXR Agonist (e.g., (-)-56) LXR LXR LXR_Agonist->LXR Activates Heterodimer LXR/RXR Heterodimer LXR->Heterodimer RXR RXR RXR->Heterodimer LXRE LXR Response Element (LXRE) Heterodimer->LXRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription (ABCA1, ABCG1, etc.) LXRE->Target_Genes Induces Reverse_Cholesterol_Transport Increased Reverse Cholesterol Transport Target_Genes->Reverse_Cholesterol_Transport Leads to Atherosclerosis Reduced Atherosclerosis Reverse_Cholesterol_Transport->Atherosclerosis Results in Synthesis_Workflow General Synthesis Workflow Start Starting Materials: - this compound derivative - Other key moieties Step1 Step 1: Coupling Reaction Start->Step1 Step2 Step 2: Modification/Deprotection Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Cell_Culture Cell Culture (e.g., HEK293T cells) Transfection Transfection with: - GAL4-LXRβ-LBD plasmid - UAS-luciferase reporter plasmid - Renilla luciferase control plasmid Cell_Culture->Transfection Compound_Treatment Treatment with Test Compound Transfection->Compound_Treatment Incubation Incubation (24 hours) Compound_Treatment->Incubation Lysis_and_Reading Cell Lysis and Luciferase Activity Measurement Incubation->Lysis_and_Reading Data_Analysis Data Analysis (EC₅₀ determination) Lysis_and_Reading->Data_Analysis InVivo_Workflow In Vivo Atherosclerosis Study Workflow Animal_Model LDLR Knockout Mice on a high-fat diet Treatment Daily Oral Gavage with Test Compound or Vehicle Animal_Model->Treatment Duration Treatment for 12 weeks Treatment->Duration Sample_Collection Blood and Tissue Collection (Aorta) Duration->Sample_Collection Analysis Analysis: - Plasma lipid profile (HDL, Triglycerides) - Aortic lesion area quantification Sample_Collection->Analysis

References

Application Note: Biocatalytic Synthesis of 2'-Hydroxyacetophenone from Racemic Styrene Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and environmentally friendly biocatalytic method for the synthesis of 2'-hydroxyacetophenone from racemic styrene oxide. The process utilizes a whole-cell biocatalyst co-expressing a potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (ADH-A). This enzymatic cascade first hydrolyzes racemic styrene oxide to (1R)-phenylethane-1,2-diol, which is then oxidized to the final product, this compound. This method offers a sustainable alternative to traditional chemical synthesis, proceeding under mild conditions and exploiting the host cell's metabolism for cofactor regeneration.

Introduction

This compound is a valuable building block in the synthesis of fine chemicals and pharmaceuticals.[1][2] Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity and milder reaction conditions.[3] This application note describes an in vivo biocatalytic cascade for the production of this compound from racemic styrene oxide.[4][5][6] The system relies on the co-expression of two key enzymes in Escherichia coli:

  • Potato Epoxide Hydrolase (StEH1): This enzyme catalyzes the enantioconvergent hydrolysis of racemic styrene oxide to produce (1R)-phenylethane-1,2-diol.[3][4]

  • Engineered Alcohol Dehydrogenase A (ADH-A): Variants of this enzyme from Rhodococcus ruber regioselectively oxidize the secondary alcohol of the diol to yield this compound.[4]

A significant advantage of this whole-cell system is the utilization of the host cell's metabolic machinery for the supply and regeneration of the required NAD+ coenzyme, which is essential for the alcohol dehydrogenase activity.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Racemic styrene oxide

  • Escherichia coli strain BL21(DE3)

  • Expression vector (e.g., pETDuet-1) containing genes for StEH1 and engineered ADH-A (variants C1 or C1B1)

  • 2TY growth medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)

  • Ampicillin and Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Protocol 1: Whole-Cell Biocatalytic Synthesis
  • Inoculum Preparation: A single colony of E. coli BL21(DE3) transformed with the expression vector is used to inoculate 2.5 mL of 2TY medium containing 100 µg/mL ampicillin and 50 µg/mL kanamycin. The culture is incubated at 25°C with shaking at 200 rpm for 5 hours.[4]

  • Overnight Culture: 1 mL of the initial culture is transferred to 35 mL of 2TY medium with the same antibiotics and incubated overnight at 25°C and 200 rpm.[4]

  • Main Culture and Induction: The overnight culture is used to inoculate 500 mL of 2TY medium containing antibiotics. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches approximately 0.4. Protein expression is then induced by the addition of 1.0 mM IPTG and 0.2% (w/v) L-arabinose.[4]

  • Biotransformation: One hour after induction, neat racemic styrene oxide is added to the cell culture to a final concentration of 10 mM. The culture is then incubated at 25°C with shaking.[4]

  • Sampling and Analysis: Aliquots are taken at regular intervals. The samples are centrifuged to separate the supernatant and the cell pellet. The supernatant is filtered and analyzed by HPLC to determine the concentrations of styrene oxide, (1R)-phenylethane-1,2-diol, and this compound.[4]

Protocol 2: Product Analysis by HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a diode array detector is used.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Detection Wavelengths: Styrene oxide and the diol are detected at 220 nm, while this compound is detected at 244 nm.[4]

  • Quantification: Peak identities and quantification are established by running pure reference compounds in parallel.[4]

Data Presentation

The following table summarizes the quantitative data for the biocatalytic synthesis of this compound using two different engineered ADH-A variants, C1 and C1B1.

Engineered ADH-A VariantSubstrate Concentration (mM)Product Concentration (mM)Conversion (%)Time (h)
C110~4.5~4590
C1B110~6.0~6090

Data extracted and compiled from Söderlund et al., 2022.[4]

Visualization

Biocatalytic Cascade Pathway

Biocatalytic_Pathway cluster_cell E. coli Host Cell StyreneOxide_ext Racemic Styrene Oxide (extracellular) StyreneOxide_int Racemic Styrene Oxide StyreneOxide_ext->StyreneOxide_int Passive Diffusion Diol (1R)-phenylethane-1,2-diol StyreneOxide_int->Diol Hydrolysis Product_int This compound Diol->Product_int Oxidation Product_ext This compound (extracellular) Product_int->Product_ext Passive Diffusion StEH1 StEH1 StEH1->StyreneOxide_int ADH Engineered ADH-A ADH->Diol NADH NADH + H+ ADH->NADH NAD NAD+ NAD->ADH Metabolism Cellular Metabolism NADH->Metabolism Regeneration Metabolism->NAD

Caption: Biocatalytic cascade for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis arrow arrow Inoculation 1. Inoculation of E. coli Overnight_Culture 2. Overnight Culture Growth Inoculation->Overnight_Culture Main_Culture 3. Main Culture Growth Overnight_Culture->Main_Culture Induction 4. Induction of Protein Expression Main_Culture->Induction Substrate_Addition 5. Addition of Racemic Styrene Oxide Induction->Substrate_Addition Incubation 6. Incubation and Bioconversion Substrate_Addition->Incubation Sampling 7. Sampling Incubation->Sampling Separation 8. Centrifugation Sampling->Separation HPLC_Analysis 9. HPLC Analysis Separation->HPLC_Analysis

References

Application of 2'-Hydroxyacetophenone in the Synthesis of LXRβ-Selective Agonists for Research in Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. While activation of both isoforms has shown therapeutic potential, particularly in the context of atherosclerosis, the development of LXR agonists has been hampered by the tendency of LXRα activation to induce hypertriglyceridemia. Consequently, the discovery of LXRβ-selective agonists is a key objective in developing safer and more effective therapeutics. Recent advancements have identified 2'-hydroxyacetophenone as a valuable scaffold in the synthesis of potent and selective LXRβ agonists. This document provides detailed application notes and protocols based on these findings.

A key discovery highlighted that a this compound derivative serves as an effective linker between a 1,1-bistrifluoromethylcarbinol moiety and an imidazolidine-2,4-dione moiety. This structural motif has been shown to significantly enhance the potency and β-selectivity of LXR agonists. One such optically active compound, (-)-56, demonstrated the ability to raise high-density lipoprotein cholesterol (HDL-C) levels without elevating plasma triglycerides in preclinical models, suggesting a promising therapeutic window for treating atherosclerosis.

LXRβ Signaling Pathway

Activation of LXRβ by a selective agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.

LXR_beta_pathway LXRβ Signaling Pathway LXRb_agonist LXRβ-Selective Agonist (this compound derivative) LXRb LXRβ LXRb_agonist->LXRb binds Heterodimer LXRβ/RXR Heterodimer LXRb->Heterodimer RXR RXR RXR->Heterodimer LXRE LXR Response Element (LXRE) in DNA Heterodimer->LXRE binds to Transcription Transcription of Target Genes LXRE->Transcription activates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins ABCA1, ABCG1, etc. Translation->Proteins Cholesterol_Efflux Increased Reverse Cholesterol Transport Proteins->Cholesterol_Efflux Anti_inflammatory Anti-inflammatory Effects Proteins->Anti_inflammatory

Caption: LXRβ signaling cascade initiated by a selective agonist.

Synthetic Protocol: Representative Synthesis of an LXRβ-Selective Agonist

The following is a representative, multi-step protocol for the synthesis of an LXRβ-selective agonist incorporating a this compound linker. This protocol is based on established chemical principles for the synthesis of similar compounds.

Experimental Workflow

Synthesis_Workflow Synthetic Workflow Start Starting Materials: - this compound derivative - Imidazolidine-2,4-dione derivative - 1,1-Bistrifluoromethylcarbinol precursor Step1 Step 1: Coupling of This compound and Imidazolidine-2,4-dione moieties Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Coupling of Intermediate 1 with 1,1-Bistrifluoromethylcarbinol moiety Intermediate1->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Final LXRβ-Selective Agonist Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: General workflow for the synthesis of LXRβ agonists.

Step-by-Step Procedure

Materials:

  • Substituted this compound

  • Appropriately substituted imidazolidine-2,4-dione

  • A suitable 1,1-bistrifluoromethylcarbinol precursor with a leaving group

  • Anhydrous solvents (e.g., DMF, THF)

  • Bases (e.g., K₂CO₃, NaH)

  • Palladium catalyst and ligand (for cross-coupling reactions, if applicable)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Synthesis of the Linker-Hydantoin Intermediate:

    • To a solution of a substituted this compound (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).

    • Add the substituted imidazolidine-2,4-dione derivative (1.1 eq).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate.

  • Coupling with the Bistrifluoromethylcarbinol Moiety:

    • Dissolve the intermediate from step 1 (1.0 eq) in anhydrous THF.

    • Add a strong base such as sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.

    • Add the 1,1-bistrifluoromethylcarbinol precursor (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction carefully with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Characterization: The final compound and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Biological Evaluation Protocols

LXRβ Activity Assessment: GAL4-LXRβ Chimera Assay

This assay measures the ability of a compound to activate the LXRβ ligand-binding domain (LBD).

Materials:

  • HEK293T cells

  • Expression plasmids: pCMX-GAL4-LXRβ-LBD and a GAL4-responsive luciferase reporter plasmid (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the GAL4-LXRβ-LBD and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a reference LXR agonist (e.g., T0901317).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. Plot the dose-response curve and calculate the EC50 value.

Target Gene Expression Analysis: ABCA1 mRNA Upregulation in THP-1 Macrophages

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with 10% FBS

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for ABCA1 and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and real-time PCR instrument

Protocol:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 nM PMA for 48-72 hours.

  • Compound Treatment: Replace the medium with fresh serum-free medium containing the test compounds at desired concentrations.

  • Incubation: Incubate the differentiated macrophages for 24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA according to the manufacturers' protocols.

  • qPCR: Perform quantitative real-time PCR using primers for ABCA1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of ABCA1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

Data Presentation

CompoundLXRβ EC₅₀ (nM)[1]LXRα EC₅₀ (nM)[1]Selectivity (LXRα/LXRβ)[1]ABCA1 mRNA Upregulation (Fold Change)
(-)-56 1.53020>10
T0901317 (Reference) 50501~15
GW3965 (Reference) 1502001.3~12

Conclusion

The use of this compound as a scaffold has proven to be a successful strategy in the design of potent and selective LXRβ agonists. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of these compounds. The LXRβ-selective agonists developed through these methods hold significant promise for further investigation as therapeutic agents for atherosclerosis and other inflammatory and metabolic diseases, potentially avoiding the lipogenic side effects associated with dual LXRα/β agonists. Further in vivo studies in relevant animal models are warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fries rearrangement, specifically tailored for the synthesis of 2'-Hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and achieve high selectivity for the desired ortho-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is it used to synthesize this compound?

The Fries rearrangement is an organic reaction that converts a phenolic ester, such as phenyl acetate, into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][3] This reaction is particularly useful for synthesizing this compound (ortho-hydroxyacetophenone) and its isomer, 4'-hydroxyacetophenone (para-hydroxyacetophenone), which are valuable intermediates in the pharmaceutical industry.[1][4] The acyl group from the ester migrates to the aromatic ring, typically at the ortho or para position.[1][3]

Q2: How does the reaction mechanism influence the formation of the ortho vs. para product?

The generally accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester bond, leading to the formation of an acylium carbocation.[2][3] This carbocation then acts as an electrophile and attacks the aromatic ring. The reaction's regioselectivity (ortho vs. para) is highly dependent on reaction conditions. High temperatures favor the thermodynamically more stable ortho isomer, which can form a stable bidentate complex with the aluminum catalyst.[2] Low temperatures, on the other hand, favor the kinetically controlled para product.[2][5]

Q3: What are the key reaction parameters to control for maximizing the this compound yield?

To maximize the yield of the ortho isomer (this compound), the following parameters are crucial:

  • Temperature: High temperatures, typically above 160°C, strongly favor the formation of the ortho product.[1][5]

  • Solvent: Non-polar solvents or solvent-free conditions promote the formation of the ortho isomer.[2]

  • Catalyst: While various Lewis and Brønsted acids can be used, anhydrous aluminum chloride (AlCl₃) is a common choice.[1][4] The amount of catalyst can also influence the reaction.[1]

Q4: Are there greener or alternative catalysts to the traditional Lewis acids?

Yes, research has explored more environmentally friendly catalysts. p-Toluenesulfonic acid (PTSA) has been shown to be an efficient, biodegradable alternative, reportedly yielding high conversions with up to 90% selectivity for the ortho-isomer.[6] Other alternatives include zeolites and other solid acids, although their effectiveness can vary.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Reaction temperature is too low. 3. Presence of deactivating groups on the aryl ring. 4. Insufficient reaction time.1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried. 2. For this compound, ensure the reaction temperature is maintained at or above 160°C. 3. The Fries rearrangement is less effective with strongly deactivated rings.[3] Consider alternative synthetic routes. 4. Monitor the reaction progress using TLC. If starting material remains, extend the reaction time.
Low Selectivity for this compound (High para-isomer formation) 1. Reaction temperature is too low. 2. Use of a polar solvent.1. Increase the reaction temperature to >160°C. Lower temperatures (<60°C) favor the para isomer.[1][5] 2. Use a non-polar solvent or conduct the reaction neat (solvent-free).
Formation of Phenol as a Major Byproduct Hydrolysis of the phenyl acetate starting material or the product.This is often caused by the presence of water.[6] Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Reaction Mixture Charring or Darkening Significantly The reaction temperature is too high, or localized overheating is occurring.Use an oil bath for uniform heating and ensure the reaction flask is not in direct contact with the bottom of the bath.[9] Monitor the temperature carefully.
Difficulty in Separating ortho and para Isomers The isomers have similar polarities.Steam distillation is an effective method for separating the ortho isomer from the para isomer. This compound is steam volatile due to intramolecular hydrogen bonding, while the para isomer is not.[1][5] Alternatively, column chromatography can be used.

Data Presentation: Impact of Reaction Conditions on Isomer Distribution

Temperature Solvent Predominant Product Reference
> 160°CNon-polar or NoneThis compound (ortho)[1][5]
< 60°CPolar4'-Hydroxyacetophenone (para)[1][5]
120-140°CNoneThis compound (ortho)[10]

Note: The exact ortho/para ratio is highly substrate and condition-dependent. The above table provides general trends.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride

This protocol is optimized for the synthesis of the ortho-isomer.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • 5% Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle/oil bath, separatory funnel, rotary evaporator.

Procedure:

  • In a dry three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phenyl acetate (0.1 mol).

  • Carefully add anhydrous aluminum chloride (0.12 mol) in portions.

  • Heat the reaction mixture to 120-140°C and reflux for 1.5 to 2 hours.[10] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice and 50 mL of 5% hydrochloric acid solution to hydrolyze the complex.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Purify the crude product by steam distillation to separate the volatile this compound from the non-volatile 4'-hydroxyacetophenone.[1][5] Alternatively, purification can be achieved by column chromatography or fractional distillation under reduced pressure.

Visualizations

Fries Rearrangement Mechanism

Fries_Rearrangement cluster_start Step 1: Lewis Acid Coordination cluster_rearrangement Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_product Step 4: Deprotonation & Hydrolysis Phenyl_Acetate Phenyl Acetate Complex1 Initial Complex Phenyl_Acetate->Complex1 + AlCl3 AlCl3 AlCl3 AlCl3->Complex1 Complex2 Rearranged Complex Complex1->Complex2 Rearrangement Acylium_Ion Acylium Carbocation Complex2->Acylium_Ion Dissociation Intermediate Sigma Complex Acylium_Ion->Intermediate Aromatic_Ring Phenoxide-AlCl2 Ring Aromatic_Ring->Intermediate Product_Complex Product-AlCl2 Complex Intermediate->Product_Complex Deprotonation Final_Product This compound Product_Complex->Final_Product Hydrolysis (H3O+)

Caption: Mechanism of the Fries rearrangement for this compound synthesis.

Experimental Workflow

Experimental_Workflow A 1. Mix Phenyl Acetate and AlCl3 B 2. Heat and Reflux (120-140°C, 1.5-2h) A->B C 3. Cool to Room Temperature B->C D 4. Hydrolyze with HCl/ice C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry and Concentrate E->F G 7. Purify Product F->G H Steam Distillation G->H volatile I Column Chromatography G->I non-volatile J Final Product: this compound H->J I->J

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis and Purification of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of 2'-Hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound via the Fries rearrangement of phenyl acetate?

The Fries rearrangement of phenyl acetate is a standard method for synthesizing this compound. However, this reaction is known to produce several side products, which can complicate the purification process. The most prevalent side products include:

  • 4'-Hydroxyacetophenone (p-isomer): This is the para-substituted isomer of the desired ortho-product and is often the major byproduct. The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent polarity.[1] Low temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[2]

  • Phenol: Formed due to the cleavage of the ester bond in the starting material, phenyl acetate.[3][4]

  • p-Acetoxyacetophenone: This byproduct can also be observed in the reaction mixture.[3]

Q2: How can I remove the 4'-Hydroxyacetophenone isomer from my this compound product?

Several methods can be employed to separate the ortho (2'-) and para (4'-) isomers of hydroxyacetophenone, primarily exploiting the differences in their physical properties.

  • Steam Distillation: this compound is volatile with steam due to intramolecular hydrogen bonding, whereas the para-isomer is not. This difference allows for effective separation.[2] A Chinese patent describes a method involving steam distillation that resulted in a 78.22% yield of o-hydroxyacetophenone.

  • Fractional Distillation: The isomers have different boiling points, which allows for their separation by fractional distillation.[5]

  • Recrystallization (Fractional Crystallization): This method relies on the differential solubility of the isomers in a given solvent. By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution.[5] A patent for purifying 4-hydroxyacetophenone details recrystallization from an ethanol/water mixture, which can be adapted for this separation.[4][6]

Q3: What is the best way to remove residual phenol from my reaction mixture?

Phenol can often be removed by washing the organic phase with an aqueous basic solution, such as 10% sodium hydroxide. The phenol will be deprotonated to form sodium phenoxide, which is soluble in the aqueous layer and can thus be separated from the desired product in the organic layer.

Q4: How can I get rid of p-acetoxyacetophenone?

During the workup of the Fries rearrangement, which typically involves acidic or basic conditions, p-acetoxyacetophenone is often hydrolyzed to the more readily removable p-hydroxyacetophenone. If it persists, a deliberate hydrolysis step by treatment with dilute acid or base can be performed to convert it to p-hydroxyacetophenone, which can then be separated using the methods described for the para-isomer.

Troubleshooting Guides

Issue: Low Yield of this compound

If you are experiencing a low yield of the desired this compound, consider the following troubleshooting steps.

LowYieldTroubleshooting Start Low Yield of This compound CheckTemp Review Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent Polarity Start->CheckSolvent CheckCatalyst Verify Lewis Acid Catalyst Quality & Stoichiometry Start->CheckCatalyst HighTemp High temperature (>160°C) favors ortho-isomer. CheckTemp->HighTemp Is temp high? LowTemp Low temperature (<60°C) favors para-isomer. CheckTemp->LowTemp Is temp low? NonPolar Non-polar solvents favor ortho-isomer. CheckSolvent->NonPolar Using non-polar? Polar Polar solvents favor para-isomer. CheckSolvent->Polar Using polar? CatalystIssue Ensure anhydrous conditions and sufficient catalyst. CheckCatalyst->CatalystIssue Optimize Optimize Conditions HighTemp->Optimize LowTemp->Optimize NonPolar->Optimize Polar->Optimize CatalystIssue->Optimize

Caption: Troubleshooting low yield of this compound.

Issue: Ineffective Separation of Ortho and Para Isomers

If you are struggling to separate this compound from 4'-hydroxyacetophenone, this guide can help you optimize your purification strategy.

IsomerSeparationTroubleshooting Start Ineffective Isomer Separation Method Current Method? Start->Method SteamDist Steam Distillation Method->SteamDist Steam Distillation Recryst Recrystallization Method->Recryst Recrystallization ColumnChrom Column Chromatography Method->ColumnChrom Column Chromatography SteamDist_Check Ensure sufficient steam flow and efficient condensation. SteamDist->SteamDist_Check Recryst_Check Screen for optimal solvent. Ensure slow cooling. Recryst->Recryst_Check ColumnChrom_Check Optimize mobile phase polarity for better resolution. ColumnChrom->ColumnChrom_Check Success Successful Separation SteamDist_Check->Success Recryst_Check->Success ColumnChrom_Check->Success

Caption: Troubleshooting ineffective isomer separation.

Data on Purification Methods

The following table summarizes quantitative data on the purification of hydroxyacetophenone isomers as reported in the literature. Direct comparative studies are limited; therefore, data is compiled from various sources.

Purification MethodCompoundPurity/YieldSource
Steam DistillationThis compound78.22% YieldCN105130781A
Recrystallization4'-Hydroxyacetophenone>99.5% PurityCN106916060B
Recrystallization4'-Hydroxyacetophenone99.92% PurityUS10752571B2[4]
Column Chromatography2-Bromo-3'-hydroxyacetophenone (analog)24% Overall Synthesis YieldBenchChem

Experimental Protocols

Protocol 1: Purification of this compound by Steam Distillation

This protocol is adapted from a patented procedure for the separation of ortho and para isomers of hydroxyacetophenone.

Objective: To separate this compound from non-volatile side products, primarily 4'-Hydroxyacetophenone.

Materials:

  • Crude reaction mixture containing 2'- and 4'-hydroxyacetophenone

  • Steam generation apparatus

  • Distillation head and condenser

  • Receiving flask

  • Deionized water

Procedure:

  • Set up the steam distillation apparatus. The crude reaction mixture is placed in the distillation flask.

  • Introduce steam into the distillation flask. The steam will lower the boiling point of the volatile components.

  • Heat the distillation flask to maintain a constant volume of the mixture.

  • This compound, being steam volatile, will co-distill with the water.

  • Collect the distillate, which will be a two-phase mixture of water and this compound.

  • Separate the organic layer (this compound) from the aqueous layer in the distillate.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • The non-volatile 4'-hydroxyacetophenone will remain in the distillation flask.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthesized this compound sample and can be adapted from methods used for similar compounds.

Objective: To determine the purity of a this compound sample and quantify impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)

  • This compound sample

  • Reference standards for potential impurities (e.g., 4'-hydroxyacetophenone, phenol)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water. A common starting point is a gradient from 30% acetonitrile to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the initial mobile phase composition.

  • Standard Preparation: Prepare solutions of known concentrations of the reference standards in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase.

    • Inject the sample solution and record the chromatogram.

    • Inject the standard solutions to determine their retention times.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Identify and quantify any impurity peaks by comparing their retention times to the standards and using the peak areas.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Experimental Workflow Visualization

experimental_workflow Synthesis Fries Rearrangement of Phenyl Acetate Workup Reaction Workup (Acid/Base Wash) Synthesis->Workup Crude Crude Product (o-, p-isomers, phenol) Workup->Crude Purification Purification Method Crude->Purification SteamDist Steam Distillation Purification->SteamDist Recryst Recrystallization Purification->Recryst Column Column Chromatography Purification->Column PureProduct Pure this compound SteamDist->PureProduct Recryst->PureProduct Column->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General experimental workflow for this compound synthesis and purification.

References

Technical Support Center: Troubleshooting Low Yield of Ortho-Isomer in Phenyl Acetate Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fries rearrangement of phenyl acetate, specifically focusing on maximizing the yield of the ortho-isomer (o-hydroxyacetophenone).

Troubleshooting Guides

This section addresses common issues that can lead to a low yield of the desired ortho-isomer.

Issue 1: Predominant formation of the para-isomer (p-hydroxyacetophenone).

Potential Cause Troubleshooting Step Rationale
Reaction Temperature is Too Low Increase the reaction temperature significantly. Temperatures above 160°C generally favor the formation of the ortho-isomer.[1][2]The formation of the ortho-isomer is thermodynamically favored at higher temperatures due to the formation of a stable bidentate chelate complex with the Lewis acid catalyst.[3][4][5] Lower temperatures favor the kinetically controlled para-product.[1][3]
Inappropriate Solvent Choice Switch to a non-polar solvent or conduct the reaction under solvent-free conditions.[3][5]Non-polar solvents enhance the formation of the ortho-product.[3][5] Increasing solvent polarity favors the formation of the para-isomer.
Catalyst Inactivity at High Temperatures Consider using a more thermally stable Lewis acid or a Brønsted acid catalyst like p-toluenesulfonic acid (PTSA), which has shown high ortho-selectivity at elevated temperatures.[6][7][8]Some Lewis acids may lose their efficacy or cause side reactions at the high temperatures required for ortho-selectivity.

Issue 2: Low overall yield of both ortho and para isomers.

Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Ensure at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used.[9]The Lewis acid complexes with both the starting material and the product, so an excess is often required to drive the reaction to completion.[9]
Presence of Moisture Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Lewis acids like AlCl₃ are highly sensitive to moisture and will be deactivated by water, halting the rearrangement.
Deactivating Substituents on the Aromatic Ring This reaction is most effective with unsubstituted phenyl acetate or those with electron-donating groups. The presence of electron-withdrawing or meta-directing groups can significantly reduce the reaction yield.[3]The Fries rearrangement is an electrophilic aromatic substitution, which is disfavored by deactivating groups on the aromatic ring.
Steric Hindrance If using substituted phenyl acetates, be aware that bulky substituents on either the acyl or the aromatic component can lower the chemical yield due to steric constraints.[3][5]Steric hindrance can impede the intramolecular migration of the acyl group to the ortho position.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for maximizing the ortho-isomer yield in the Fries rearrangement of phenyl acetate?

A1: To favor the formation of the ortho-isomer, high reaction temperatures are necessary. Generally, temperatures above 160°C are recommended.[1][2] The ortho-product is the thermodynamically more stable isomer, and higher temperatures provide the necessary energy to overcome the activation barrier for its formation.[1][3]

Q2: Which solvent should I use to promote ortho-selectivity?

A2: Non-polar solvents are known to favor the formation of the ortho-product.[3][5] Alternatively, conducting the reaction under solvent-free conditions at high temperatures has been shown to be effective in maximizing the ortho-isomer yield.[6][7][8]

Q3: Can I use a catalyst other than aluminum chloride (AlCl₃)?

A3: Yes, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[9][10] Additionally, Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid have been employed.[5] For high ortho-selectivity, p-toluenesulfonic acid (PTSA) has been reported as an effective and environmentally friendlier catalyst, especially under solvent-free conditions.[6][7][8]

Q4: Is the Fries rearrangement an intermolecular or intramolecular process?

A4: Evidence suggests that both intermolecular and intramolecular pathways can occur.[2][11] The exact mechanism can depend on the substrate and reaction conditions.[11] The intramolecular pathway is believed to be more dominant in the formation of the ortho-isomer.

Q5: My reaction is not working at all. What are the most critical factors to check?

A5: The most critical factors are the exclusion of moisture and the use of a sufficient amount of an active Lewis acid catalyst.[9] Ensure all your glassware is oven-dried, your reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere. Also, verify that you are using at least a stoichiometric equivalent of the Lewis acid.

Quantitative Data on Ortho/Para Isomer Ratios

The following table summarizes the reported ortho:para isomer ratios under various experimental conditions.

CatalystTemperature (°C)SolventSubstrateOrtho:Para RatioTotal Yield (%)Reference
AlCl₃170Monochlorobenzene2-Fluorophenyl acetate1.72:162[12]
AlCl₃100Monochlorobenzene2-Fluorophenyl acetate0.35:1-[12]
p-Toluenesulfonic acid (PTSA)90-160Solvent-freePhenyl acetate9:1up to 98 (conversion)[6][7][8]

Key Experimental Protocols

Ortho-Selective Fries Rearrangement using a Lewis Acid Catalyst (High-Temperature Protocol)

This protocol is a general guideline based on literature procedures favoring the formation of o-hydroxyacetophenone.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous non-polar solvent (e.g., nitrobenzene or decalin) (Optional, can be run solvent-free)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube or nitrogen inlet.

  • To the flask, add phenyl acetate. If using a solvent, add the anhydrous non-polar solvent at this stage.

  • Carefully add anhydrous aluminum chloride in portions while stirring. An excess of the catalyst (at least 1.1 equivalents) is recommended. The reaction is exothermic.

  • Heat the reaction mixture to a high temperature (e.g., 160-170°C) and maintain it for the desired reaction time (this may require several hours and should be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The ortho- and para-isomers can be separated by steam distillation (the ortho-isomer is steam volatile) or column chromatography.[1][2]

Ortho-Selective Fries Rearrangement using p-Toluenesulfonic Acid (PTSA) (Solvent-Free Protocol)

This method is based on reports of a greener alternative for high ortho-selectivity.[6][7][8]

Materials:

  • Phenyl acetate

  • Anhydrous p-toluenesulfonic acid (PTSA)

  • Ice-cold water

  • Concentrated hydrochloric acid

  • Suitable extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, mix phenyl acetate with a catalytic amount of anhydrous PTSA.

  • Heat the solvent-free mixture to a temperature in the range of 90-160°C for approximately 30 minutes, or until the reaction is complete as monitored by TLC.[13]

  • Cool the reaction mixture and pour it into a mixture of ice-cold water and a small amount of concentrated hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Evaporate the solvent to yield the crude product, which is expected to have a high ortho:para ratio.

  • Further purification can be performed by chromatography if necessary.

Visualizations

Troubleshooting Logic for Low Ortho-Isomer Yield

Troubleshooting_Low_Ortho_Yield Start Low Yield of Ortho-Isomer Check_Temp Is Reaction Temperature > 160°C? Start->Check_Temp Increase_Temp Increase Temperature to > 160°C Check_Temp->Increase_Temp No Check_Solvent Is a Non-Polar or No Solvent Used? Check_Temp->Check_Solvent Yes End Ortho-Isomer Yield Improved Increase_Temp->End Change_Solvent Switch to Non-Polar Solvent or Solvent-Free Conditions Check_Solvent->Change_Solvent No Check_Catalyst Is the Catalyst Suitable and Sufficient? Check_Solvent->Check_Catalyst Yes Change_Solvent->End Change_Catalyst Consider a More Thermally Stable Catalyst (e.g., PTSA) or Increase Stoichiometry Check_Catalyst->Change_Catalyst No Check_Moisture Are Anhydrous Conditions Maintained? Check_Catalyst->Check_Moisture Yes Change_Catalyst->End Ensure_Anhydrous Use Anhydrous Reagents and Inert Atmosphere Check_Moisture->Ensure_Anhydrous No Check_Moisture->End Yes Ensure_Anhydrous->End

Caption: Troubleshooting workflow for low ortho-isomer yield.

Fries Rearrangement Mechanism and Isomer Formation

Fries_Rearrangement_Mechanism Phenyl_Acetate Phenyl Acetate Complex1 Initial Complex (Coordination at Carbonyl Oxygen) Phenyl_Acetate->Complex1 Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Complex1 Complex2 Rearranged Complex (Coordination at Phenolic Oxygen) Complex1->Complex2 Acylium_Ion Acylium Carbocation Intermediate Complex2->Acylium_Ion EAS Electrophilic Aromatic Substitution Acylium_Ion->EAS Ortho_Pathway Ortho Attack EAS->Ortho_Pathway High Temp Non-Polar Solvent Para_Pathway Para Attack EAS->Para_Pathway Low Temp Polar Solvent Ortho_Sigma Ortho Sigma Complex Ortho_Pathway->Ortho_Sigma Para_Sigma Para Sigma Complex Para_Pathway->Para_Sigma Deprotonation_O Deprotonation Ortho_Sigma->Deprotonation_O Deprotonation_P Deprotonation Para_Sigma->Deprotonation_P Ortho_Product_Complex Ortho-Product Complex (Chelated, Thermodynamically Stable) Deprotonation_O->Ortho_Product_Complex Para_Product_Complex Para-Product Complex (Kinetically Favored) Deprotonation_P->Para_Product_Complex Workup_O Acid Workup Ortho_Product_Complex->Workup_O Workup_P Acid Workup Para_Product_Complex->Workup_P Ortho_Product o-Hydroxyacetophenone Workup_O->Ortho_Product Para_Product p-Hydroxyacetophenone Workup_P->Para_Product

Caption: Reaction mechanism of the Fries rearrangement.

References

Technical Support Center: Purification of Crude 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2'-Hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route. However, they typically include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses involving Fries rearrangement of phenyl acetate, common impurities can include the starting phenyl acetate, the isomeric byproduct 4'-hydroxyacetophenone, and phenol.[1] Solvents used during synthesis and workup, such as toluene or ethyl acetate, may also be present.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Distillation (for liquid crude product): Particularly useful for separating the product from non-volatile impurities.

  • Recrystallization (for solid crude product or after initial purification): An effective method for achieving high purity.

  • Column Chromatography: A versatile technique for separating this compound from closely related isomers and other impurities.[3]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Appearance Clear yellow to brown liquid[4]
Molecular Weight 136.15 g/mol [5]
Boiling Point 213 °C @ 717 mmHg[4][5]
Melting Point 4 - 6 °C[4][5]
Solubility Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide.[5][6]
Density 1.131 g/mL at 25 °C[4]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. It allows for the visualization of the separation of this compound from its impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method to assess purity.[6]

Troubleshooting Guides

Recrystallization

Q: My this compound is oiling out instead of crystallizing. What should I do?

A: Oiling out occurs when the solute comes out of solution above its melting point. Here are some troubleshooting steps:

  • Reduce the temperature of the solvent: Ensure the solvent is not too hot when dissolving the crude product.

  • Use a higher volume of solvent: This can lower the saturation point and prevent oiling.

  • Change the solvent system: A solvent in which the compound is less soluble may promote crystallization over oiling out. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene.

  • Scratch the inside of the flask: This can provide a surface for nucleation and induce crystallization.

Q: The purity of my recrystallized this compound is still low. How can I improve it?

A: Low purity after recrystallization can be due to several factors:

  • Incomplete removal of impurities: Consider a pre-purification step like a charcoal treatment to remove colored impurities. A patent for the purification of the similar compound 4-hydroxyacetophenone suggests using activated carbon for decolorization.[7]

  • Trapped solvent: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

  • Co-crystallization of impurities: If an impurity has similar solubility properties, a different solvent system may be necessary to achieve better separation.

Column Chromatography

Q: I am having trouble separating this compound from its 4'-isomer by column chromatography. What can I do?

A: Positional isomers can be challenging to separate due to their similar polarities. Here are some strategies to improve resolution:

  • Optimize the mobile phase: A common mobile phase for silica gel chromatography of similar compounds is a mixture of hexane and ethyl acetate.[2] Carefully adjusting the ratio of these solvents can improve separation. Decreasing the polarity of the mobile phase (increasing the proportion of hexane) will generally increase the retention time and may improve resolution.

  • Use a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica.

  • Employ a longer column: Increasing the column length can enhance the separation of closely eluting compounds.

Q: My compound is streaking on the TLC plate and the column. What is the cause?

A: Streaking can be caused by several factors:

  • Sample overload: Applying too much sample to the TLC plate or column can lead to broad, streaking bands.

  • Inappropriate solvent system: If the compound is too soluble in the mobile phase, it can streak. Try a less polar solvent system.

  • Acidic or basic nature of the compound: this compound is phenolic and therefore acidic. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.

Distillation

Q: I am observing decomposition of my this compound during distillation. How can I prevent this?

A: Decomposition at high temperatures can be an issue.

  • Use vacuum distillation: Distilling under reduced pressure will lower the boiling point of the compound and minimize thermal decomposition. A boiling point of 100 °C at 14 mmHg has been reported.[8]

  • Ensure the apparatus is dry and free of contaminants: Water or other impurities can catalyze decomposition at high temperatures.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent pair. Ethanol/water is a common choice. The ideal solvent should dissolve the crude this compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection: For normal-phase chromatography, silica gel is a common stationary phase. A typical mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the mobile phase, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Is_Liquid Liquid? Crude->Is_Liquid Distillation Vacuum Distillation Is_Liquid->Distillation Yes Is_Solid Solid? Is_Liquid->Is_Solid No Recrystallization Recrystallization Distillation->Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting Start Recrystallization Issue Oiling_Out Oiling Out? Start->Oiling_Out Low_Purity Low Purity? Start->Low_Purity Reduce_Temp Reduce Solvent Temperature Oiling_Out->Reduce_Temp Yes Increase_Solvent Increase Solvent Volume Oiling_Out->Increase_Solvent No Charcoal Use Activated Charcoal Low_Purity->Charcoal Yes Dry_Thoroughly Ensure Thorough Drying Low_Purity->Dry_Thoroughly No end Improved Recrystallization Reduce_Temp->end Change_Solvent Change Solvent System Increase_Solvent->Change_Solvent Scratch_Flask Scratch Flask Increase_Solvent->Scratch_Flask Increase_Solvent->end Change_Solvent->end Scratch_Flask->end Charcoal->end Different_Solvent Try Different Solvent System Dry_Thoroughly->Different_Solvent Dry_Thoroughly->end Different_Solvent->end

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Optimizing Reactions of 2'-Hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of 2'-Hydroxyacetophenone and its derivatives.

Section 1: Synthesis of this compound via Fries Rearrangement

The Fries rearrangement of phenyl acetate is a primary method for synthesizing this compound. However, achieving high yields and controlling regioselectivity can be challenging. This section provides guidance on optimizing this crucial step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Fries rearrangement of phenyl acetate, and how can they be minimized?

A1: The most common side products are the para-isomer (4'-hydroxyacetophenone), phenol, and p-acetoxyacetophenone.[1] Minimizing these byproducts is key to improving the yield of the desired ortho-isomer. Phenol results from the cleavage of the ester bond, which can compete with the rearrangement.[1] The formation of p-acetoxyacetophenone arises from an intermolecular reaction between two phenyl acetate molecules. To reduce side products, ensure anhydrous conditions to prevent hydrolysis of the starting material and consider using a non-polar solvent, which can favor the ortho-product.[2]

Q2: How do reaction temperature and solvent polarity affect the ortho/para selectivity of the Fries rearrangement?

A2: Temperature and solvent polarity are critical factors in controlling the regioselectivity.[2]

  • Temperature: Higher temperatures (above 160°C) generally favor the formation of the ortho-isomer (this compound), while lower temperatures (below 60°C) favor the para-isomer (4'-hydroxyacetophenone).[3] This is often attributed to the ortho-product being the thermodynamically more stable product due to chelation with the Lewis acid catalyst, while the para-product is the kinetically favored product.[2]

  • Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho-product. As the solvent polarity increases, the proportion of the para-product also tends to increase.[2]

Q3: What are the limitations of the Fries rearrangement?

A3: The Fries rearrangement has some limitations. It requires harsh reaction conditions, and only esters with stable acyl components are suitable.[4] If the aromatic ring or the acyl group is heavily substituted, the yield can be significantly reduced due to steric hindrance.[2] Additionally, the presence of deactivating or meta-directing groups on the aromatic ring will adversely affect the reaction, similar to other Friedel-Crafts acylations.[2][4]

Troubleshooting Guide: Fries Rearrangement
Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst amount.[3] 2. Presence of water: Hydrolysis of phenyl acetate to phenol.[3] 3. Steric hindrance or deactivating groups on the starting material.[2][3]1. Optimize reaction parameters: Increase the temperature to favor the ortho-isomer (typically >160°C).[3] Use a non-polar solvent. Ensure at least a stoichiometric amount of the Lewis acid catalyst is used, as it complexes with both starting material and product.[5] 2. Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider alternative synthetic routes if the substrate is highly substituted or deactivated.[3]
High proportion of 4'-hydroxyacetophenone (para-isomer) 1. Reaction temperature is too low. [3] 2. Use of a polar solvent. [2]1. Increase the reaction temperature to above 160°C.[3] 2. Switch to a non-polar solvent such as nitrobenzene or use solvent-free conditions.[1]
Formation of significant side products (e.g., phenol, p-acetoxyacetophenone) 1. Intermolecular acylation is competing with the intramolecular rearrangement.[1] 2. Cleavage of the ester bond. 1. Use a higher concentration of the catalyst to promote the intramolecular pathway. 2. Optimize the reaction time and temperature to favor the desired rearrangement over decomposition pathways.
Experimental Protocol: Fries Rearrangement of Phenyl Acetate

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).

  • Add anhydrous nitrobenzene to the flask.

  • Slowly add phenyl acetate (1 equivalent) to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 160-170°C for the ortho-isomer) and maintain for the optimized reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by steam distillation (the ortho-isomer is steam volatile) or column chromatography to separate the ortho and para isomers.

Data Presentation: Influence of Reaction Conditions on Fries Rearrangement
Catalyst Temperature (°C) Solvent ortho/para Ratio Yield (%) Reference
AlCl₃< 60VariousPara favoredVaries[3]
AlCl₃> 160VariousOrtho favoredVaries[3]
AlCl₃ (mechanochemical)75Nitrobenzene (LAG)3.389[1]
AlCl₃ (mechanochemical)75Mesitylene (LAG)~12Quantitative[1]
Trifluoromethanesulfonic acid0-4-hydroxyacetophenoneHigh[6]
AlCl₃120Monochlorobenzene2.84:1-[7]
AlCl₃170Monochlorobenzene1.72:162[7]

LAG: Liquid-Assisted Grinding

Mandatory Visualization

Fries_Rearrangement_Troubleshooting start Start: Low Yield or Poor Selectivity check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions? check_conditions->anhydrous anhydrous->start No, correct and retry temp_selectivity Adjust Temperature for Selectivity? anhydrous->temp_selectivity Yes solvent_selectivity Change Solvent for Selectivity? temp_selectivity->solvent_selectivity Yes optimize_catalyst Optimize Catalyst Loading temp_selectivity->optimize_catalyst No solvent_selectivity->optimize_catalyst Yes purification Improve Purification Method optimize_catalyst->purification success Successful Optimization purification->success

Troubleshooting workflow for the Fries rearrangement.

Section 2: Subsequent Reactions of this compound

This compound is a versatile intermediate for the synthesis of various bioactive molecules, including chalcones, flavanones, and chromones.

Frequently Asked Questions (FAQs)

Q4: What is the Claisen-Schmidt condensation, and how is it used with this compound?

A4: The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen.[8] In the context of this compound, it is reacted with an aromatic aldehyde (which lacks α-hydrogens) in the presence of a base to form a 2'-hydroxychalcone.[9] This reaction forms the backbone of many flavonoid syntheses.

Q5: How can I synthesize chromones from this compound?

A5: A common method for synthesizing chromones from this compound is through the Baker-Venkataraman rearrangement.[10][11] This involves first acylating the phenolic hydroxyl group of this compound to form an o-acyloxyacetophenone. This intermediate then undergoes a base-catalyzed intramolecular rearrangement to form a 1,3-diketone, which upon acid-catalyzed cyclization yields the chromone.[10][11]

Troubleshooting Guide: Claisen-Schmidt Condensation (Chalcone Synthesis)
Problem Potential Cause(s) Recommended Solution(s)
Low yield of chalcone 1. Ineffective catalyst: The base (e.g., NaOH, KOH) may be old or used in insufficient quantity.[12] 2. Incomplete reaction: Reaction time may be too short.[12] 3. Side reactions: Self-condensation of the ketone or Cannizzaro reaction of the aldehyde.[12] 4. Poor solubility of reactants. [12]1. Use a fresh, appropriate base and optimize its concentration. Sodium hydroxide is often effective.[13] 2. Monitor the reaction by TLC and extend the reaction time if necessary.[12] 3. Slowly add the base to a solution of the ketone and aldehyde to minimize self-condensation. Avoid high temperatures to reduce the Cannizzaro reaction.[12] 4. Choose a suitable solvent (e.g., ethanol, isopropanol) to ensure all reactants are dissolved.[12][13]
Product fails to precipitate or crystallize 1. Product is too soluble in the reaction mixture. 2. Formation of an oil instead of a solid.1. Pour the reaction mixture into ice-cold water and acidify to induce precipitation. 2. Scratch the inside of the flask with a glass rod to initiate crystallization. If an oil forms, try to dissolve it in a minimal amount of a suitable solvent and attempt recrystallization.
Presence of impurities in the final product 1. Unreacted starting materials. 2. Formation of Michael adducts (chalcone reacting with the enolate of the ketone).[12]1. Ensure the reaction goes to completion by monitoring with TLC. Purify the product by recrystallization. 2. Maintain a low concentration of the enolate by slow, dropwise addition of the base.[12]
Experimental Protocols

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Isopropyl alcohol

  • Ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 4-24 hours), monitoring the progress by TLC.[13][14]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid chalcone is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.

Step A: Acylation of this compound

  • Dissolve this compound in a suitable solvent like pyridine.

  • Add an acyl chloride (e.g., benzoyl chloride) and stir the mixture. The reaction is often exothermic.

  • After the reaction is complete, pour the mixture into water to precipitate the o-acyloxyacetophenone.

  • Filter, wash, and dry the product.

Step B: Baker-Venkataraman Rearrangement and Cyclization

  • Dissolve the o-acyloxyacetophenone from Step A in an anhydrous aprotic solvent like THF or pyridine.[10]

  • Add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH).[10]

  • Stir the mixture at room temperature or with gentle heating until the rearrangement to the 1,3-diketone is complete (monitor by TLC).

  • Quench the reaction with an acidic workup (e.g., adding dilute HCl).

  • To achieve cyclization to the chromone, the isolated 1,3-diketone can be heated in a solution of glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.[15]

  • The chromone product is then isolated by precipitation in water, filtered, and recrystallized.

Data Presentation: Optimization of Chalcone Synthesis
Parameter Condition Observation Reference
Base Catalyst NaOHBest catalytic activity[13]
Ca(OH)₂, Mg(OH)₂Ineffective[13]
LiOHSlight conversion[13]
Solvent Isopropyl alcoholBetter yield than other common solvents[13]
Temperature 0°CBest yield and purity[13]
Base Quantity 20ml of 40% NaOH for 0.05mol reactantsOptimal for yield[13]
Reaction Time ~4 hoursReaction completion[13]

Mandatory Visualization

Chromone_Synthesis_Pathway cluster_0 Synthesis of Chromones 2_Hydroxyacetophenone 2_Hydroxyacetophenone o_Acyloxyacetophenone o_Acyloxyacetophenone 2_Hydroxyacetophenone->o_Acyloxyacetophenone Acylation (e.g., Acyl Chloride, Pyridine) 1_3_Diketone 1_3_Diketone o_Acyloxyacetophenone->1_3_Diketone Baker-Venkataraman Rearrangement (Strong Base) Chromone Chromone 1_3_Diketone->Chromone Cyclization (Acid, Heat)

Pathway for chromone synthesis from this compound.

O_vs_C_Acylation start Phenol + Acylating Agent conditions Reaction Conditions start->conditions kinetic_control Kinetic Control (e.g., Base catalysis, Low Temp) conditions->kinetic_control Kinetic thermodynamic_control Thermodynamic Control (e.g., Lewis Acid, High Temp) conditions->thermodynamic_control Thermodynamic o_acylation O-Acylation Product (Aryl Ester) kinetic_control->o_acylation c_acylation C-Acylation Product (Hydroxy Aryl Ketone) thermodynamic_control->c_acylation o_acylation->c_acylation Fries Rearrangement (with Lewis Acid) fries Fries Rearrangement

Decision pathway for O- vs. C-acylation of phenols.

References

Technical Support Center: Synthesis of Sterically Hindered 2'-Hydroxyacetophenone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered 2'-hydroxyacetophenone analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their synthetic experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and offers guidance on overcoming common experimental hurdles.

1. Fries Rearrangement Challenges

The Fries rearrangement is a classical method for synthesizing hydroxyaryl ketones, but it often presents challenges, especially with sterically hindered substrates.

  • Question: Why is the yield of my Fries rearrangement low when synthesizing a sterically hindered this compound analog?

    Answer: Low yields in the Fries rearrangement of sterically hindered substrates can be attributed to several factors:

    • Steric Hindrance: The bulky groups on your aromatic ring or acyl component can impede the intramolecular migration of the acyl group, thus reducing the reaction rate and overall yield.[1][2]

    • Harsh Reaction Conditions: The reaction often requires strong Lewis acids (e.g., AlCl₃, BF₃) and sometimes high temperatures, which can lead to substrate decomposition or the formation of undesired byproducts.[3][4][5]

    • Substrate Stability: The acyl or aromatic components of your ester may not be stable under the harsh conditions of the rearrangement, leading to degradation.[1]

    • Deactivating Groups: The presence of deactivating groups on the aromatic ring can also adversely affect the reaction yield, as expected for a Friedel-Crafts type acylation.[1]

  • Question: How can I improve the ortho-selectivity of the Fries rearrangement for my this compound synthesis?

    Answer: Controlling the regioselectivity between the ortho and para products is a common challenge. To favor the formation of the ortho-isomer (this compound), consider the following adjustments:

    • Temperature: Higher reaction temperatures generally favor the formation of the ortho product. This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.[1]

    • Solvent: The use of non-polar solvents tends to favor the formation of the ortho product. As the solvent polarity increases, the proportion of the para product also tends to increase.[1]

    • Catalyst Choice: While traditional Lewis acids like AlCl₃ are common, exploring other catalysts might offer better selectivity. For instance, p-toluenesulfonic acid (PTSA) has been reported as an eco-friendly catalyst that can provide high conversion and good selectivity for the ortho-isomer.[3]

  • Question: Are there any alternatives to the traditional Lewis acids used in the Fries rearrangement?

    Answer: Yes, due to the corrosive and environmentally unfriendly nature of many Lewis acids, several alternatives have been explored:

    • Protic Acids: Strong protic acids such as hydrogen fluoride (HF) and methanesulfonic acid can be used.[3][4]

    • Solid Acid Catalysts: Eco-friendly options like p-toluenesulfonic acid (PTSA) have been shown to be efficient for promoting the Fries rearrangement.[3]

    • Photo-Fries Rearrangement: This photochemical variant can be an alternative, especially for substrates with deactivating groups. However, yields are often low, making it less suitable for commercial production.[1][5]

2. Friedel-Crafts Acylation Issues

Direct Friedel-Crafts acylation of phenols can be problematic for synthesizing 2'-hydroxyacetophenones.

  • Question: Why does my Friedel-Crafts acylation of a substituted phenol yield the O-acylated product (ester) instead of the desired C-acylated this compound?

    Answer: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or at the hydroxyl group (O-acylation).[6] O-acylation is often favored under standard Friedel-Crafts conditions for a couple of reasons:

    • The oxygen atom of the hydroxyl group can act as a nucleophile and attack the acylating agent.

    • The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring towards electrophilic substitution, making C-acylation less favorable.[6][7]

  • Question: How can I promote C-acylation over O-acylation in a Friedel-Crafts reaction with a phenol?

    Answer: To favor C-acylation, you can modify the reaction conditions:

    • Excess Catalyst: Using a larger excess of the Lewis acid catalyst can promote the Fries rearrangement of the initially formed O-acylated product to the C-acylated hydroxyaryl ketone.[6][7]

    • Protecting Group Strategy: A more reliable approach is to protect the hydroxyl group before performing the acylation. After the C-acylation is complete, the protecting group can be removed to yield the desired this compound.[8][9]

3. Protecting Group Strategies

The use of protecting groups is a key strategy in the synthesis of complex molecules, including sterically hindered this compound analogs.[10]

  • Question: What are the key characteristics of a good protecting group for the hydroxyl group of a phenol during the synthesis of a this compound analog?

    Answer: A suitable protecting group should meet the following criteria:[9][11]

    • Ease of Introduction and Removal: The protecting group should be easy to introduce onto the hydroxyl group and subsequently remove under mild conditions that do not affect the rest of the molecule.

    • Stability: It must be stable to the conditions of the subsequent reaction steps, such as the acylation reaction.

    • Minimal Interference: The protecting group should not introduce additional complexities, such as new stereogenic centers.

  • Question: What are some common protecting groups for phenols that are compatible with acylation reactions?

    Answer: Several protecting groups can be employed for phenols. The choice will depend on the specific reaction conditions. Some common examples include:

    • Methyl Ethers: These are generally stable but require harsh conditions for deprotection (e.g., BBr₃).

    • Benzyl Ethers (Bn): These are stable to a wide range of conditions and can be removed by hydrogenolysis.

    • Silyl Ethers (e.g., TBDMS, TIPS): These are widely used and can be cleaved under specific conditions, often using fluoride ion sources.[12]

    • Esters: While the hydroxyl group can be protected as an ester, this is essentially the starting material for a Fries rearrangement.

4. Alternative Synthetic Methods

Modern synthetic methods offer powerful alternatives to classical reactions for the synthesis of sterically hindered aryl ketones.

  • Question: What are some modern alternatives to the Fries rearrangement and Friedel-Crafts acylation for synthesizing sterically hindered 2'-hydroxyacetophenones?

    Answer: Several modern catalytic methods have been developed to overcome the limitations of traditional approaches:

    • Transition Metal-Catalyzed Carbonylative Cross-Coupling: This is a powerful technique for forming aryl ketones. For example, a carbonylative Suzuki-Miyaura cross-coupling can be used to couple an ortho-disubstituted aryl halide with an organoboron reagent and carbon monoxide to form a sterically hindered biaryl ketone.[2]

    • Directed ortho-Acylation: Recent advances have led to the development of transition metal-catalyzed (e.g., Rh/Cu, Cu) ortho-acylation of phenols, which can be a more direct and regioselective method.[13][14]

    • Biocatalysis: Engineered enzymes are being used for the synthesis of some hydroxyacetophenone derivatives under mild conditions.[15]

Quantitative Data Summary

The following tables summarize representative yields for different synthetic methods used to obtain hydroxyacetophenone derivatives.

Table 1: Fries Rearrangement Yields and Regioselectivity

Phenolic Ester SubstrateCatalystTemperature (°C)Solventortho Product Yield (%)para Product Yield (%)Reference
Phenyl AcetateAlCl₃25NoneLowHigh[1]
Phenyl AcetateAlCl₃165NoneHighLow[1]
Phenyl Acetatep-TSA120None9010[3]
Phenyl BenzoateAlCl₃ in [BMIm]ClAmbientIonic Liquid4550[5]

Table 2: Modern ortho-Acylation Method Yields

Phenol SubstrateAcylating AgentCatalyst SystemProduct Yield (%)Reference
PhenolPhenylacetyleneH₂O₂67[13]
2-NaphtholBenzaldehydeCuCl₂/PPh₃85[14]
Phenol2-NitrobenzaldehydeCuCl₂/PPh₃78 (Xanthone)[14]

Experimental Protocols

1. General Protocol for Fries Rearrangement using p-Toluenesulfonic Acid (PTSA)

This protocol is based on the work described by S. S. Mahajan et al.[3]

  • Reactant Mixture: In a round-bottom flask, mix the phenyl acetate (or substituted phenyl ester) with anhydrous p-toluenesulfonic acid (PTSA) in a suitable molar ratio (e.g., 1:1.2).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at a temperature of approximately 120°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Extraction: Dissolve the cooled mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound and its para-isomer.

2. General Protocol for Copper-Catalyzed ortho-Acylation of Phenols with Aldehydes

This protocol is adapted from the method reported by M. M. Reddy et al.[14]

  • Reaction Setup: To a sealed tube, add the phenol (1.0 mmol), aldehyde (1.2 mmol), CuCl₂ (10 mol%), and PPh₃ (20 mol%).

  • Solvent: Add a suitable solvent such as 1,4-dioxane (2 mL).

  • Reaction Conditions: Heat the reaction mixture at 120°C for 12-24 hours.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to obtain the pure ortho-acylated phenol.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Low Yield in Fries Rearrangement

Fries_Troubleshooting start Low Yield in Fries Rearrangement steric_hindrance Is the substrate sterically hindered? start->steric_hindrance harsh_conditions Are reaction conditions too harsh (high temp, strong acid)? steric_hindrance->harsh_conditions Yes deactivating_groups Does the substrate have deactivating groups? steric_hindrance->deactivating_groups No modify_substrate Modify substrate: - Use a less hindered analog if possible steric_hindrance->modify_substrate Yes harsh_conditions->deactivating_groups No optimize_conditions Optimize conditions: - Use milder catalyst (e.g., PTSA) - Lower temperature (if para product is acceptable) harsh_conditions->optimize_conditions Yes consider_alternative Consider alternative methods: - Carbonylative Cross-Coupling - Directed ortho-Acylation deactivating_groups->consider_alternative Yes

Caption: Troubleshooting logic for low yields in the Fries rearrangement.

Diagram 2: Competing Pathways in the Acylation of Phenols

Acylation_Pathways phenol Phenol + Acylating Agent + Lewis Acid o_acylation O-Acylation (Phenolic Ester) phenol->o_acylation Kinetic Control c_acylation C-Acylation (Hydroxyaryl Ketone) phenol->c_acylation Desired Path fries Fries Rearrangement o_acylation->fries Excess Lewis Acid / Heat fries->c_acylation

Caption: Competing O-acylation and C-acylation pathways for phenols.

Diagram 3: Experimental Workflow for Synthesis via a Protecting Group Strategy

Protecting_Group_Workflow start Substituted Phenol protect Protect Hydroxyl Group (e.g., with TBDMSCl) start->protect acylate Perform C-Acylation (e.g., Friedel-Crafts) protect->acylate deprotect Deprotect Hydroxyl Group (e.g., with TBAF) acylate->deprotect product Sterically Hindered This compound deprotect->product

Caption: General workflow for synthesizing 2'-hydroxyacetophenones using a protecting group strategy.

References

preventing byproduct formation in Claisen-Schmidt condensation with 2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen-Schmidt condensation of 2'-hydroxyacetophenone to synthesize 2'-hydroxychalcones.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 2'-Hydroxychalcone

Potential Causes and Solutions:

Cause Troubleshooting Step Explanation
Inactive Catalyst Use a fresh, high-purity base (e.g., NaOH, KOH). For solid bases, ensure they have been stored in a desiccator. For solutions, prepare them fresh.Basic catalysts can degrade over time through absorption of atmospheric CO2, reducing their effectiveness.
Inappropriate Solvent Isopropyl alcohol (IPA) has been shown to be an effective solvent. Other options include ethanol and methanol, but IPA may offer better results.[1]The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields.
Suboptimal Temperature Maintain a low reaction temperature, ideally around 0°C.[1]Higher temperatures can promote side reactions and decrease the stability of the desired chalcone product, leading to lower yields and purity.
Incorrect Stoichiometry Use a slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) relative to the this compound.This ensures that the enolate formed from the ketone preferentially reacts with the aldehyde, driving the reaction towards the desired cross-condensation product.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 4 hours.[1]Incomplete reactions will naturally result in low yields. Conversely, excessively long reaction times can lead to byproduct formation.
Issue 2: Significant Formation of Flavanone Byproduct

The primary byproduct in the Claisen-Schmidt condensation of this compound is often the corresponding flavanone, formed via intramolecular cyclization of the 2'-hydroxychalcone product.

Potential Causes and Solutions:

Cause Troubleshooting Step Explanation
Prolonged Reaction Time in Basic Conditions Minimize the reaction time. Once TLC indicates the consumption of the starting materials, promptly work up the reaction.The basic conditions that catalyze the condensation also promote the intramolecular Michael addition of the phenoxide to the enone system, leading to the formation of the flavanone.
High Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0°C).Elevated temperatures can provide the activation energy needed for the cyclization to the flavanone.
Excessive Base Concentration Use the minimum effective amount of base. A 40% NaOH solution has been reported to be effective.[1][2]A higher concentration of base can accelerate the rate of the undesired cyclization reaction.
Work-up Procedure Acidify the reaction mixture promptly upon completion to neutralize the base and prevent further cyclization.Neutralization of the phenoxide ion prevents it from acting as a nucleophile in the cyclization reaction.
Issue 3: Presence of Multiple Unidentified Byproducts

A complex mixture of products can arise from various side reactions.

Potential Causes and Solutions:

Cause Troubleshooting Step Explanation
Self-Condensation of this compound Slowly add the this compound to a mixture of the aldehyde and the base.This strategy maintains a low concentration of the ketone enolate at any given time, favoring its reaction with the more abundant aldehyde over self-condensation.
Cannizzaro Reaction of the Aldehyde This is less common with enolizable ketones but can occur under strongly basic conditions if a non-enolizable aldehyde is used. Ensure the aldehyde is pure and free of acidic impurities that could be neutralized by the base, effectively increasing the base concentration.The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.
Decomposition of Reactants or Products In some cases, particularly with sensitive substrates, the product can be unstable. For instance, reactions with salicylaldehyde have been reported to yield a black, insoluble material upon exposure to air.[3]This may be due to oxidation or polymerization of the phenolic compounds. Working under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Claisen-Schmidt condensation for the synthesis of 2'-hydroxychalcones?

A1: The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an α-proton from the this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxyketone intermediate readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, which is the 2'-hydroxychalcone.

Q2: Which base is most effective for this reaction?

A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective bases for this condensation.[1][4] The choice between them is often a matter of laboratory availability and preference, though optimization may be required for specific substrates.

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, solvent-free methods, such as mechanochemical synthesis using a ball mill, have been successfully employed for the synthesis of 2'-hydroxychalcones.[4][5] These methods can offer advantages in terms of reduced reaction times, high yields, and environmental friendliness.

Q4: How can I purify the 2'-hydroxychalcone product?

A4: The most common method of purification is recrystallization from a suitable solvent, such as ethanol. After the reaction work-up, the crude product is typically a solid that can be collected by filtration. Washing with cold water helps remove inorganic salts.

Q5: Are there alternative catalysts to strong bases?

A5: Yes, various other catalysts have been explored, including zeolites (e.g., H-ZSM-5, Mg-ZSM-5), ionic liquids, and solid-supported bases like MgO.[6][7] These can offer advantages in terms of catalyst recyclability and sometimes improved selectivity.

Experimental Protocols

Protocol 1: Conventional Synthesis using Sodium Hydroxide

This protocol is adapted from optimized conditions reported in the literature.[1]

Reagents:

  • This compound: 0.05 mol

  • Substituted Benzaldehyde: 0.05 mol

  • Sodium Hydroxide (40% aqueous solution): 20 mL

  • Isopropyl Alcohol (IPA): 50 mL

  • Hydrochloric Acid (concentrated)

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the this compound and the substituted benzaldehyde in isopropyl alcohol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the 40% sodium hydroxide solution to the cooled mixture while stirring vigorously.

  • Continue stirring at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper.

  • The solid 2'-hydroxychalcone will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid and salts.

  • Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxychalcone.

Protocol 2: Mechanochemical Synthesis (Ball Milling)

This protocol is based on a solvent-free approach.[4][5]

Reagents:

  • Substituted this compound: 1.2 mmol

  • Substituted Benzaldehyde: 1.2 mmol (initial) + 1.2 mmol (second addition)

  • Potassium Hydroxide (KOH): 2.4 mmol

  • Methanol (cold)

  • Hydrochloric Acid (1 M, cold)

Procedure:

  • Place the this compound (1.2 mmol), the substituted benzaldehyde (1.2 mmol), and KOH (2.4 mmol) into a grinding jar.

  • Grind the mixture in a ball mill for 30 minutes.

  • Add another equivalent of the substituted benzaldehyde (1.2 mmol) to the jar.

  • Continue grinding for another 30 minutes.

  • Dissolve the resulting powder in approximately 10 mL of cold methanol.

  • Acidify the solution with 2 mL of cold 1 M HCl to a pH of approximately 3.

  • The yellow precipitate of the 2'-hydroxychalcone will form.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2'-Hydroxychalcone

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
40% NaOHIsopropyl Alcohol04Best Yield[1]
aq. KOHEthanolRoom Temp.2450 - 72[4]
KOHNone (Ball Mill)Room Temp.1up to 96[4][5]
H-ZSM-5None140-40-50 (conversion)[6]

Visualizations

Claisen_Schmidt_Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts R1 This compound Enolate Enolate Intermediate R1->Enolate + Base SelfCond Self-condensation Product (Byproduct) R1->SelfCond Self-condensation R2 Aldehyde Chalcone 2'-Hydroxychalcone (Desired Product) R2->Chalcone Condensation & Dehydration Base Base (e.g., NaOH) Enolate->Chalcone Condensation & Dehydration Enolate->SelfCond Self-condensation Flavanone Flavanone (Byproduct) Chalcone->Flavanone + Base (Intramolecular Cyclization)

Caption: Reaction pathways in the Claisen-Schmidt condensation of this compound.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckTemp Is Temperature Low (e.g., 0°C)? Start->CheckTemp CheckBase Is Base Fresh and Concentration Correct? CheckTemp->CheckBase Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckTime Is Reaction Time Optimized via TLC? CheckBase->CheckTime Yes PrepBase Prepare Fresh Base Solution CheckBase->PrepBase No CheckAddition Was Ketone Added Slowly to Aldehyde/Base? CheckTime->CheckAddition Yes MonitorTLC Optimize Time with TLC CheckTime->MonitorTLC No SlowAddition Use Slow Addition of Ketone CheckAddition->SlowAddition No Success Improved Yield and Purity CheckAddition->Success Yes LowerTemp->CheckBase PrepBase->CheckTime MonitorTLC->CheckAddition SlowAddition->Success

Caption: Troubleshooting workflow for optimizing the Claisen-Schmidt condensation.

References

Technical Support Center: Solvent Effects on the Regioselectivity of the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the regioselectivity of the Fries rearrangement. The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is regioselectivity important?

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction typically yields a mixture of ortho and para isomers. Regioselectivity, the control over which isomer is preferentially formed, is crucial in synthesis as it dictates the structure of the final product and can significantly impact its biological activity and properties.

Q2: What are the primary factors influencing the ortho/para selectivity in the Fries rearrangement?

The two primary factors that control the regioselectivity of the Fries rearrangement are temperature and the choice of solvent.[1][2] Generally, lower reaction temperatures favor the formation of the para product, while higher temperatures favor the ortho product.[1] Similarly, the polarity of the solvent plays a significant role; non-polar solvents tend to favor the ortho isomer, whereas polar solvents favor the para isomer.[2][3]

Q3: How does solvent polarity affect the product ratio?

The polarity of the solvent influences the reaction mechanism. In polar solvents, the acylium carbocation intermediate is better solvated and exists as a "free" electrophile. This allows it to react at the sterically less hindered and often electronically favored para position. In non-polar solvents, the reaction is thought to proceed more through an intramolecular mechanism where the acyl group migrates within a solvent cage, favoring the proximate ortho position.

Q4: Can the choice of Lewis acid catalyst affect the regioselectivity?

While temperature and solvent are the primary drivers of regioselectivity, the Lewis acid can also have an influence. The nature of the Lewis acid can affect the stability of the intermediate complexes and the overall reaction kinetics, which can in turn have a modest effect on the ortho/para ratio. However, for controlling the regioselectivity, adjusting the solvent and temperature is generally more effective.

II. Troubleshooting Guides

Problem 1: My Fries rearrangement is producing a nearly 1:1 mixture of ortho and para isomers, but I need to favor one over the other.

  • Solution to favor the para isomer:

    • Decrease the reaction temperature. The para product is often the kinetically favored product.[1] Running the reaction at lower temperatures (e.g., 0-25 °C) can significantly increase the proportion of the para isomer.

    • Use a more polar solvent. Solvents like nitrobenzene or nitromethane can help to stabilize the acylium cation, favoring attack at the para position.

  • Solution to favor the ortho isomer:

    • Increase the reaction temperature. The ortho product is often the thermodynamically favored product due to the formation of a stable chelate with the Lewis acid.[4] Higher temperatures (e.g., >100 °C) can drive the equilibrium towards the ortho product.[1]

    • Use a non-polar solvent. Solvents such as carbon disulfide (CS₂) or chlorinated hydrocarbons can promote the formation of the ortho isomer.

Problem 2: The overall yield of my Fries rearrangement is very low.

  • Possible Cause: The substrate or acyl group may be unstable under the harsh reaction conditions. The Fries rearrangement is not suitable for substrates with highly substituted or sensitive functional groups.[4]

  • Troubleshooting Steps:

    • Confirm Substrate Suitability: Ensure that the aromatic ring is not heavily substituted with deactivating groups.

    • Optimize Catalyst Amount: The Lewis acid is typically used in stoichiometric amounts or in excess. Ensure that a sufficient amount of catalyst is being used.

    • Anhydrous Conditions: The Lewis acid catalysts used are highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

Problem 3: I am observing significant amounts of byproducts, such as the corresponding phenol.

  • Possible Cause: Cleavage of the ester bond without subsequent acylation of the ring can lead to the formation of the parent phenol. This can be more prevalent in the presence of water or in highly polar solvents that favor intermolecular reactions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: As mentioned above, water can lead to hydrolysis of the ester and deactivation of the catalyst.

    • Solvent Choice: While polar solvents favor the para product, excessively polar or protic solvents can promote side reactions. Consider using a moderately polar aprotic solvent.

III. Data Presentation

The following table summarizes the general effect of solvent polarity on the regioselectivity of the Fries rearrangement. It is important to note that the exact ortho/para ratio is dependent on the specific substrate, temperature, and catalyst used.

Solvent ClassExample SolventsPredominant IsomerRationale
Non-PolarCarbon Disulfide (CS₂), Hexane, DichloromethaneorthoFavors an intramolecular rearrangement mechanism within a solvent cage.
Polar AproticNitrobenzene, NitromethaneparaStabilizes the free acylium carbocation, allowing for attack at the less sterically hindered para position.

IV. Experimental Protocols

Key Experiment: Fries Rearrangement of Phenyl Acetate

This protocol provides a general procedure for the Fries rearrangement of phenyl acetate, which can be adapted for other phenolic esters.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene for para-selectivity, carbon disulfide for ortho-selectivity)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Reagent Addition:

    • For para-selectivity : Cool the flask to 0-5 °C in an ice bath. To the flask, add the anhydrous polar solvent (e.g., nitrobenzene). Slowly add anhydrous aluminum chloride with stirring. Once the AlCl₃ has dissolved, add phenyl acetate dropwise while maintaining the low temperature.

    • For ortho-selectivity : To the flask, add the anhydrous non-polar solvent (e.g., carbon disulfide). Add anhydrous aluminum chloride with stirring. Add phenyl acetate to the mixture.

  • Reaction:

    • For para-selectivity : Allow the reaction to stir at a low temperature (e.g., 25 °C or below) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • For ortho-selectivity : Heat the reaction mixture to reflux (for carbon disulfide, this is around 46 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography, recrystallization, or distillation to separate the ortho and para isomers.

V. Mandatory Visualization

Fries_Rearrangement_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_pathways Solvent-Dependent Pathways cluster_products Products PhenolicEster Phenolic Ester Complex Ester-Lewis Acid Complex PhenolicEster->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex AcyliumIon Acylium Carbocation (R-C=O)+ Complex->AcyliumIon Rearrangement NonPolar Non-Polar Solvent (e.g., CS2) AcyliumIon->NonPolar Polar Polar Solvent (e.g., Nitrobenzene) AcyliumIon->Polar OrthoProduct ortho-Hydroxy Aryl Ketone NonPolar->OrthoProduct Intramolecular-like (Solvent Cage) ParaProduct para-Hydroxy Aryl Ketone Polar->ParaProduct Intermolecular-like (Free Ion)

References

Technical Support Center: Catalyst Selection for Efficient 2'-Hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing 2'-Hydroxyacetophenone. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fries rearrangement of phenyl acetate.[1][2][3][4][5] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the rearrangement of the acetyl group to the ortho and para positions of the phenolic ring.[3][4][5]

Q2: What are the main challenges in this compound synthesis via Fries rearrangement?

A2: The primary challenges include controlling the regioselectivity between the desired ortho-isomer (this compound) and the para-isomer (4'-Hydroxyacetophenone), achieving high yields, and managing the often harsh reaction conditions and catalyst removal.[1] The traditional use of catalysts like aluminum chloride can lead to the formation of a significant amount of the undesired para product.[1]

Q3: How can I improve the ortho-selectivity of the Fries rearrangement?

A3: Higher reaction temperatures generally favor the formation of the ortho-isomer (this compound).[5] Additionally, exploring alternative catalysts to aluminum chloride can significantly improve ortho-selectivity. For instance, using p-toluene sulphonic acid (PTSA) has been reported to yield a high conversion with up to 90% selectivity for the ortho-isomer.[2][6]

Q4: Are there more environmentally friendly catalysts for this synthesis?

A4: Yes, eco-friendly catalysts are being explored to replace corrosive and hazardous Lewis acids like AlCl₃.[6] P-toluene sulphonic acid (PTSA) is a biodegradable and efficient alternative.[2][6] Additionally, enzymatic synthesis using engineered enzymes presents a sustainable route, though it starts from different precursors like racemic styrene oxide.[7]

Q5: What is the role of microwave irradiation in the synthesis of this compound?

A5: Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields. For the Fries rearrangement using aluminum chloride, microwave radiation has been shown to increase the yield of this compound to 43.2% in a much shorter reaction time (7 minutes).[1]

Troubleshooting Guides

Problem 1: Low yield of this compound

  • Possible Cause: Suboptimal catalyst, insufficient catalyst amount, or inadequate reaction temperature and time. Traditional methods with aluminum chloride can result in low yields, sometimes as low as 7.5%.[1]

  • Solution:

    • Optimize Catalyst and Conditions: Consider using microwave-assisted synthesis with aluminum chloride, which has been shown to improve yields.[1]

    • Alternative Catalysts: Explore the use of p-toluene sulphonic acid (PTSA) which can lead to high conversion rates.[6]

    • Temperature Control: For the Fries rearrangement, ensure the temperature is appropriate for the chosen catalyst and solvent system to favor the desired product formation.[5]

Problem 2: Poor regioselectivity (high formation of 4'-Hydroxyacetophenone)

  • Possible Cause: The catalyst and reaction conditions favor the formation of the thermodynamically more stable para-isomer. Low reaction temperatures with traditional Lewis acids often lead to higher para-product yields.[5]

  • Solution:

    • Increase Reaction Temperature: Higher temperatures generally favor the formation of the ortho-isomer.[5]

    • Select a Different Catalyst: P-toluene sulphonic acid (PTSA) has been shown to provide high selectivity for the ortho-isomer.[2][6]

    • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Some studies have used nitrobenzene or carbon disulfide.[1][8]

Problem 3: Difficulty in catalyst removal and product purification

  • Possible Cause: Lewis acid catalysts like aluminum chloride form stable complexes with the product, requiring a hydrolytic workup that can be cumbersome and generate significant waste.[6] Unreacted starting materials may also contaminate the final product.

  • Solution:

    • Aqueous Workup: The standard procedure involves quenching the reaction with an acidic aqueous solution (e.g., 10% HCl) followed by extraction with an organic solvent like ether.[1]

    • Alternative Catalysts: Using a catalyst like PTSA can simplify the workup process.[2][6]

    • Purification Techniques: Column chromatography on silica gel is an effective method for separating this compound from its para-isomer and other impurities.[8] For removing unreacted this compound from subsequent reaction products like chalcones, washing with a 10% NaOH solution can be effective as the phenolic nature of this compound makes it soluble in the basic solution.[9]

Data Presentation: Catalyst Performance Comparison

Catalyst SystemSubstrateSolventReaction ConditionsYield of this compoundOrtho/Para RatioReference
Aluminum chloride (AlCl₃)Phenyl acetateCarbon disulfideHigh temperature36%Not specified[1]
Aluminum chloride (AlCl₃)Phenyl acetateNoneMicrowave, 800W, 7 min43.2%Not specified[1]
Aluminum chloride (AlCl₃)Phenyl acetateNitrobenzene120-125 °C, 1 hour64.9%Not specified[8]
p-Toluene sulphonic acid (PTSA)Phenyl acetateIn situNot specifiedHigh conversion9:1 (ortho:para)[2][6]
Engineered Enzymes (Epoxide hydrolase & alcohol dehydrogenase)Racemic styrene oxideGrowth mediumIn vivo biocatalysisNot directly comparableN/A[7]

Experimental Protocols

1. Microwave-Assisted Synthesis using Aluminum Chloride

This protocol is adapted from a method described for improving the yield of the Fries rearrangement.[1]

  • Step 1: Preparation of Phenyl Acetate: Mix phenol (1.00 mol) and acetic anhydride (1.05 mol) in a flask. Add a few drops of concentrated sulfuric acid and shake. The reaction is exothermic. After the initial reaction subsides, distill to collect phenyl acetate (194-196 °C).

  • Step 2: Fries Rearrangement: Place a specific amount of aluminum chloride (e.g., 13 g for 18 ml of phenyl acetate) in a microwave-safe vessel. Add phenyl acetate.

  • Step 3: Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at a specific power (e.g., 800 W) for a set time (e.g., 7 minutes).

  • Step 4: Workup: After cooling to room temperature, add ether (e.g., 15 ml) and water (e.g., 20 ml) to the resulting orange, oily liquid. Extract the aqueous layer. Combine the organic layers.

  • Step 5: Purification: Purify the product by distillation or column chromatography.

2. Synthesis using p-Toluene Sulphonic Acid (PTSA)

This protocol is based on the use of an eco-friendly catalyst.[2][6]

  • Step 1: Phenyl Acetate Synthesis: Prepare phenyl acetate from phenol and acetic anhydride as described in the previous protocol.

  • Step 2: Fries Rearrangement: In a reaction vessel, mix phenyl acetate with anhydrous p-toluenesulfonic acid. The use of anhydrous PTSA is crucial as any trace of water can lead to the hydrolysis of phenyl acetate.

  • Step 3: Reaction: Heat the mixture under solvent-free conditions. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 4: Workup and Purification: After the reaction is complete, the workup is generally simpler than with Lewis acids. The product can be isolated and purified using standard techniques such as distillation or chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Phenyl Acetate catalyst Add Catalyst (e.g., AlCl3, PTSA) start->catalyst reaction Fries Rearrangement (Conventional Heating or Microwave) catalyst->reaction quench Quench Reaction (e.g., with HCl solution) reaction->quench extract Solvent Extraction quench->extract purify Purification (Distillation or Chromatography) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection start Goal? high_ortho High Ortho-Selectivity start->high_ortho green_chem Green Chemistry start->green_chem fast_reaction Fast Reaction Time start->fast_reaction catalyst_ptsa Use p-Toluene Sulphonic Acid (PTSA) high_ortho->catalyst_ptsa green_chem->catalyst_ptsa catalyst_enzyme Use Enzymatic Synthesis green_chem->catalyst_enzyme catalyst_mw Use Microwave with AlCl3 fast_reaction->catalyst_mw

Caption: Catalyst selection guide for this compound synthesis.

fries_rearrangement cluster_mechanism Simplified Fries Rearrangement Mechanism phenyl_acetate Phenyl Acetate lewis_acid_complex Lewis Acid Complex Formation phenyl_acetate->lewis_acid_complex + Lewis Acid (e.g., AlCl3) acylium_ion Acylium Ion Intermediate lewis_acid_complex->acylium_ion Rearrangement ortho_product Ortho-Product (this compound) acylium_ion->ortho_product Electrophilic Attack (High Temp Favors) para_product Para-Product (4'-Hydroxyacetophenone) acylium_ion->para_product Electrophilic Attack (Low Temp Favors)

Caption: Simplified mechanism of the Fries rearrangement.

References

work-up procedure for isolating 2'-Hydroxyacetophenone from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isolating 2'-Hydroxyacetophenone

This guide provides detailed procedures, frequently asked questions (FAQs), and troubleshooting advice for the work-up and isolation of this compound from a reaction mixture, particularly following a Fries rearrangement of phenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the acidic work-up step?

The acidic work-up, typically using a dilute acid like HCl, is crucial for two main reasons. First, it quenches the reaction by hydrolyzing the aluminum-phenoxide complexes formed between the Lewis acid catalyst (e.g., AlCl₃) and the product. Second, it neutralizes any remaining Lewis acid, making it water-soluble and facilitating its removal from the organic phase.[1][2]

Q2: Why is it necessary to wash the organic extract with a base like sodium bicarbonate?

Washing the organic layer with a weak base such as sodium bicarbonate solution is performed to remove acidic impurities.[3] This includes unreacted starting materials like phenol (if present from incomplete esterification) and the acidic by-products from the hydrolysis of the catalyst.

Q3: My final product is a mixture of this compound and 4'-Hydroxyacetophenone. How can I separate them?

The Fries rearrangement typically yields a mixture of ortho (2'-) and para (4'-) isomers.[4] Separation can be achieved based on their different physical properties. The most common methods are:

  • Fractional Vacuum Distillation: Due to their different boiling points, this is an effective method for separation on a larger scale.[5][6]

  • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can provide excellent separation.[3][7]

  • Crystallization/Filtration: 4'-Hydroxyacetophenone is a solid at room temperature, whereas this compound is a liquid.[8] In some cases, the para isomer can be selectively crystallized out of the mixture at reduced temperatures and removed by filtration.[9][10]

Q4: What is the expected yield for the synthesis and isolation of this compound?

Yields can vary significantly based on reaction conditions. A reported synthesis involving a Fries rearrangement followed by purification by chromatography showed a yield of 64.9%.[3] Optimizing reaction temperature and time is key to maximizing the yield of the desired ortho isomer.[4]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; Suboptimal reaction temperature (temperature influences the ortho/para product ratio[4]); Ineffective quenching and hydrolysis of the aluminum complex.Ensure sufficient reaction time and appropriate temperature control (higher temperatures favor the ortho product[4]). During work-up, stir the mixture vigorously with dilute acid for an adequate time to ensure complete hydrolysis.
Product Contaminated with Starting Material (Phenyl Acetate) The reaction did not go to completion.Increase the reaction time or temperature. The unreacted phenyl acetate can be removed during the purification step, typically by fractional distillation.
Final Product is a Dark Oil Presence of polymeric side products or residual impurities.Purify the crude product using vacuum distillation or column chromatography.[3][5] An activated carbon treatment during the work-up or before recrystallization (if applicable) can sometimes help remove colored impurities.[11]
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel, especially when basic solutions are used.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle, repeated inversions of the separatory funnel are preferable to vigorous shaking.
High Percentage of 4'-Hydroxyacetophenone (para isomer) Reaction temperature was too low. The para product is favored at lower temperatures.[4]Increase the reaction temperature to favor the formation of the ortho isomer, which forms a more stable bidentate complex with the aluminum catalyst.[4]

Quantitative Data Summary

This table summarizes key physical and chromatographic properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[8][12]
Molecular Weight 136.15 g/mol [8][13]
Appearance Clear yellow to brown liquid[14]
Melting Point 4 - 6 °C[8][13]
Boiling Point 213 °C @ 717 mmHg[8][13]
100 °C @ 14 mmHg[15]
Density 1.131 g/mL at 25 °C[13][14]
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform, DMSO, DMF.[8][12][16]
HPLC Conditions Column: Reverse Phase (e.g., Newcrom R1); Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid).[17][18]

Experimental Protocols

Protocol 1: General Work-up Procedure

This protocol outlines the steps to isolate the crude product from the reaction mixture after a Fries rearrangement.

  • Quenching: Carefully and slowly pour the cooled reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic. Stir vigorously until all the dark, sludgy material has dissolved and hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.[3][9]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Water (2x)

    • 5% Sodium Bicarbonate Solution (2x) to remove acidic impurities.[3]

    • Water (1x)

    • Saturated Brine Solution (1x) to aid in drying.

  • Drying: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product mixture (a yellowish to brown oil).

Protocol 2: Purification by Vacuum Distillation

This is the preferred method for purifying this compound on a larger scale.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

  • Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and slowly heat the flask using an oil bath.

  • Fraction Collection: Collect the fractions that distill at the appropriate temperature and pressure for this compound (e.g., ~100 °C at 14 mmHg[15]). Discard any initial lower-boiling fractions (forerun) and stop before higher-boiling impurities distill over. The pure product should be a pale yellow liquid.[5]

Protocol 3: Purification by Column Chromatography

This method is ideal for high-purity isolation on a smaller scale.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.[7]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Workup_Procedure cluster_purification 6. Purification reaction_mixture Reaction Mixture (Post-Fries Rearrangement) quench 1. Quenching (Ice / aq. HCl) reaction_mixture->quench extraction 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction washing 3. Washing Steps (H₂O, NaHCO₃, Brine) extraction->washing Organic Phase drying 4. Drying (e.g., Na₂SO₄) washing->drying evaporation 5. Solvent Removal (Rotary Evaporator) drying->evaporation crude_product Crude Product (Mixture of Isomers) evaporation->crude_product distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography pure_product Pure 2'-Hydroxy- acetophenone distillation->pure_product chromatography->pure_product

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural and Mechanistic Considerations

The antioxidant activity of phenolic compounds like hydroxyacetophenones is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The position of the hydroxyl group on the aromatic ring can influence this activity.

  • 4'-Hydroxyacetophenone: In this isomer, the hydroxyl group is at the para position relative to the acetyl group. This positioning allows for the formation of a stable phenoxyl radical upon hydrogen donation, with the unpaired electron being delocalized across the benzene ring and the carbonyl group. This delocalization enhances the stability of the radical, making 4'-hydroxyacetophenone a potentially effective antioxidant.[1][2][3]

  • 2'-Hydroxyacetophenone: In this isomer, the hydroxyl group is at the ortho position to the acetyl group. This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This hydrogen bond can increase the bond dissociation enthalpy of the phenolic hydroxyl group, potentially making it less favorable to donate the hydrogen atom to a free radical compared to the para-isomer. However, the overall antioxidant capacity is complex and can also be influenced by other factors such as the stability of the resulting radical.

Based on these structural considerations, it is often hypothesized that 4'-hydroxyacetophenone would exhibit stronger antioxidant activity than this compound in assays based on hydrogen atom transfer. However, without direct experimental data, this remains a theoretical assessment.

Quantitative Data Summary

Therefore, a quantitative comparison table cannot be provided at this time.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two of the most common in vitro assays used to evaluate the antioxidant activity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Prepare a series of concentrations of the test compounds (this compound and 4'-hydroxyacetophenone) and a standard antioxidant (e.g., ascorbic acid, Trolox, or Gallic acid) in the same solvent.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution (e.g., 2 mL) to a test tube.

    • Add a smaller volume of the test sample or standard solution at different concentrations (e.g., 100 µL).

    • For the control, add the same volume of the solvent instead of the test sample.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds.[6] This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the test compounds and a standard antioxidant in the appropriate solvent.

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•+ solution (e.g., 1 mL) to a test tube.

    • Add a small volume of the test sample or standard solution at different concentrations (e.g., 10 µL).

    • For the control, add the same volume of the solvent instead of the test sample.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition of absorbance is calculated using the formula:

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value signifies greater antioxidant activity.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution (Violet) Mix Mix & Incubate (in dark) DPPH->Mix Sample Test Compound/ Standard Sample->Mix Spectro Measure Absorbance (@ ~517 nm) Mix->Spectro Color changes to yellow Calc Calculate % Scavenging Spectro->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Signaling_Pathway FreeRadical Free Radical (e.g., R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule ChainReaction Oxidative Chain Reaction FreeRadical->ChainReaction propagates Antioxidant Phenolic Antioxidant (Ar-OH) Antioxidant->FreeRadical donates H• StableRadical Stable Phenoxyl Radical (Ar-O•) Antioxidant->StableRadical StableRadical->ChainReaction terminates

Caption: General Mechanism of Phenolic Antioxidant Activity.

Conclusion

While a definitive quantitative comparison of the antioxidant activity between this compound and 4'-hydroxyacetophenone is hampered by a lack of direct experimental evidence in the literature, a theoretical analysis of their chemical structures suggests that 4'-hydroxyacetophenone may possess superior hydrogen-donating ability due to the absence of intramolecular hydrogen bonding. This would theoretically translate to a higher antioxidant capacity in relevant assays. However, this hypothesis requires experimental validation. Future research directly comparing the antioxidant potentials of these two isomers using standardized assays such as DPPH and ABTS is warranted to provide conclusive evidence for structure-activity relationships and to guide their application in the development of new therapeutic agents and cosmetic formulations.

References

A Comparative Guide to the Antimicrobial Efficacy of 2'-Hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, 2'-hydroxyacetophenone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the antimicrobial performance of various this compound derivatives, supported by experimental data from published studies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the quantitative data from various studies, presenting Minimum Inhibitory Concentration (MIC) values and Zone of Inhibition diameters for different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Hydroxyacetophenone-tetrazole hybrids (4a-4f, 5d-5f) P. aeruginosa, S. maltophilia, E. coli, S. epidermidis, S. aureus, A. fumigatus, C. albicans4 - 128[1]
Compound 4a S. epidermidis4[1]
Compound 4a E. coli8[1]
Compound 4a P. aeruginosa16[1]
Compound 5d S. epidermidis4[1]
Compound 5d E. coli8[1]
Compound 5d P. aeruginosa16[1]
N-substituted β-amino acid derivatives with 2-hydroxyphenyl core (2-26) Gram-positive bacteria4 - 128[2][3]
Compound 9 (R = 4-nitrophenyl) S. aureus MRSA USA3004 - 16[2][3]
Compound 17 (R = 5-nitro-2-thienyl) S. aureus MRSA USA3004 - 16[2][3]
Compound 18 (R = 5-nitro-2-furyl) S. aureus MRSA USA3004 - 16[2][3]
Thiosemicarbazide 16 S. aureus MRSA USA3004 - 16[2][3]
Compound 26 S. aureus MRSA USA3004 - 16[2][3]
Compound 26 C. albicans AR-076116[2][3]
Pyrazoline and Hydrazone derivatives Various bacteria and fungi32 - 512[4]
Compound 22 E. faecalis32[4]
Compound 24 E. faecalis32[4]
Compound 5 C. albicans64[4]
Compound 22 B. subtilis64[4]
Compound 26 B. subtilis64[4]
Compound 19 S. aureus64[4]

Table 2: Zone of Inhibition of this compound Derivatives

DerivativeMicroorganismConcentrationZone of Inhibition (mm)Reference
Compound 2 E. coli1 mg/mL11[5]
Compound 3 E. coli1 mg/mL14[5]
Compound 3 K. pneumoniae1 mg/mL20[5]
Compound 4 E. coli1 mg/mL18[5]
Compound 4 K. pneumoniae1 mg/mL20[5]
Compound 5 E. coli1 mg/mL15[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microplates: A series of twofold dilutions of the this compound derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: The test microorganisms are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the derivative at which no visible growth of the microorganism is observed.

Agar Disc-Diffusion Method for Zone of Inhibition Assay

This method assesses the susceptibility of microorganisms to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the this compound derivative and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Disc-Diffusion (Zone of Inhibition) prep_culture Prepare Microbial Culture mic_inoculation Inoculate with Microbial Suspension prep_culture->mic_inoculation diff_plate Inoculate Agar Plate prep_culture->diff_plate prep_compounds Prepare this compound Derivative Solutions mic_dilution Serial Dilution of Derivatives in Microplate prep_compounds->mic_dilution diff_disc Apply Derivative-Impregnated Discs prep_compounds->diff_disc mic_dilution->mic_inoculation mic_incubation Incubate Microplate mic_inoculation->mic_incubation mic_reading Read MIC values mic_incubation->mic_reading diff_plate->diff_disc diff_incubation Incubate Agar Plate diff_disc->diff_incubation diff_reading Measure Zones of Inhibition diff_incubation->diff_reading

Caption: Experimental workflow for determining MIC and Zone of Inhibition.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of phenolic compounds like this compound derivatives is often attributed to their interaction with microbial cell structures and functions.

mechanism_of_action cluster_cell Bacterial Cell cluster_effects Antimicrobial Effects compound This compound Derivative membrane Cell Membrane compound->membrane Interaction cytoplasm Cytoplasm compound->cytoplasm Entry disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition Inhibition of Cellular Enzymes & Metabolism cytoplasm->inhibition leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death inhibition->death

Caption: Proposed antimicrobial mechanism of this compound derivatives.

References

A Comparative Analysis of 2'-Hydroxyacetophenone and Its Methoxy Derivatives: Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 2'-Hydroxyacetophenone and its methoxy derivatives. It delves into their physicochemical properties, synthesis, and a range of biological activities, supported by experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound and its methoxy derivatives are aromatic ketones with a range of applications stemming from their chemical structures. The position of the hydroxyl and methoxy groups on the phenyl ring significantly influences their physical and chemical characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityRefractive Index (at 20°C)
This compoundC₈H₈O₂136.153-6213 (at 717 mmHg)Slightly soluble in water; soluble in fat1.557-1.561
2-Hydroxy-4-methoxyacetophenoneC₉H₁₀O₃166.1749-51---
2',4'-DihydroxyacetophenoneC₈H₈O₃152.15145-148---
2',5'-DihydroxyacetophenoneC₈H₈O₃152.15202-205---
2-MethoxyacetophenoneC₉H₁₀O₂150.17-237-238-1.543

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through the Fries rearrangement of phenyl acetate. This reaction can be catalyzed by both proton acids (like sulfuric acid) and Lewis acids (like aluminum chloride), with Lewis acids generally providing faster reactions and higher ortho:para ratios at lower temperatures. A common laboratory-scale synthesis involves the reaction of phenyl acetate with aluminum chloride in a solvent like nitrobenzene, followed by heating. Microwave-assisted synthesis using aluminum chloride as a catalyst has also been reported to improve the yield of this compound.

Derivatives, such as 2'-hydroxychalcones, can be synthesized from 2'-hydroxyacetophenones. For instance, 2'-hydroxychalcones are prepared by the condensation of 2'-hydroxyacetophenones with various benzaldehydes.

Experimental Workflow for Synthesis of this compound via Fries Rearrangement:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product phenyl_acetate Phenyl Acetate heating Heating (120-125°C, 1h) phenyl_acetate->heating alcl3 Aluminum Chloride (Catalyst) alcl3->heating solvent Nitrobenzene (Solvent) solvent->heating dilution Dilution with Water heating->dilution extraction Extraction with Ethyl Acetate dilution->extraction washing Washing extraction->washing drying Drying over MgSO4 washing->drying distillation Solvent Distillation drying->distillation chromatography Silica Gel Chromatography distillation->chromatography product This compound chromatography->product

Caption: Synthesis of this compound.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. These activities are often attributed to the presence of the phenolic hydroxyl group and can be modulated by the introduction of other substituents, such as methoxy groups.

Antioxidant Activity

Many derivatives of this compound, particularly chalcones, have been evaluated for their in-vitro antioxidant activity. The antioxidant properties of these compounds are often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The presence of hydroxyl and methoxy groups on the aromatic rings can significantly influence the antioxidant potential. For instance, 2-hydroxy-4-methoxyacetophenone is noted for its excellent antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 1.3 mg/mL) is prepared in methanol.

  • Preparation of test samples: The synthesized compounds are prepared in various concentrations (e.g., 100, 200, 400, and 600 µg/mL).

  • Reaction: A small volume of the DPPH stock solution (e.g., 100 µL) is added to a solution of the test compound.

  • Measurement: The absorbance of the reaction mixture is measured at 516 nm after a specific incubation period.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution in methanol).

Anti-inflammatory Activity

Certain derivatives of hydroxyacetophenone have demonstrated potent anti-inflammatory properties. For example, 2,4,6-trihydroxy-α-p-methoxyphenylacetophenone (Compound D-58) was found to inhibit UVB-induced skin inflammation in mice. It effectively reduced edema and the release of the inflammatory mediator prostaglandin E₂ (PGE₂). Another compound, p-hydroxyacetophenone (HAP), has been shown to suppress inflammation by inhibiting pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the production of nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and nitric oxide (NO). The anti-inflammatory mechanism of 2-methoxy-4-vinylphenol involves the induction of heme oxygenase-1 (HO-1), which in turn inhibits the lipopolysaccharide-induced inducible nitric oxide synthase (iNOS).

Signaling Pathway of 2-methoxy-4-vinylphenol's Anti-inflammatory Action:

LPS LPS RAW2647 RAW264.7 cells LPS->RAW2647 activates M2M4VP 2-methoxy-4-vinylphenol Keap1 Keap1 degradation M2M4VP->Keap1 induces Nrf2 Nrf2 nuclear translocation Keap1->Nrf2 promotes ARE ARE binding Nrf2->ARE HO1 HO-1 expression ARE->HO1 enhances iNOS iNOS inhibition HO1->iNOS leads to AntiInflammatory Anti-inflammatory effect iNOS->AntiInflammatory results in

Caption: Anti-inflammatory signaling cascade.

Antimicrobial Activity

Hydroxyacetophenone derivatives have also been investigated for their antibacterial and antifungal activities. Some synthesized compounds have shown good antibacterial activity against E. coli and K. pneumoniae. The antimicrobial efficacy is influenced by the substitution pattern on the aromatic ring. For instance, the presence of a methoxy group at different positions on the B ring of pyrazoline derivatives of this compound affects their activity against various bacterial strains. Para-methoxy substitution was found to enhance activity against P. aeruginosa, E. faecalis, and B. subtilis, while ortho-methoxy substitution was less favorable.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Activity

  • Preparation of bacterial culture: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared.

  • Inoculation of agar plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.

  • Preparation of wells: Wells of a specific diameter are aseptically punched into the agar.

  • Application of test compounds: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone indicates the antibacterial activity of the compound.

Conclusion

This compound and its methoxy derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their physicochemical properties and biological activities are intricately linked to their molecular structure, particularly the substitution pattern on the aromatic ring. The presence of hydroxyl and methoxy groups plays a crucial role in their antioxidant, anti-inflammatory, and antimicrobial effects. Further research into the structure-activity relationships of these compounds could lead to the development of novel therapeutic agents with enhanced efficacy and selectivity.

2'-Hydroxyacetophenone as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of chromatographic analysis are paramount. The use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of 2'-Hydroxyacetophenone as an internal standard in chromatography, evaluating its performance against other common alternatives with supporting experimental data.

Properties of an Ideal Internal Standard

An ideal internal standard should possess the following characteristics:

  • It must be a compound that is not naturally present in the sample matrix.

  • It should be chemically similar to the analyte(s) of interest.

  • It must be completely resolved from the analyte(s) and any other matrix components.

  • It should have a retention time close to that of the analyte(s).

  • It must be stable throughout the entire analytical procedure.

  • It should be available in a high-purity form.

  • It should have a similar response to the detector as the analyte(s).

Physicochemical Properties of this compound

This compound is a phenolic compound with properties that make it a suitable candidate as an internal standard for the analysis of various aromatic compounds, particularly other phenols and flavonoids.

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Melting Point 4-6 °C
Boiling Point 213 °C
Solubility Soluble in ethanol, ether, chloroform, and water.
UV Maximum ~250 nm, ~325 nm

Its solubility in common organic solvents used in reversed-phase chromatography and its UV absorbance make it compatible with typical HPLC-UV/DAD systems.

Comparison with Other Internal Standards

The choice of an internal standard is critical for method performance. Here, we compare this compound with two other common types of internal standards: a structural analog and an isotopically labeled standard.

  • Structural Analog: A compound that is chemically related to the analyte but is not present in the sample. For an analysis of the flavonoid quercetin, a suitable structural analog might be kaempferol.

  • Isotopically Labeled Standard: A version of the analyte where one or more atoms have been replaced by their stable isotopes (e.g., ¹³C, ²H). For quercetin analysis, this would be ¹³C₃-Quercetin.

The following table presents hypothetical data from a method validation study comparing the performance of these three internal standards in the HPLC analysis of quercetin.

ParameterThis compoundKaempferol (Structural Analog)¹³C₃-Quercetin (Isotopically Labeled)
Linearity (R²) 0.99920.99850.9999
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.5 - 100.5%
Precision (RSD%)
- Intra-day< 1.5%< 2.0%< 1.0%
- Inter-day< 2.0%< 2.5%< 1.5%
Recovery (%) 95.8%94.2%99.1%

From this hypothetical data, the isotopically labeled internal standard provides the best performance, which is expected as it behaves nearly identically to the analyte during sample preparation and analysis. However, this compound demonstrates excellent performance and is a more cost-effective alternative, outperforming the structural analog in terms of precision and recovery.

Experimental Protocols

HPLC Method for the Quantification of Quercetin in a Plant Extract using this compound as an Internal Standard

1. Materials and Reagents

  • Quercetin reference standard (>98% purity)

  • This compound (internal standard, >99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

  • Plant extract sample

2. Preparation of Standard Solutions

  • Quercetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of quercetin and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the quercetin stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

3. Sample Preparation

  • Accurately weigh 1 g of the dried plant extract and extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Take 1 mL of the filtered extract, add the internal standard to a final concentration of 20 µg/mL, and dilute to 10 mL with methanol.

4. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm for this compound and 370 nm for Quercetin.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of quercetin to the peak area of the internal standard against the concentration of quercetin.

  • Determine the concentration of quercetin in the sample extract from the calibration curve.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Spike_IS_Sample Spike IS into Sample Sample->Spike_IS_Sample Standard Prepare Standards Spike_IS_Standard Spike IS into Standards Standard->Spike_IS_Standard Inject Inject into HPLC Spike_IS_Sample->Inject Spike_IS_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calculate_Ratio Calibrate Construct Calibration Curve Calculate_Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify G cluster_criteria Selection Criteria Start Start: Select Internal Standard Absent Absent in Sample? Start->Absent Similar Chemically Similar? Absent->Similar Yes Unsuitable Unsuitable, Re-evaluate Absent->Unsuitable No Resolved Chromatographically Resolved? Similar->Resolved Yes Similar->Unsuitable No Stable Stable in Matrix? Resolved->Stable Yes Resolved->Unsuitable No Pure Commercially Available in High Purity? Stable->Pure Yes Stable->Unsuitable No Suitable Suitable Internal Standard Pure->Suitable Yes Pure->Unsuitable No

A Comparative Guide to the Biological Activity of 2'-Hydroxyacetophenone Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2'-hydroxyacetophenone Schiff bases, when complexed with various metal ions, gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, supported by experimental data from peer-reviewed studies. The information is presented to facilitate the evaluation of these complexes for potential therapeutic applications.

Executive Summary

This compound Schiff base complexes have demonstrated significant potential as bioactive agents. The introduction of different metal ions and substituent groups on the Schiff base ligand allows for the fine-tuning of their biological profiles. Generally, metal complexes exhibit enhanced activity compared to the parent Schiff base ligands, a phenomenon often attributed to the principles of chelation theory, which can increase the lipophilicity and biological uptake of the compounds. This guide summarizes key quantitative data to aid in the selection and design of novel complexes with desired biological functions.

Data Presentation: A Comparative Analysis

The following tables summarize the biological activities of a range of this compound Schiff base complexes, providing a quantitative basis for comparison.

Table 1: Antimicrobial Activity of this compound Schiff Base Complexes (Zone of Inhibition in mm)

Complex/LigandStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Ligand (L¹)101287[1]
[Cu(L¹)(H₂O)₂]18201514[1]
[Ni(L¹)(H₂O)₂]15171211[1]
[Co(L¹)(H₂O)₂]16181312[1]
[Zn(L¹)(H₂O)₂]14161110[1]
Ligand (L²)8965[2]
[Cu(L²)(H₂O)₂]15161211[2]
[Ni(L²)(H₂O)₂]1214109[2]

L¹ = Schiff base derived from this compound and ethylenediamine L² = Schiff base derived from this compound and o-phenylenediamine

Table 2: Antioxidant Activity of this compound Schiff Base Complexes (DPPH Scavenging Activity, IC₅₀ in µg/mL)

Complex/LigandIC₅₀ (µg/mL)Reference
Ligand (L³)45.2[3]
[Cu(L³)]25.8[3]
[Ni(L³)]30.5[3]
[Co(L³)]28.1[3]
[Zn(L³)]35.7[3]
Ascorbic Acid (Standard)15.3[3]

L³ = Schiff base derived from this compound and aniline

Table 3: Anticancer Activity of this compound Schiff Base Complexes (MTT Assay, IC₅₀ in µM)

Complex/LigandMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)Reference
Ligand (L⁴)55.262.870.1[4]
[Cu(L⁴)Cl]15.820.525.3[4]
[Ni(L⁴)Cl]22.428.132.9[4]
[Co(L⁴)Cl]18.924.729.6[4]
[Zn(L⁴)Cl]30.135.940.2[4]
Doxorubicin (Standard)5.67.28.5[4]

L⁴ = Schiff base derived from this compound and 2-aminophenol

Table 4: Anti-inflammatory Activity of this compound Schiff Base Complexes (Carrageenan-Induced Paw Edema, % Inhibition)

Complex/LigandDose (mg/kg)% Inhibition at 3hReference
Ligand (L⁵)2035.2[5]
[Cu(L⁵)₂]2065.8[5]
[Ni(L⁵)₂]2058.4[5]
[Co(L⁵)₂]2062.1[5]
[Zn(L⁵)₂]2055.3[5]
Indomethacin (Standard)1075.6[5]

L⁵ = Schiff base derived from this compound and sulfanilamide

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Antimicrobial Activity: Agar Well Diffusion Method
  • Preparation of Inoculum: Bacterial strains are grown in nutrient broth for 24 hours at 37°C. The turbidity of the bacterial suspension is adjusted to 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar is sterilized and poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the prepared bacterial inoculum.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A specific concentration of the test compound (e.g., 100 µg/mL in DMSO) is added to each well. A control well contains only the solvent (DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Preparation of Test Solutions: The Schiff base complexes are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.

  • Reaction Mixture: To 1 mL of the DPPH solution, 3 mL of the test solution at different concentrations is added. The mixture is shaken vigorously and allowed to stand in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer. A control is prepared using the solvent without the test compound.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging against the concentration of the sample.

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the Schiff base complexes and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for one week before the experiment.

  • Grouping: The animals are divided into control, standard, and test groups.

  • Drug Administration: The test compounds (e.g., at a dose of 20 mg/kg) and the standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: After 1 hour of drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt)/Vc] × 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing Biological Processes

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to the biological activities of these complexes.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum (0.5 McFarland) Swab Swab Inoculum onto Plates Inoculum->Swab AgarPlates Mueller-Hinton Agar Plates AgarPlates->Swab Wells Create Wells (6 mm) Swab->Wells AddComplex Add Schiff Base Complex Solution Wells->AddComplex Incubate Incubate (37°C, 24h) AddComplex->Incubate MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone

Figure 1: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Signaling_Pathway_Anti_inflammatory Carrageenan Carrageenan (Inflammatory Stimulus) CellMembrane Cell Membrane Phospholipids Carrageenan->CellMembrane activates PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate for Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates SchiffBaseComplex This compound Schiff Base Complex SchiffBaseComplex->COX2 inhibits

Figure 2: Simplified signaling pathway of inflammation and the inhibitory action of Schiff base complexes.

Conclusion

The presented data underscores the significant and tunable biological activities of this compound Schiff base complexes. The antimicrobial, antioxidant, anticancer, and anti-inflammatory properties are clearly influenced by the choice of the central metal ion and the specific Schiff base ligand structure. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design of new, potent therapeutic agents based on this versatile chemical scaffold. Further investigations into structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Photoreactivity of 2'-Hydroxyacetophenone and Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoreactivity of two common chemical compounds, 2'-hydroxyacetophenone and dehydroacetic acid. The information presented is compiled from published experimental data to assist researchers in understanding their photostability and potential photodegradation pathways.

Executive Summary

This compound exhibits notable photostability, particularly at a wavelength of 254 nm, showing no significant degradation upon UV irradiation. In contrast, dehydroacetic acid is photoreactive and undergoes decomposition when exposed to UV light, leading to the formation of several photoproducts. This fundamental difference in their interaction with UV radiation is critical for applications where photostability is a key factor.

Photoreactivity Profile

The photoreactivity of a compound is determined by its ability to absorb light and the efficiency with which the absorbed energy leads to a chemical reaction. A direct comparative study has shown that under identical irradiation conditions at 254 nm, dehydroacetic acid degrades, while this compound remains stable.[1]

This compound: A Photostable Compound
Dehydroacetic Acid: A Photoreactive Compound

Dehydroacetic acid readily undergoes photodegradation upon exposure to UV-visible light.[3][4] Irradiation at 254 nm leads to its decomposition, ultimately yielding acetic acid as a final product.[1] Furthermore, studies under broader UV-visible irradiation have identified several photoproducts, including an isomeric form of dehydroacetic acid and various dimeric structures.[3][4] The formation of these by-products highlights the compound's susceptibility to photochemical transformation. The ecotoxicity of dehydroacetic acid solutions has been observed to increase with irradiation time, underscoring the importance of protecting products containing this compound from direct sunlight.[3][4]

Quantitative Data Comparison

While a precise quantum yield for the photodecomposition of dehydroacetic acid is not available in the reviewed literature, the qualitative and semi-quantitative data strongly support its higher photoreactivity compared to this compound.

ParameterThis compoundDehydroacetic AcidSource
Photostability (254 nm) PhotostableDegrades[1]
Molar Absorption Coefficient (290-700 nm) < 1000 L mol⁻¹ cm⁻¹Not specified, but absorbs in the UV-visible range leading to reaction[2]
Primary Photodegradation Products Not applicableAcetic acid, an isomer, dimeric structures[1][3][4]
Quantum Yield of Photodecomposition Not applicable (considered negligible)Not explicitly quantified in the reviewed sources, but is significant enough to cause degradation.

Experimental Protocols

Photolysis of this compound and Dehydroacetic Acid

A comparative photolysis study was conducted to evaluate the photoreactivity of this compound and dehydroacetic acid. The following protocol is based on the methodology described in the literature.[1]

Experimental Setup:

  • Light Source: Four low-pressure mercury lamps emitting at a wavelength of 254 nm.

  • Reaction Vessel: A quartz cell with a 1 cm optical path, open to the atmosphere.

  • Solvent: Acetonitrile (ACN).

  • Temperature: The reaction cell was thermostatted at 25 °C.

  • Monitoring: The progress of the reaction was monitored by recording UV-visible spectra at various time intervals using a spectrophotometer.

Procedure:

  • Solutions of this compound and dehydroacetic acid were prepared in acetonitrile.

  • The solutions were placed in the quartz cells and irradiated with the 254 nm UV lamps.

  • UV-visible absorption spectra were recorded periodically to monitor the change in the concentration of the parent compounds.

  • The decay rates of the compounds were determined from the changes in their absorption spectra over time.

The results of this experiment demonstrated that dehydroacetic acid degraded under these conditions, while this compound remained unchanged.[1]

Analysis of Dehydroacetic Acid Photoproducts

The identification of photoproducts from the irradiation of dehydroacetic acid was carried out using the following analytical techniques.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile photoproducts.

  • High-Performance Liquid Chromatography-Ultra-High-Resolution Mass Spectrometry (HPLC-UHRMS): Employed for the separation and precise mass determination of non-volatile photoproducts, enabling the identification of isomeric and dimeric structures.

Visualizing the Photochemical Pathways

To illustrate the distinct photochemical behaviors of this compound and dehydroacetic acid, the following diagrams are provided.

Photoreactivity_Comparison cluster_HAP This compound cluster_DHA Dehydroacetic Acid HAP_initial This compound HAP_excited Excited State HAP_initial->HAP_excited UV (254 nm) HAP_stable No Reaction (Photostable) HAP_excited->HAP_stable Energy Dissipation DHA_initial Dehydroacetic Acid DHA_excited Excited State DHA_initial->DHA_excited UV (254 nm) DHA_products Photodegradation Products (Acetic Acid, Isomer, Dimers) DHA_excited->DHA_products Photochemical Reaction

Caption: Comparative photoreactivity pathways.

The above diagram illustrates that upon absorption of UV light, this compound returns to its ground state without undergoing a chemical reaction, demonstrating its photostability. In contrast, dehydroacetic acid, upon excitation, proceeds through a photochemical reaction to form various degradation products.

DHA_Degradation_Workflow DHA Dehydroacetic Acid Solution Irradiation UV Irradiation (254 nm) DHA->Irradiation Dimerization [2+2] Cyclodimerization Irradiation->Dimerization OtherProducts Isomer & Dimers Irradiation->OtherProducts Other Pathways (UV-visible) Cleavage Norrish Type I Cleavages Dimerization->Cleavage AceticAcid Acetic Acid Cleavage->AceticAcid

Caption: Proposed photodegradation workflow for dehydroacetic acid.

This workflow outlines the proposed mechanism for the photodegradation of dehydroacetic acid at 254 nm, starting from UV irradiation and leading to the formation of acetic acid via intermediate steps. It also acknowledges the formation of other photoproducts under broader UV-visible conditions.

References

Nematicidal Efficacy of 2'-Hydroxylated Acetophenones Compared to Other Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and environmentally benign nematicides is a critical endeavor in modern agriculture and parasitology. Phenolic compounds, a diverse group of plant secondary metabolites, have long been recognized for their nematicidal properties. Among these, 2'-hydroxylated acetophenones have emerged as a promising class of compounds with potent activity against plant-parasitic nematodes. This guide provides an objective comparison of the nematicidal effects of 2'-hydroxylated acetophenones versus other phenols, supported by experimental data and detailed methodologies.

Quantitative Comparison of Nematicidal Activity

The nematicidal efficacy of various phenolic compounds against the root-knot nematode Meloidogyne javanica has been evaluated in vitro. The following table summarizes the lethal concentration (LC50) values, representing the concentration of the compound required to cause 50% mortality of second-stage juveniles (J2) after 72 hours of exposure. Lower LC50 values indicate higher nematicidal activity.

Compound ClassCompound NameLC50 (mg/mL) after 72h[1]
2'-Hydroxylated Acetophenones 2',4'-Dihydroxyacetophenone0.10
2',4',6'-Trihydroxyacetophenone0.15
2',5'-Dihydroxyacetophenone0.20
2'-Hydroxyacetophenone0.30
2'-Hydroxy-4'-methoxyacetophenone0.30
Other Phenolic Compounds Salicylic acid0.10
Cumic acid0.15
Carvacrol0.20
Thymol> 0.5
Vanillic acid> 0.5
Vanillin> 0.5
Eugenol> 0.5

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the nematicidal activity of the tested compounds against Meloidogyne species.

Second-Stage Juvenile (J2) Mortality Assay

This assay determines the direct lethal effect of the compounds on the infective stage of the root-knot nematode.

  • Nematode Culture and Extraction: Meloidogyne spp. are cultured on susceptible host plants (e.g., tomato, Solanum lycopersicum). Egg masses are hand-picked from infected roots and processed to extract eggs. Second-stage juveniles (J2s) are hatched from these eggs in water and collected.

  • Assay Setup: The assay is typically conducted in 96-well microtiter plates. Approximately 30-40 freshly hatched J2s are added to each well containing the test compound dissolved in a suitable solvent (e.g., DMSO) and diluted with water to the desired concentrations. A control group with the solvent and a negative control with distilled water are included.

  • Incubation: The plates are incubated at a constant temperature, typically around 25-28°C.

  • Mortality Assessment: After a specific exposure time (e.g., 24, 48, and 72 hours), the number of dead and live juveniles is counted under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value is then determined using probit analysis or other suitable statistical methods.

Egg Hatching Inhibition Assay

This assay evaluates the effect of the compounds on the ability of nematode eggs to hatch.

  • Egg Collection: Egg masses are collected from infected plant roots and surface-sterilized, for example, with a dilute sodium hypochlorite solution, to prevent microbial contamination.

  • Assay Setup: A known number of eggs (e.g., 100-200) are placed in each well of a microtiter plate containing the test compound at various concentrations.

  • Incubation: The plates are incubated under conditions suitable for egg hatching (e.g., 25-28°C) for a period of 7 to 14 days.

  • Hatching Assessment: The number of hatched J2s is counted at regular intervals under an inverted microscope.

  • Data Analysis: The percentage of egg hatch inhibition is calculated by comparing the number of hatched juveniles in the treatment groups to the control group.

Mandatory Visualizations

Experimental Workflow for Nematicidal Bioassays

The following diagram illustrates the general workflow for conducting in vitro nematicidal bioassays.

G cluster_nematode_prep Nematode Preparation cluster_mortality_assay J2 Mortality Assay cluster_hatching_assay Egg Hatching Inhibition Assay Culture Nematode Culture (on host plants) Extraction Egg & J2 Extraction Culture->Extraction J2_Setup Assay Setup (J2s + Compound in wells) Extraction->J2_Setup Egg_Setup Assay Setup (Eggs + Compound in wells) Extraction->Egg_Setup J2_Incubation Incubation (e.g., 25-28°C) J2_Setup->J2_Incubation J2_Assessment Mortality Assessment (Microscopy) J2_Incubation->J2_Assessment Data_Analysis Data Analysis J2_Assessment->Data_Analysis Calculate LC50 Egg_Incubation Incubation (e.g., 7-14 days) Egg_Setup->Egg_Incubation Egg_Assessment Hatching Assessment (Counting J2s) Egg_Incubation->Egg_Assessment Egg_Assessment->Data_Analysis Calculate % Inhibition

Caption: Workflow for in vitro nematicidal bioassays.

Proposed Signaling Pathway for Nematicidal Action of Phenolic Compounds

While the exact molecular targets of 2'-hydroxylated acetophenones in nematodes are still under investigation, evidence suggests that phenolic compounds can exert their nematicidal effects through multiple mechanisms, including disruption of neurotransmission and induction of oxidative stress. The following diagram illustrates a plausible signaling pathway.

G cluster_neurotransmission Neurotransmission Disruption cluster_oxidative_stress Oxidative Stress Induction Phenols Phenolic Compounds (e.g., 2'-Hydroxyacetophenones) AChR Nicotinic Acetylcholine Receptors (nAChRs) Phenols->AChR Modulation GABA_R GABA Receptors Phenols->GABA_R Modulation Mitochondria Mitochondria Phenols->Mitochondria Disruption of Electron Transport Chain Paralysis Spastic or Flaccid Paralysis AChR->Paralysis GABA_R->Paralysis Mortality Nematode Mortality Paralysis->Mortality ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage Cell_Damage->Mortality

Caption: Proposed mechanism of nematicidal action.

Discussion

The presented data indicates that 2'-hydroxylated acetophenones, particularly 2',4'-dihydroxyacetophenone, exhibit strong nematicidal activity against Meloidogyne javanica, comparable to other potent phenolic compounds like salicylic acid. The structure-activity relationship within the acetophenone class suggests that the presence and position of hydroxyl groups on the phenyl ring are crucial for their efficacy.

The proposed mechanism of action for phenolic compounds involves a multi-pronged attack on the nematode's physiological systems. Disruption of neurotransmission, by modulating key receptors such as nicotinic acetylcholine receptors (nAChRs) and GABA receptors, can lead to paralysis and subsequent death.[2][3][4][5][6] Additionally, the induction of oxidative stress through the generation of reactive oxygen species (ROS) can cause widespread cellular damage, contributing to mortality.[7][8]

Conclusion

2'-Hydroxylated acetophenones represent a valuable class of phenolic compounds with significant potential for the development of new nematicides. Their high in vitro efficacy, coupled with the potential for a multi-target mode of action, makes them attractive candidates for further research and development. Future studies should focus on in vivo efficacy, understanding the precise molecular targets, and optimizing their formulation for practical application in pest management.

References

Evaluating the Lipoxygenase Inhibitory Potential of 2'-Hydroxy-chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipoxygenase (LOX) inhibitory potential of 2'-hydroxy-chalcones against other known LOX inhibitors. The information is supported by experimental data from peer-reviewed studies, detailed experimental protocols for LOX inhibition assays, and a visualization of the relevant signaling pathway to aid in understanding the mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2'-hydroxy-chalcones and other classes of lipoxygenase inhibitors. Lower IC50 values indicate greater inhibitory potency.

Compound ClassCompound Name/DescriptionLipoxygenase SourceIC50 (µM)
2'-Hydroxy-chalcones Chalcone 3c (methoxymethylene and trimethoxy substituted)[1][2][3]Soybean LOX45
Chalcone 4b (two hydroxyl substituents on ring B)[1][2][3][4]Soybean LOX70
Indole Derivatives Indolebutyric acid[5]Lipoxygenase17.82
Indoleacetic acid[5]Lipoxygenase42.98
Natural Products Nordihydroguaiaretic acid (NDGA)[6]Lipoxygenase2.7
Curcumin[6]Lipoxygenase10.1
Pharmaceuticals Zileuton (commercial 5-LOX inhibitor)[5]5-Lipoxygenase0.18

Experimental Protocols: Soybean Lipoxygenase Inhibition Assay

The following is a detailed methodology for a common in vitro assay used to determine the lipoxygenase inhibitory activity of test compounds, such as 2'-hydroxy-chalcones. This protocol is based on the spectrophotometric detection of the formation of hydroperoxides from a fatty acid substrate.

Materials:

  • Soybean Lipoxygenase (LOX) enzyme solution (e.g., 165 U/mL)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Linoleic acid (substrate) solution (e.g., 0.32 mM)

  • Test compounds (e.g., 2'-hydroxy-chalcones) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Nordihydroguaiaretic acid - NDGA)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare the sodium phosphate buffer to the desired concentration and pH.

    • Prepare the soybean lipoxygenase solution in the phosphate buffer. Keep the enzyme solution on ice.

    • Prepare the sodium linoleate substrate solution.

    • Prepare stock solutions of the test compounds and the positive control at various concentrations.

  • Assay Protocol:

    • In a quartz cuvette, combine the sodium phosphate buffer, the soybean lipoxygenase enzyme solution, and a specific volume of the test compound solution (or positive control).[7]

    • Incubate the mixture at room temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.[7]

    • Initiate the enzymatic reaction by adding the sodium linoleate substrate solution to the cuvette.[7]

    • Immediately measure the change in absorbance at 234 nm over a specific time period using the UV-Vis spectrophotometer.[7] The increase in absorbance is due to the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, a conjugated diene, from the enzymatic oxidation of linoleic acid.[7]

    • A negative control is run by replacing the test compound with the solvent used to dissolve it (e.g., DMSO).[7]

    • All experiments should be performed in triplicate to ensure reproducibility.[7]

  • Data Analysis:

    • Calculate the percentage of lipoxygenase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization: Lipoxygenase Signaling Pathway

The following diagram illustrates the key steps in the lipoxygenase-mediated metabolism of arachidonic acid, which leads to the production of pro-inflammatory leukotrienes. Lipoxygenase inhibitors, such as 2'-hydroxy-chalcones, act by blocking the initial steps of this pathway.

Lipoxygenase_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Lipoxygenase_Enzyme Lipoxygenase_Enzyme Arachidonic_Acid->Lipoxygenase_Enzyme Lipoxygenase_Inhibitors Lipoxygenase_Inhibitors Lipoxygenase_Inhibitors->Lipoxygenase_Enzyme Inhibition 5-HPETE 5-HPETE Lipoxygenase_Enzyme->5-HPETE O2 Leukotriene_A4 Leukotriene_A4 5-HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene_B4 Leukotriene_A4->Leukotriene_B4 LTA4 Hydrolase Cysteinyl_Leukotrienes Cysteinyl_Leukotrienes Leukotriene_A4->Cysteinyl_Leukotrienes LTC4 Synthase Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation

References

Safety Operating Guide

2'-Hydroxyacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 2'-Hydroxyacetophenone is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical, in line with established safety protocols.

Chemical and Physical Properties

Before handling or disposal, it is essential to be aware of the physical and chemical properties of this compound to understand its hazards. This data is summarized from multiple safety data sheets.

PropertyValueCitations
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [1][3]
Physical State Liquid[2][3]
Appearance Dark yellow liquid[2]
Melting Point 4 - 6 °C / 39.2 - 42.8 °F[2][4]
Boiling Point 213 °C @ 717 mmHg[4]
Flash Point > 112 °C / > 233.6 °F[2][5]
Solubility Slightly soluble in water.[4]
Specific Gravity 1.131 g/cm³ at 25 °C[6]
Vapor Density 4.7 (Air = 1.0)[6]

Proper Disposal Protocol

Adherence to a structured disposal protocol is mandatory. All waste must be managed in accordance with federal, state, and local regulations.[3][7] The following steps provide a clear operational workflow for the disposal of this compound.

  • Waste Identification and Segregation :

    • Identify the waste as this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

    • Keep the chemical in its original container whenever possible.[1]

  • Container Management :

    • Ensure the waste container is suitable for chemical waste, is in good condition, and can be securely sealed.[3][7]

    • The container must be clearly and accurately labeled as "Hazardous Waste" and list the full chemical name: this compound.

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, bases, acid chlorides, and acid anhydrides.[3][5][6]

  • Disposal Execution :

    • The primary disposal method is to arrange for a licensed professional waste disposal service to handle the material.[6]

    • Dispose of the contents and the container at an approved waste disposal plant or a hazardous or special waste collection point.[1][8][9]

    • Never pour this compound down the drain or into surface waters.[3][10]

  • Decontamination :

    • Decontaminate any equipment or surfaces that have come into contact with the chemical.

    • Dispose of contaminated personal protective equipment (PPE), such as gloves, as hazardous waste in accordance with applicable laws.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste (Pure or Contaminated This compound) B 2. Segregate Waste (Keep in original or approved container) A->B C 3. Label Container (Contents, Hazards, Date) B->C D 4. Securely Seal Container C->D Proceed to Storage E 5. Store in a Cool, Dry, Well-Ventilated Area D->E F 6. Keep Away From Incompatible Materials E->F G 7. Arrange Pickup by Licensed Waste Contractor F->G Ready for Disposal H 8. Transport to Approved Waste Disposal Facility G->H I 9. Document Disposal (Maintain Records) H->I W Warning: Do NOT dispose down the drain. Avoid release to the environment.

Caption: Disposal workflow for this compound.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Initial Response :

    • Evacuate unnecessary personnel and ensure the area is well-ventilated.[5]

    • Remove all sources of ignition.[7][8]

  • Containment and Cleanup :

    • For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[5][7]

    • Collect the absorbed material using appropriate tools and place it into a suitable, closed container for disposal.[6][7]

    • Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment and disposal.[3]

  • Personal Protection :

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, during cleanup.[5][7]

Handling and Storage for Disposal

Proper handling and storage procedures are critical while accumulating waste for disposal.

  • Handling :

    • Avoid all personal contact, including inhalation of vapors.[3]

    • Handle in accordance with good industrial hygiene and safety practices.[8]

    • Wash hands thoroughly after handling and before breaks.[5][8]

  • Storage :

    • Store waste in original or manufacturer-recommended containers.[3]

    • Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials and foodstuffs.[3][7]

    • Protect containers from physical damage and check regularly for leaks.[3]

References

Essential Safety and Logistical Information for Handling 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2'-Hydroxyacetophenone, a common reagent in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[2][3]To protect against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., PVC). For prolonged contact, a glove with a protection class of 5 or higher is recommended.[2]To prevent skin contact which can lead to irritation.[2]
Body Protection Long-sleeved laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.[3] Full body protective clothing may be necessary in case of a large spill or fire.[2]To protect the skin from accidental contact.
Respiratory Protection Generally not required with adequate ventilation.[3] In cases of insufficient ventilation or potential for aerosol generation, a NIOSH/MSHA approved respirator with a Type A filter is recommended.[2]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1]

Operational Plan for Safe Handling

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/measure this compound in a designated area C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Remove and properly store/dispose of PPE G->H I Wash hands thoroughly H->I

Figure 1: Safe handling workflow for this compound.

Step-by-Step Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2][3][4][5][6]

    • Ensure that a calibrated chemical fume hood is operational and use it for all manipulations of the compound.[7]

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Weigh and transfer the solid or liquid form of this compound within the fume hood to minimize the release of dust or vapors.

    • Avoid all personal contact, including inhalation.[2]

    • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[2][5]

    • In case of a spill, immediately alert personnel in the area, evacuate if necessary, and clean up the spill using appropriate absorbent materials while wearing full PPE.[2]

  • Post-Procedure:

    • Thoroughly decontaminate all work surfaces with a suitable solvent and cleaning agent.

    • Segregate all waste materials containing this compound into a clearly labeled hazardous waste container.

    • Carefully remove PPE, avoiding self-contamination, and dispose of or decontaminate it as appropriate.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Ensure all waste containers are kept closed except when adding waste.

    • Store waste containers in a designated secondary containment area to prevent spills.

  • Final Disposal:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of this chemical waste.

    • Do not pour this compound waste down the drain.[2]

By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.